molecular formula C9H15NO2 B554985 2-Carboxyoctahydroindole, (2S,3aS,7aS)- CAS No. 80875-98-5

2-Carboxyoctahydroindole, (2S,3aS,7aS)-

Katalognummer: B554985
CAS-Nummer: 80875-98-5
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: CQYBNXGHMBNGCG-FXQIFTODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Eigenschaften

IUPAC Name

(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBNXGHMBNGCG-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00230764
Record name 2-Carboxyoctahydroindole, (2S,3aS,7aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80875-98-5
Record name (2S,3AS,7aS)-Octahydroindole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80875-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Carboxyoctahydroindole, (2S,3aS,7aS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080875985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Octahydroindole-2-carboxylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03409
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Carboxyoctahydroindole, (2S,3aS,7aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CARBOXYOCTAHYDROINDOLE, (2S,3AS,7AS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ID44U804I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diastereoselective Hydrogenation of Indoline-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for (2S,3aS,7aS)-2-Carboxyoctahydroindole, a crucial chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. The document outlines key methodologies, including diastereoselective hydrogenation, chiral resolution, and asymmetric synthesis, presenting quantitative data in structured tables and detailed experimental protocols for pivotal reactions. Visual diagrams generated using Graphviz (DOT language) illustrate the synthetic routes for enhanced clarity.

A prevalent and industrially significant method for the synthesis of (2S,3aS,7aS)-2-carboxyoctahydroindole involves the catalytic hydrogenation of a chiral precursor, (S)-indoline-2-carboxylic acid. This approach leverages the stereochemistry of the starting material to influence the formation of the desired diastereomer.

Platinum(IV) Oxide Catalyzed Hydrogenation

This method employs Platinum(IV) oxide (PtO₂) as the catalyst in an acidic medium to achieve the hydrogenation of the indoline ring.

Experimental Protocol:

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is placed in a suitable pressure vessel. To this solution, Platinum(IV) oxide (300 mg) is carefully added. The vessel is then sealed and connected to a hydrogenation apparatus. The system is purged with hydrogen gas to remove air before being pressurized with hydrogen. The reaction mixture is heated to 60°C and stirred for 24 hours. Following the reaction, the mixture is cooled to room temperature, and the excess hydrogen gas is carefully vented. The platinum catalyst is removed by filtration through a pad of Celite®, and the catalyst is washed with a small volume of acetic acid. The filtrate and washings are combined and concentrated to dryness using a rotary evaporator. The resulting solid residue is purified by recrystallization from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[1][2]

Quantitative Data:

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
(S)-Indoline-2-carboxylic acidPtO₂Acetic Acid602485[1]

Logical Relationship Diagram:

hydrogenation_ptO2 start (S)-Indoline-2-carboxylic acid intermediate Hydrogenation start->intermediate PtO₂, H₂, Acetic Acid, 60°C end (2S,3aS,7aS)-2-Carboxyoctahydroindole intermediate->end Recrystallization (Ethanol)

Caption: Hydrogenation of (S)-Indoline-2-carboxylic Acid using PtO₂.

Rhodium on Alumina Catalyzed Hydrogenation

An alternative catalytic system for the hydrogenation of indoline-2-carboxylic acid involves the use of rhodium supported on alumina (Rh/Al₂O₃). This method is also a key step in several patented industrial syntheses of Perindopril.

While a detailed, step-by-step academic protocol with specific yields for the isolated (2S,3aS,7aS) isomer from this particular catalytic system is not as readily available in the provided search results, industrial patents describe the hydrogenation of indoline-2-carboxylic acid in methanol over a rhodium-aluminum oxide catalyst to form (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. The process generally involves subsequent esterification to facilitate the synthesis of Perindopril.

Quantitative Data Summary (Industrial Context):

Starting MaterialCatalystSolventProduct
Indoline-2-carboxylic acidRh/Al₂O₃Methanol(2S,3aS,7aS)-octahydroindole-2-carboxylic acid

Logical Relationship Diagram:

hydrogenation_rhodium start Indoline-2-carboxylic acid intermediate Hydrogenation start->intermediate Rh/Al₂O₃, H₂, Methanol end (2S,3aS,7aS)-2-Carboxyoctahydroindole intermediate->end

Caption: Hydrogenation of Indoline-2-carboxylic Acid using Rh/Al₂O₃.

Chiral Resolution of Racemic Octahydroindole-2-carboxylic Acid

When the hydrogenation of indole-2-carboxylic acid results in a mixture of stereoisomers, a chiral resolution step is necessary to isolate the desired (2S,3aS,7aS) enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization due to their different solubilities.

A common strategy involves the use of an optically active amine, such as (+)-methylbenzylamine, to resolve a racemic mixture of the carboxylic acid. The amine selectively forms a salt with one of the enantiomers, which then precipitates from the solution.

Conceptual Experimental Protocol (Adapted from general principles):

A racemic mixture of octahydroindole-2-carboxylic acid is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, a molar equivalent of a chiral resolving agent, for example, L-(+)-tartaric acid or (+)-α-methylbenzylamine, is added. The mixture is heated until all solids dissolve and then allowed to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts. The precipitated salt is collected by filtration. The resolved carboxylic acid enantiomer is then liberated from the salt by treatment with a base (to remove the amine resolving agent) or an acid (to remove a basic resolving agent), followed by extraction and purification. The optical purity of the resolved enantiomer can be determined by polarimetry.

Logical Relationship Diagram:

chiral_resolution racemate Racemic Octahydroindole-2-carboxylic acid diastereomeric_salts Diastereomeric Salts racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (+)-α-methylbenzylamine) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation salt1 Less Soluble Salt ((+)-amine-(-)-acid) separation->salt1 salt2 More Soluble Salt ((+)-amine-(+)-acid) separation->salt2 liberation Liberation of Amine salt1->liberation enantiomer Enantiomerically Pure (2S,3aS,7aS)-2-Carboxyoctahydroindole liberation->enantiomer

Caption: Chiral Resolution via Diastereomeric Salt Formation.

Asymmetric Synthesis from Chiral Precursors

An alternative to chiral resolution is the direct asymmetric synthesis of the target molecule from readily available chiral starting materials. One such pathway utilizes L-serine derivatives.

Synthesis from a 3-Halo-L-serine Derivative

This pathway involves the reaction of a 3-halo-L-serine derivative with an enamine, followed by cyclization and hydrogenation to yield the desired product.

Conceptual Experimental Protocol:

The synthesis begins with the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with a 3-halo-L-serine derivative in a polar, aprotic solvent. The resulting intermediate is then cyclized in a boiling hydrochloric acid solution. After concentration, the cyclized compound is subjected to catalytic hydrogenation in glacial acetic acid using a palladium on carbon (Pd/C) catalyst. The final product is obtained after filtration of the catalyst, concentration of the solvent, and recrystallization.

Quantitative Data Summary:

StepReactantsKey Reagents/ConditionsProduct
11-(1-cyclohexen-1-yl)-pyrrolidine, 3-halo-L-serine derivativePolar aprotic solventIntermediate adduct
2Intermediate adductBoiling HClCyclized intermediate
3Cyclized intermediatePd/C, H₂, Acetic Acid(2S,3aS,7aS)-2-Carboxyoctahydroindole

Logical Relationship Diagram:

asymmetric_synthesis start1 1-(1-cyclohexen-1-yl)-pyrrolidine adduct Intermediate Adduct start1->adduct start2 3-Halo-L-serine derivative start2->adduct cyclization Cyclization adduct->cyclization Boiling HCl hydrogenation Hydrogenation cyclization->hydrogenation Pd/C, H₂, Acetic Acid product (2S,3aS,7aS)-2-Carboxyoctahydroindole hydrogenation->product

Caption: Asymmetric Synthesis from a 3-Halo-L-serine Derivative.

Enzymatic Synthesis Pathways

While specific enzymatic routes for the direct synthesis or resolution of (2S,3aS,7aS)-2-carboxyoctahydroindole are not prominently documented in the reviewed literature, enzymatic methods represent a powerful tool in modern organic synthesis for achieving high enantioselectivity. Conceptually, an enzymatic resolution could be applied to a racemic ester of octahydroindole-2-carboxylic acid. A lipase could selectively hydrolyze one of the enantiomeric esters, allowing for the separation of the resulting carboxylic acid from the unreacted ester. Such biocatalytic approaches offer mild reaction conditions and high stereoselectivity, making them an attractive, albeit less reported, potential pathway for obtaining the desired chiral intermediate.

This guide provides a foundational understanding of the key synthetic strategies for producing (2S,3aS,7aS)-2-Carboxyoctahydroindole. The choice of a particular pathway in a research or industrial setting will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the required level of stereochemical purity.

References

An In-depth Technical Guide to the Physicochemical Properties of (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3aS,7aS)-2-Carboxyoctahydroindole, also known as L-octahydroindole-2-carboxylic acid, is a bicyclic amino acid analogue that serves as a critical chiral building block in modern medicinal chemistry. Its rigid conformational structure and specific stereochemistry make it a valuable intermediate in the synthesis of various pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of (2S,3aS,7aS)-2-Carboxyoctahydroindole, complete with detailed experimental protocols and a visualization of its role in a key synthetic pathway.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in both chemical reactions and biological systems. Understanding these properties is crucial for process optimization, formulation development, and predicting pharmacokinetic profiles.

General and Physical Properties

(2S,3aS,7aS)-2-Carboxyoctahydroindole is typically a white to off-white crystalline powder.[1] A summary of its key physical and chemical identifiers is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₅NO₂[1][2]
Molecular Weight 169.22 g/mol [1][2]
CAS Number 80875-98-5[1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 266-269 °C (decomposition)[1]
Boiling Point 318.6 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Optical Rotation -50° (c=1 in Methanol)[3]
Solubility

Solubility is a critical parameter for drug delivery and formulation. (2S,3aS,7aS)-2-Carboxyoctahydroindole exhibits good solubility in polar protic solvents.

SolventSolubilityReference
Water 100 mg/mL (590.95 mM)[4]
Methanol Soluble[1][3]

Note: The solubility in water may require ultrasonication to achieve the stated concentration.[4]

Acidity

The acidity of the carboxylic acid group is a key determinant of the molecule's ionization state at physiological pH.

PropertyValueReference
pKa (Predicted) 2.47 ± 0.20This is a computationally predicted value.

Key Synthetic Application: Synthesis of Perindopril

(2S,3aS,7aS)-2-Carboxyoctahydroindole is a pivotal intermediate in the industrial synthesis of Perindopril, a widely used ACE inhibitor for the treatment of hypertension and heart failure. The following diagram illustrates a common synthetic route.

Perindopril_Synthesis OIC (2S,3aS,7aS)-2-Carboxyoctahydroindole BenzylEster Benzyl Ester Intermediate OIC->BenzylEster Benzyl Alcohol, p-toluenesulfonic acid CouplingProduct Coupled Product BenzylEster->CouplingProduct N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, DCC, HOBT Perindopril Perindopril CouplingProduct->Perindopril Catalytic Hydrogenation (Debenzylation)

Caption: Synthetic pathway of Perindopril from (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Experimental Protocols

The following sections detail generalized experimental protocols for determining key physicochemical properties of (2S,3aS,7aS)-2-Carboxyoctahydroindole. These are based on standard methodologies and may require optimization for specific laboratory conditions.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of the carboxylic acid moiety.

pKa_Determination_Workflow Preparation Prepare a standard solution of (2S,3aS,7aS)-2-Carboxyoctahydroindole in deionized water. Calibration Calibrate pH meter using standard buffers (pH 4, 7, 10). Preparation->Calibration Titration Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), recording pH after each addition. Calibration->Titration Data_Analysis Plot pH versus volume of NaOH added to generate a titration curve. Titration->Data_Analysis pKa_Determination Determine the pKa at the half-equivalence point. Data_Analysis->pKa_Determination

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 100 mg of (2S,3aS,7aS)-2-Carboxyoctahydroindole and dissolve it in 50 mL of deionized water in a beaker.

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.

  • Titration: Place a calibrated pH electrode and a magnetic stirrer in the analyte solution. Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (NaOH), adding the titrant in small increments (e.g., 0.1-0.2 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

  • pKa Determination: Identify the equivalence point, which is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium solubility of the compound in water.

Solubility_Determination_Workflow Suspension Add an excess amount of (2S,3aS,7aS)-2-Carboxyoctahydroindole to a known volume of water. Equilibration Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. Suspension->Equilibration Separation Separate the solid and liquid phases by centrifugation or filtration. Equilibration->Separation Quantification Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC). Separation->Quantification Solubility_Value Express solubility in mg/mL or mol/L. Quantification->Solubility_Value

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

  • Preparation of the Suspension: Add an excess amount of (2S,3aS,7aS)-2-Carboxyoctahydroindole to a known volume of purified water in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid should be visually confirmed.

  • Equilibration: Place the container in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the suspension to stand to permit the solid to settle. Separate the saturated solution from the excess solid by centrifugation at a high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Determine the concentration of (2S,3aS,7aS)-2-Carboxyoctahydroindole in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility of the compound under the specified conditions.

Conclusion

This technical guide has summarized the key physicochemical properties of (2S,3aS,7aS)-2-Carboxyoctahydroindole, a compound of significant interest to the pharmaceutical industry. The provided data tables, visualization of its synthetic utility, and detailed experimental protocols offer a valuable resource for researchers and developers working with this important chiral intermediate. A thorough understanding of these fundamental properties is essential for its effective application in the synthesis and development of novel therapeutic agents.

References

The Stereochemistry of Octahydroindole-2-carboxylic Acid Isomers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration of the synthesis, separation, and characterization of octahydroindole-2-carboxylic acid stereoisomers, crucial building blocks in modern pharmaceuticals.

Octahydroindole-2-carboxylic acid (OIC) is a saturated bicyclic amino acid that serves as a vital chiral scaffold in medicinal chemistry. Its conformationally constrained structure makes it an ideal component for designing potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of the stereochemistry of OIC isomers, focusing on their synthesis, characterization, and the analytical methods for their separation. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Octahydroindole-2-carboxylic acid possesses three chiral centers at positions C2, C3a, and C7a, giving rise to eight possible stereoisomers (four pairs of enantiomers).[1] The precise stereochemistry of the OIC moiety is paramount for the biological efficacy of the resulting active pharmaceutical ingredients (APIs). For instance, the (2S,3aS,7aS)-isomer is a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, while the (2S,3aR,7aS)-isomer is a precursor for Trandolapril.[1]

Physicochemical Properties of Key Stereoisomers

The distinct spatial arrangement of substituents in each OIC isomer results in unique physicochemical properties. A summary of the available data for the most pharmaceutically relevant isomers is presented below.

Property(2S,3aS,7aS)-OIC(2R,3aS,7aS)-OIC Hydrochloride(2S,3aR,7aS)-OIC(2R,3aR,7aR)-OIC
Molecular Formula C₉H₁₅NO₂C₉H₁₆ClNO₂C₉H₁₅NO₂C₉H₁₅NO₂
Molecular Weight 169.22 g/mol 205.67 g/mol 169.22 g/mol 169.22 g/mol
Melting Point (°C) 267–269[2]176–178[2]307-309 (dec.)[3]Not Available
Specific Rotation [α]D -45.6° (c=0.46, MeOH)[2]+29.6° (c=0.47, MeOH)[2]Not AvailableNot Available
Appearance White solid[2]White solid[2]White to off-white powder[3]Not Available

Synthesis of Octahydroindole-2-carboxylic Acid Isomers

The synthesis of enantiomerically pure OIC isomers is a critical step in the manufacturing of several drugs. A common strategy involves the catalytic hydrogenation of an indole precursor, followed by the separation of the resulting diastereomers.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid[2]

This protocol describes the hydrogenation of (S)-indoline-2-carboxylic acid to yield the (2S,3aS,7aS) isomer.

Materials:

  • (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

  • Acetic acid (60 mL)

  • Platinum(IV) oxide (PtO₂) (300 mg)

  • Ethanol

Procedure:

  • A solution of (S)-indoline-2-carboxylic acid in acetic acid is hydrogenated at 60 °C in the presence of a PtO₂ catalyst.

  • After 24 hours, the catalyst is removed by filtration and washed with acetic acid.

  • The solvent is evaporated to dryness.

  • The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

Yield: 85%

Experimental Protocol: Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride[2]

This protocol involves the hydrolysis of an oxazolidinone precursor.

Materials:

  • (3S,5S,8aS,9aS)-3-trichloromethyl-tetrahydro-5H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-5,8(6H)-dione (a derivative of (2S,3aS,7aS)-OIC)

  • 3N solution of HCl in anhydrous ethyl acetate (8 mL)

  • Ethyl acetate

Procedure:

  • A 3N solution of HCl in anhydrous ethyl acetate is added to the oxazolidinone precursor.

  • The resulting mixture is stirred at room temperature for 24 hours.

  • The solvent is concentrated in vacuo.

  • The resulting solid is washed with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as the hydrochloride salt.

Yield: 93%

Spectroscopic Data of Key Isomers and Intermediates

The characterization of OIC isomers relies heavily on spectroscopic techniques. Below are the NMR and IR data for the (2S,3aS,7aS) and (2R,3aS,7aS) isomers.

Isomer¹H NMR (400 MHz, D₂O) δ (ppm)¹³C NMR (100 MHz, D₂O) δ (ppm)IR (KBr) ν (cm⁻¹)HRMS (ESI) [M+H]⁺
(2S,3aS,7aS)-OIC 1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H), 2.25–2.36 (m, 2H), 3.65 (m, 1H), 4.06 (m, 1H)[2]20.88, 21.36, 24.38, 25.06, 32.36, 36.91, 59.34, 59.70, 175.42[2]3600–2200, 1623[2]calcd. 170.1176, found 170.1174[2]
(2R,3aS,7aS)-OIC HCl 1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H), 2.23–2.36 (m, 2H), 3.72 (m, 1H), 4.38 (m, 1H)[2]20.51, 21.01, 23.95, 24.72, 32.44, 36.33, 57.61, 59.94, 172.76[2]3507, 3200–2300, 1732, 1578[2]calcd. 170.1176, found 170.1177 [M-Cl]⁺[2]

Chiral Separation of Octahydroindole-2-carboxylic Acid Isomers

The separation of the different stereoisomers of OIC is crucial for ensuring the stereochemical purity of the final drug substance. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Experimental Protocol: HPLC Separation of OIC Diastereomers[4]

This method was developed for the separation and quantification of (2S,3aS,7aS)-OIC and its three diastereomers.

Instrumentation:

  • Agilent HPLC 1100 series with a refractive index detector (RID)

  • Column: Inertsil ODS-4 (250 mm × 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: 10 mM potassium phosphate buffer (pH 3.0)

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35 °C

  • Detector: Refractive Index Detector (RID)

Sample Preparation:

  • Stock solutions of each isomer are prepared by dissolving 25 mg in 10 mL of the mobile phase.[4]

  • The sample solution is prepared by dissolving approximately 50 mg of the OIC substance in 10 mL of the mobile phase.[4]

This method allows for the effective separation and quantification of the diastereomers, which is essential for quality control during the manufacturing process.

Biological Context: The Renin-Angiotensin System

Octahydroindole-2-carboxylic acid derivatives, such as Perindopril and Trandolapril, are potent inhibitors of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  Conversion AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor  Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1_Receptor->Vasoconstriction  Leads to ACE ACE ACE->Angiotensin_I Renin Renin (from Kidney) Renin->Angiotensinogen ACE_Inhibitors ACE Inhibitors (e.g., Perindopril) ACE_Inhibitors->ACE  Inhibits

Caption: The Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

Workflow for Synthesis and Chiral Purification

The overall process for producing enantiomerically pure OIC isomers involves a series of steps from synthesis to purification and analysis.

Synthesis_Workflow Start Indoline-2-carboxylic Acid (Starting Material) Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Diastereomeric_Mixture Diastereomeric Mixture of OIC Isomers Hydrogenation->Diastereomeric_Mixture Separation Chiral Separation (e.g., HPLC, Crystallization) Diastereomeric_Mixture->Separation Isomer_1 Pure Isomer 1 (e.g., (2S,3aS,7aS)-OIC) Separation->Isomer_1 Isomer_2 Pure Isomer 2 (e.g., (2R,3aS,7aS)-OIC) Separation->Isomer_2 Analysis Purity and Identity Analysis (NMR, MS, MP, [α]D) Isomer_1->Analysis Isomer_2->Analysis Final_Product Enantiomerically Pure OIC Isomer Analysis->Final_Product

Caption: General workflow for the synthesis and purification of OIC isomers.

References

The Core of Inhibition: A Technical Guide to the Role of (2S,3aS,7aS)-2-Carboxyoctahydroindole in ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and cardiovascular disease. A key structural motif found in several potent, long-acting ACE inhibitors is the bicyclic proline analogue, (2S,3aS,7aS)-2-Carboxyoctahydroindole. This technical guide provides an in-depth analysis of this crucial chemical entity, detailing its structure, its integral role in the synthesis of leading drugs such as Perindopril and Trandolapril, the mechanism of action of these inhibitors, comprehensive quantitative data, and detailed experimental protocols for its synthesis and biological evaluation.

Introduction to (2S,3aS,7aS)-2-Carboxyoctahydroindole

(2S,3aS,7aS)-2-Carboxyoctahydroindole, also known as L-Octahydroindole-2-carboxylic acid (L-Oic), is a conformationally constrained, fused bicyclic α-amino acid.[1][2] Its rigid structure and lipophilicity make it an ideal scaffold in medicinal chemistry for designing peptidomimetics with improved pharmacological profiles, including enhanced stability against enzymatic degradation and better hydrophobic interactions at receptor binding sites.[1] In the context of ACE inhibitors, it serves as a critical chiral building block, forming the core of highly successful drugs like Perindopril and Trandolapril.[3][4] The specific stereochemistry, (2S,3aS,7aS), is essential for the high-potency inhibition of the target enzyme.[5]

Chemical Structure:

  • Molecular Formula: C₉H₁₅NO₂[6]

  • IUPAC Name: (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid[6]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors containing the (2S,3aS,7aS)-2-Carboxyoctahydroindole moiety exert their therapeutic effect by targeting the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for blood pressure regulation.

The active metabolite of these drugs, such as perindoprilat, acts as a potent and competitive inhibitor of ACE.[7] ACE (also known as kininase II) is a zinc-dependent metalloproteinase that catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[7][8] By inhibiting ACE, these drugs achieve a dual antihypertensive effect:

  • Reduced Angiotensin II Production: This leads to decreased peripheral vasoconstriction, a reduction in sympathetic nervous system activity, and decreased secretion of aldosterone from the adrenal cortex. The reduction in aldosterone promotes natriuresis (sodium excretion) and diuresis (water excretion), further lowering blood volume and pressure.[7][8]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator peptide.[7] Inhibition of ACE leads to an accumulation of bradykinin, which promotes vasodilation and contributes to the overall blood pressure-lowering effect.[9][10]

The logical flow of the RAAS pathway and the point of intervention by ACE inhibitors is illustrated below.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Decapeptide, Inactive) Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II (Octapeptide, Active) Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) (in Lungs & Endothelium) ACE->Angiotensin_I Bradykinin Bradykinin (Vasodilator) ACE->Bradykinin AT1_Receptor AT1 Receptor Binding Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) AT1_Receptor->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Na_H2O_Retention Na+ & H₂O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->BP_Increase Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments degrades ACE_Inhibitor ACE Inhibitor (e.g., Perindoprilat) ACE_Inhibitor->ACE INHIBITS

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition.

Quantitative Data: Pharmacokinetics and Pharmacodynamics

The incorporation of the (2S,3aS,7aS)-2-Carboxyoctahydroindole core contributes to the favorable pharmacokinetic and pharmacodynamic profile of drugs like Perindopril. Perindopril itself is a prodrug, which is metabolized in the liver to its active diacid form, perindoprilat.[11]

ParameterValueDrug FormSpecies / SystemReference(s)
Pharmacodynamics
IC₅₀ (ACE Inhibition)3.6 nM (at steady state)PerindoprilatHuman[8]
CE₅₀ (ACE Inhibition)3.7 - 5.1 nMPerindoprilatHuman
Binding Affinity (Ka)2.8 x 10⁹ M⁻¹PerindoprilatHuman Serum ACE[11]
Binding Affinity (Kd)~0.36 nMPerindoprilatHuman Serum ACE[11]
Pharmacokinetics
Oral Bioavailability65 - 95%PerindoprilHuman[8]
Time to Peak (Tₘₐₓ)~1 hourPerindoprilHuman
Time to Peak (Tₘₐₓ)3 - 7 hoursPerindoprilatHuman[7]
Elimination Half-life (t½)~40 hours (effective)PerindoprilatHuman
Terminal Half-life (t½)>30 hoursPerindoprilatHuman
Conversion to Active Form~20% of dosePerindopril -> PerindoprilatHuman
Tissue-Specific Inhibition (Rat Model)
ED₅₀ (Plasma & Kidney)<1 mg/kgPerindopril (oral)Rat[3]
ED₅₀ (Lung, Aorta, Brain)16 - 32 mg/kgPerindopril (oral)Rat[3]
Peak Inhibition (Plasma)>90% at 1-2 hoursPerindopril (oral)Rat[3]
Peak Inhibition (Lung/Aorta)Lesser degree at 4-8 hoursPerindopril (oral)Rat

Experimental Protocols

Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole

The synthesis of the enantiomerically pure core is a critical step. A common and effective method is the stereoselective hydrogenation of an indoline precursor.[3]

Protocol: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic acid [3]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (1 equivalent, e.g., 18.38 mmol, 3.0 g) in glacial acetic acid (e.g., 60 mL).

  • Catalyst Addition: Add platinum(IV) oxide (PtO₂, Adams' catalyst) to the solution (e.g., 300 mg).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and heat the reaction mixture to 60°C. Maintain the reaction under H₂ pressure with vigorous stirring.

  • Monitoring: Monitor the reaction progress over 24 hours.

  • Work-up: After completion, cool the reaction mixture and carefully filter off the catalyst through a pad of Celite. Wash the catalyst with additional acetic acid.

  • Isolation: Combine the filtrates and evaporate the solvent to dryness under reduced pressure.

  • Purification: Crystallize the resulting residue from a suitable solvent such as ethanol to afford pure (2S,3aS,7aS)-2-Carboxyoctahydroindole as a white solid.

Synthesis_Workflow_OIC Start (S)-Indoline-2-carboxylic Acid Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve AddCatalyst Add PtO₂ Catalyst Dissolve->AddCatalyst Hydrogenate Hydrogenate (H₂, 60°C, 24h) AddCatalyst->Hydrogenate Filter Filter Catalyst Hydrogenate->Filter Evaporate Evaporate Solvent Filter->Evaporate Crystallize Crystallize from Ethanol Evaporate->Crystallize Product (2S,3aS,7aS)-2-Carboxyoctahydroindole Crystallize->Product

Workflow for the synthesis of the core bicyclic amino acid.
Synthesis of Perindopril from the Core Intermediate

The synthesis of the final ACE inhibitor involves a peptide coupling reaction between the protected core intermediate and the side chain moiety.

Protocol: Peptide Coupling to form Perindopril (Generalized from)

  • Esterification: Protect the carboxylic acid of (2S,3aS,7aS)-2-Carboxyoctahydroindole, for example, as a benzyl ester.

  • Reaction Setup: Dissolve the protected intermediate (e.g., benzyl-(2S,3aS,7aS)-octahydroindole-2-carboxylate) and the side chain N-[(S)-1-Carboxy-butyl]alanyl ethyl ester in an inert, anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

  • Coupling Agent Addition: Add a peptide coupling agent. A common choice is dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield. Alternatively, an acid chloride-based coupling can be used.

  • Base Addition: Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize any acid salts and facilitate the reaction.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 0°C to room temperature) for several hours (e.g., 10-15 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the organic solution with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and coupling reagents.

  • Deprotection: Remove the benzyl protecting group via catalytic hydrogenation (e.g., using Pd/C as a catalyst) to yield the final product, Perindopril.

  • Purification: Purify the crude product by crystallization or chromatography to obtain Perindopril of high purity.

In Vitro ACE Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀) of a compound against ACE.

Protocol: Colorimetric ACE Inhibition Assay

  • Reagent Preparation:

    • ACE Enzyme Solution: Prepare a stock solution of ACE from a suitable source (e.g., rabbit lung) in a buffer (e.g., Tris-HCl with NaCl and ZnCl₂).

    • Substrate Solution: Prepare a solution of the ACE substrate, Hippuryl-Histidyl-Leucine (HHL).

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., perindoprilat) to generate a range of concentrations. Use buffer as a negative control.

    • Stop Solution: 1N Hydrochloric Acid (HCl).

  • Assay Procedure:

    • In a microplate or test tubes, pre-incubate the ACE enzyme solution with various concentrations of the inhibitor (or buffer for control) for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate solution to all wells.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

    • Terminate the reaction by adding the 1N HCl stop solution.

  • Quantification:

    • The product of the reaction, hippuric acid, is extracted (e.g., with ethyl acetate).

    • The solvent is evaporated, and the hippuric acid residue is redissolved and quantified by measuring its absorbance, typically after derivatization with a chromogenic reagent.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Assay_Workflow Reagents Prepare Reagents (ACE, Substrate, Inhibitor) Preincubation Pre-incubate ACE + Inhibitor (10 min, 37°C) Reagents->Preincubation Reaction_Start Add Substrate (HHL) to Initiate Reaction Preincubation->Reaction_Start Incubation Incubate (30-60 min, 37°C) Reaction_Start->Incubation Reaction_Stop Add 1N HCl to Stop Reaction Incubation->Reaction_Stop Quantify Quantify Product (Hippuric Acid) Reaction_Stop->Quantify Analysis Calculate % Inhibition Determine IC₅₀ Quantify->Analysis Result IC₅₀ Value Analysis->Result

General workflow for an in vitro ACE inhibition assay.

Conclusion

The (2S,3aS,7aS)-2-Carboxyoctahydroindole moiety is a masterful example of rational drug design, providing a rigid, lipophilic scaffold that is central to the efficacy and favorable pharmacokinetic properties of leading ACE inhibitors. Its stereospecific synthesis is a critical component in the manufacturing of drugs like Perindopril. A thorough understanding of its role, the mechanism of the drugs it helps constitute, and the methods for its synthesis and evaluation are essential for researchers and professionals in the field of cardiovascular drug development. This guide provides a foundational technical overview to support further research and innovation in this vital therapeutic area.

References

The Cornerstone of Chiral Synthesis: A Technical Guide to (2S,3aS,7aS)-2-Carboxyoctahydroindole's Mechanism of Action in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3aS,7aS)-2-Carboxyoctahydroindole , a conformationally constrained bicyclic proline analogue, serves as a critical chiral building block in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Its rigid, stereochemically defined structure is paramount in establishing the precise three-dimensional orientation of functional groups required for potent and selective biological activity. This technical guide elucidates the mechanism of action of this versatile intermediate in drug synthesis, with a focus on its application in the production of the ACE inhibitors Perindopril and Trandolapril.

The Role of Stereochemistry in ACE Inhibition

The therapeutic efficacy of ACE inhibitors is intrinsically linked to their stereochemistry. The enzyme's active site is a chiral environment, and thus, only stereoisomers with the correct spatial arrangement of binding motifs can interact effectively to inhibit its function. (2S,3aS,7aS)-2-Carboxyoctahydroindole provides a rigid scaffold that, when incorporated into the final drug molecule, pre-organizes the key binding groups, minimizing the entropic penalty upon binding to the ACE active site and thereby enhancing potency. Its specific stereoconfiguration dictates the orientation of the carboxyl group and the substituent introduced at the nitrogen atom, which are crucial for interactions with the enzyme.

Mechanism of Action in Drug Synthesis: A Chiral Template

The primary mechanism of action of (2S,3aS,7aS)-2-Carboxyoctahydroindole in drug synthesis is to serve as a chiral template . By introducing this enantiomerically pure fragment, the desired stereochemistry of the final active pharmaceutical ingredient (API) is controlled. The synthesis of ACE inhibitors like Perindopril and Trandolapril typically involves the coupling of the protected (2S,3aS,7aS)-2-Carboxyoctahydroindole moiety with another chiral side chain. The inherent stereochemistry of the octahydroindole core directs the formation of the desired diastereomer of the final product.

Synthesis of Perindopril: A Case Study

The industrial synthesis of Perindopril is a prime example of the application of (2S,3aS,7aS)-2-Carboxyoctahydroindole. The key step is the amide bond formation between the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. This is followed by the deprotection of the carboxylic acid to yield Perindopril.

Quantitative Data for Perindopril Synthesis
StepReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)Purity/Stereochemical IntegrityReference
Coupling (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate, N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanineDicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine, Ethyl Acetate30392Not specified in source[1]
Deprotection (Hydrogenation) Benzyl-protected Perindopril5% Palladium on Carbon, Methylcyclohexane, Water15-30Not specified94Impurity II < 0.2%, Impurity III < 0.1%[1]
Salt Formation (Perindopril Erbumine) Perindopriltert-Butylamine, Ethyl AcetateRefluxNot specified95>99.5% by HPLC[1]
Experimental Protocols

1. Coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine [1]

  • Materials:

    • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate (1 kg)

    • Triethylamine (0.06 kg)

    • Ethyl acetate (4.6 L)

    • N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg)

    • 1-Hydroxybenzotriazole (0.15 kg)

    • Dicyclohexylcarbodiimide (0.5 kg)

  • Procedure:

    • To a reactor, add (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, triethylamine, and ethyl acetate with stirring.

    • After stirring for 10 minutes at ambient temperature, add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 1-hydroxybenzotriazole, and dicylohexylcarbodiimide.

    • Heat the heterogeneous mixture to 30°C for 3 hours with vigorous stirring.

    • Cool the mixture to 0°C and filter to remove the dicyclohexylurea byproduct.

    • The filtrate is washed and then evaporated to dryness to yield the coupled product.

2. Deprotection of the Benzyl Ester by Catalytic Hydrogenation [1]

  • Materials:

    • Coupled product from the previous step (1 kg)

    • Methylcyclohexane (1 L + 0.4 L)

    • 5% Palladium-on-carbon (0.13 kg)

    • Water (3.2 L)

  • Procedure:

    • Dissolve the residue from the coupling step in methylcyclohexane and transfer to a hydrogenator.

    • Add a suspension of 5% palladium-on-carbon in methylcyclohexane, followed by water.

    • Hydrogenate the mixture under a pressure of 0.5 bar at a temperature of 15 to 30°C until the theoretical amount of hydrogen is absorbed.

    • Filter the catalyst.

    • Wash the aqueous phase of the filtrate with methylcyclohexane.

    • Lyophilize the aqueous phase to obtain Perindopril.

3. Formation of Perindopril Erbumine Salt [1]

  • Materials:

    • Perindopril (lyophilisate) (1 kg)

    • Ethyl acetate (14 L + 2 L)

    • tert-Butylamine (0.2 kg)

  • Procedure:

    • Dissolve the lyophilized Perindopril in ethyl acetate.

    • Add tert-butylamine and additional ethyl acetate.

    • Heat the suspension at reflux until complete dissolution.

    • Filter the resulting solution while hot.

    • Cool the solution with stirring to 15-20°C to induce precipitation.

    • Filter the precipitate, wash with ethyl acetate, dry, and grind to obtain Perindopril erbumine.

Synthesis of Trandolapril

Similarly, (2S,3aS,7aS)-2-Carboxyoctahydroindole is a key intermediate in the synthesis of Trandolapril. The synthesis involves the coupling of an appropriate derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-S-alanine.

Quantitative Data for Trandolapril Synthesis
StepReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)Stereochemical PurityReference
Coupling Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate, ECPPA acid chloride hydrochlorideTriethylamine, Dichloromethane10-1510-15Not specifiedEnantiomerically pure starting material[2]
Overall Process Not specifiedNot specifiedNot specifiedNot specifiedNot specified99.3-99.8%[3]

ECPPA: N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-S-alanine

Experimental Protocol

Coupling of Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate with ECPPA acid chloride hydrochloride [2]

  • Materials:

    • Enantiomerically pure benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate

    • ECPPA acid chloride hydrochloride

    • Solvent: Dichloromethane, ethyl acetate, or isopropyl acetate

    • Base: Triethylamine, diisopropylethylamine, or N-methylmorpholine

  • Procedure:

    • The coupling reaction is conducted in the selected solvent in the presence of the base.

    • The reaction temperature is maintained between 0°C and 25°C, preferably at 10°C to 15°C.

    • The reaction is carried out for 10 to 15 hours.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is worked up to isolate the coupled product.

Visualizing the Synthetic Pathway

The logical flow of the synthesis of Perindopril, highlighting the role of (2S,3aS,7aS)-2-Carboxyoctahydroindole, can be visualized as follows:

G cluster_start Starting Material cluster_protection Protection cluster_sidechain Side Chain cluster_coupling Coupling Reaction cluster_deprotection Deprotection cluster_final Final Product A (2S,3aS,7aS)-2-Carboxyoctahydroindole B Benzyl (2S,3aS,7aS)-octahydroindole-2-carboxylate A->B Benzylation D Protected Perindopril (Benzyl Ester) B->D DCC, HOBt C N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine C->D E Perindopril (Free Acid) D->E Catalytic Hydrogenation (H2, Pd/C) F Perindopril Erbumine E->F tert-Butylamine

Caption: Synthetic workflow for Perindopril.

Stereochemical Purity Analysis

The stereochemical purity of (2S,3aS,7aS)-2-Carboxyoctahydroindole and its derivatives is crucial for the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. Chiral stationary phases are often employed to separate the different stereoisomers. One study reported the successful separation and quantification of the four pairs of enantiomers of octahydro-1H-indole-2-carboxylic acid using reverse-phase HPLC with a refractive index detector[4]. The chemical and stereochemical purity of synthetic Trandolapril was determined to be as high as 99.3-99.8% using both non-chiral and chiral reverse-phase columns[3].

G cluster_workflow Stereochemical Purity Analysis Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC System (Chiral Column) A->B C Isocratic Elution B->C D Detection (e.g., Refractive Index) C->D E Data Analysis (Peak Integration and Quantification) D->E F Determination of Enantiomeric/Diastereomeric Excess E->F

Caption: HPLC analysis workflow for stereoisomers.

Conclusion

(2S,3aS,7aS)-2-Carboxyoctahydroindole is an indispensable chiral building block in modern drug synthesis. Its rigid, stereochemically defined structure acts as a powerful tool for controlling the stereochemistry of the final drug molecule, which is a critical determinant of its therapeutic efficacy. The synthetic routes to important ACE inhibitors like Perindopril and Trandolapril are elegant demonstrations of how the incorporation of this key intermediate ensures the production of the desired enantiomerically pure active pharmaceutical ingredient. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for researchers and professionals in the field of drug development, underscoring the central role of (2S,3aS,7aS)-2-Carboxyoctahydroindole in the creation of life-saving medicines.

References

The Genesis of a Blockbuster: A Technical Guide to the Discovery and Synthesis of Perindopril Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perindopril, a prominent member of the angiotensin-converting enzyme (ACE) inhibitor class of drugs, has been a cornerstone in the management of hypertension and heart failure for decades.[1][2] Its journey from discovery to a widely prescribed medication is a testament to the evolution of synthetic organic chemistry and process development in the pharmaceutical industry. This in-depth technical guide delves into the discovery and history of perindopril's key intermediates, providing a comprehensive overview of the synthetic strategies, experimental protocols, and the critical role these precursors play in the manufacture of this life-saving drug. Perindopril is a pro-drug that is metabolized in the liver to its active form, perindoprilat, which exerts its therapeutic effects by inhibiting the ACE enzyme.[2][3]

A Look Back: The Historical Evolution of Perindopril Synthesis

The story of perindopril's synthesis begins with its initial patent in 1980.[2] Early manufacturing processes, while effective, were often plagued by challenges related to purity and yield. A pivotal moment in the industrial synthesis of perindopril was the development of a process involving the coupling of two key intermediates: (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[4][5] However, this initial process was known to generate a significant amount of by-products, necessitating extensive purification steps.[4] Subsequent research and development focused on optimizing this coupling reaction, minimizing impurity formation, and improving the overall efficiency and cost-effectiveness of the manufacturing process. This has led to the development of more refined and industrially viable synthetic routes.

The Core Building Blocks: Synthesis of Key Perindopril Intermediates

The efficient synthesis of perindopril hinges on the high-purity production of its two primary chiral intermediates.

(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid Benzyl Ester

This bicyclic amino acid derivative forms the heterocyclic core of the perindopril molecule. A common industrial synthesis begins with the hydrogenation of indoline-2-carboxylic acid.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of Platinum(IV) oxide (PtO₂, 300 mg). After 24 hours, the catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness, and the resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid (2.64 g, 15.60 mmol, 85% yield).[2]

The resulting carboxylic acid is then esterified to its benzyl ester to protect the carboxylic acid group during the subsequent coupling reaction.

Experimental Protocol: Benzyl Esterification

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid is reacted with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to yield the p-toluenesulfonate salt of the benzyl ester.[4] Alternatively, thionyl chloride and benzyl alcohol can be used for the esterification.[6]

N-[(S)-1-Ethoxycarbonyl-butyl]-(S)-alanine

This chiral dipeptide-like side chain is crucial for the ACE inhibitory activity of perindopril. One synthetic approach involves the reductive amination of L-alanine with ethyl 2-oxopentanoate. A more common and stereoselective method involves the reaction of L-norvaline ethyl ester with sodium pyruvate followed by hydrogenation.[6]

Experimental Protocol: Synthesis of N-[(S)-1-Ethoxycarbonyl-butyl]-(S)-alanine

L-norvaline is first esterified with ethanol in the presence of thionyl chloride to form the ethyl ester.[6] This ester is then reacted with sodium pyruvate and subjected to hydrogenation to yield N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[6] An alternative detailed procedure involves the hydrogenation of the S,S diastereoisomer of the corresponding benzylester precursor. The benzylester (6.2g) in ethanol (250ml) is hydrogenated at 3 atmospheres at room temperature for 30 minutes over 10% palladium on charcoal (0.6g). After filtration of the catalyst, the filtrate is evaporated. The residue is slurried with diethyl ether, and the resulting white solid is filtered and dried to give the final product (3.8g).[7]

The Crucial Linkage: The Peptide Coupling Reaction

The cornerstone of perindopril synthesis is the formation of the amide bond between the two key intermediates. This peptide coupling reaction is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[4][8]

Experimental Protocol: Coupling of Intermediates

To a suspension of the p-toluenesulfonate salt of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester (100 g) in dichloromethane (2.0 L), triethylamine (70.3 g) is added at 20-25°C. Subsequently, 1-hydroxybenzotriazole (34.5 g), N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (60.4 g), and dicyclohexylcarbodiimide (57.4 g) are added sequentially. The reaction mixture is stirred until completion, and the precipitated dicyclohexylurea (DCU) is removed by filtration.[9] The filtrate is washed with water, and the solvent is evaporated to yield the protected perindopril (benzyl perindopril) as an oil.

The Final Steps: Deprotection and Salt Formation

The final stages of the synthesis involve the removal of the benzyl protecting group from the carboxylic acid and the formation of the desired pharmaceutically acceptable salt, typically the tert-butylamine salt (perindopril erbumine).

Experimental Protocol: Debenzylation and Salt Formation

The benzyl perindopril oil is dissolved in a suitable solvent like isopropyl alcohol.[9] Tert-butylamine is added, and the mixture is hydrogenated using a palladium on carbon (Pd/C) catalyst.[9] After the reaction is complete, the catalyst is filtered off, and the solvent is removed under vacuum. The residue is then crystallized from a solvent such as acetone to yield perindopril erbumine as a white crystalline solid.[9]

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of perindopril, providing a comparative overview of the efficiency of different methodologies.

Intermediate SynthesisStarting MaterialProductYield (%)Reference
(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid(S)-Indoline-2-carboxylic acid(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid85[2]
N-[(S)-1-Ethoxycarbonyl-butyl]-(S)-alanineS,S diastereoisomer benzylesterN-[(S)-1-Ethoxycarbonyl-butyl]-(S)-alanineNot specified, but 3.8g from 6.2g precursor[7]
Coupling and Final Product FormationReaction StepYield (%)Reference
Coupling Reaction (Benzyl Perindopril)Coupling of intermediates99
Perindopril Erbumine FormationDebenzylation and salt formation90

Visualizing the Synthesis: Pathways and Mechanisms

To better illustrate the synthetic process, the following diagrams created using the DOT language provide a visual representation of the key transformations.

perindopril_synthesis_overview cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_steps Final Synthesis Steps Indoline_2_COOH Indoline-2-carboxylic acid OIC (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid Indoline_2_COOH->OIC Hydrogenation (PtO2) OIC_Bz (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid benzyl ester OIC->OIC_Bz Esterification (Benzyl Alcohol) Benzyl_Perindopril Benzyl Perindopril OIC_Bz->Benzyl_Perindopril Coupling (DCC, HOBt) L_Norvaline L-Norvaline Norvaline_ester L-Norvaline ethyl ester L_Norvaline->Norvaline_ester Esterification (Ethanol, SOCl2) NEBA N-[(S)-1-Ethoxycarbonyl-butyl]- (S)-alanine Norvaline_ester->NEBA Reductive Amination (Sodium Pyruvate, H2) NEBA->Benzyl_Perindopril Perindopril_acid Perindopril Acid Benzyl_Perindopril->Perindopril_acid Debenzylation (H2, Pd/C) Perindopril_Erbumine Perindopril Erbumine Perindopril_acid->Perindopril_Erbumine Salt Formation (tert-butylamine) dcc_hobt_mechanism RCOOH N-[(S)-1-Ethoxycarbonyl-butyl]- (S)-alanine (R-COOH) O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + DCC DCC DCC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt DCU DCU (precipitates) O_acylisourea->DCU HOBt HOBt Peptide_bond Benzyl Perindopril (Amide Bond Formed) HOBt_ester->Peptide_bond + R'-NH2 R_NH2 (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid benzyl ester (R'-NH2) HOBt_regen HOBt (regenerated) Peptide_bond->HOBt_regen impurity_formation OIC_Bz (2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid benzyl ester N_acetyl_impurity N-acetyl (2S,3aS,7aS)-octahydroindole- 2-carboxylic acid benzyl ester (Impurity) OIC_Bz->N_acetyl_impurity Acylation Ethyl_Acetate Ethyl Acetate (Solvent) Ethyl_Acetate->N_acetyl_impurity Acts as acylating agent

References

Spectroscopic Analysis of (2S,3aS,7aS)-2-Carboxyoctahydroindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of (2S,3aS,7aS)-2-Carboxyoctahydroindole, a key chiral intermediate in the synthesis of prominent pharmaceutical agents. This document outlines the structural elucidation of this bicyclic amino acid analog through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to support research and development activities.

Spectroscopic Data Summary

The spectroscopic data for (2S,3aS,7aS)-2-Carboxyoctahydroindole provides a comprehensive fingerprint for its structural confirmation. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
1.23–1.64m7HAliphatic protons
1.73–1.82m1HAliphatic proton
1.91–2.01m1HAliphatic proton
2.25–2.36m2HAliphatic protons
3.65m1HCH
4.06m1HCH-COOH

Solvent: D₂O, Instrument Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
20.88CH₂
21.36CH₂
24.38CH₂
25.06CH₂
32.36CH₂
36.91CH
59.34CH
59.70CH-COOH
175.42C=O

Solvent: D₂O, Instrument Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (ν) cm⁻¹Assignment
3600–2200O-H and N-H stretching
1623C=O stretching (carboxyl)

Technique: KBr pellet[1]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data
Ionization ModeRemark
ESIData has been reported, though specific m/z values were not detailed in the available literature.[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of (2S,3aS,7aS)-2-Carboxyoctahydroindole are provided below. These protocols are based on established techniques for the analysis of amino acids and their analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid (2S,3aS,7aS)-2-Carboxyoctahydroindole.

    • Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz NMR Spectrometer

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Program: Standard 1D proton experiment

    • Number of Scans: 16-64 (or until a satisfactory signal-to-noise ratio is achieved)

    • Referencing: The residual solvent peak of D₂O is used as an internal reference.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz NMR Spectrometer (or the corresponding ¹³C frequency on a 400 MHz instrument)

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Program: Standard 1D carbon experiment with proton decoupling

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Referencing: The residual solvent peak is used for referencing.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Mode: Transmission

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Acquire a background spectrum of the empty sample compartment before running the sample.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of (2S,3aS,7aS)-2-Carboxyoctahydroindole and confirm its elemental composition.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/methanol mixture.

  • Instrument Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI)

    • Mode: Positive or negative ion mode can be used, depending on the compound's ability to be protonated or deprotonated.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Calibration: Ensure the instrument is calibrated with a known standard to ensure high mass accuracy.

Visualizations

The following diagrams illustrate the synthesis workflow of (2S,3aS,7aS)-2-Carboxyoctahydroindole and its subsequent use as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril.

Synthesis_Workflow Indoline_2_Carboxylic_Acid (S)-Indoline-2-carboxylic acid Hydrogenation Hydrogenation (H₂, PtO₂) Indoline_2_Carboxylic_Acid->Hydrogenation Acetic Acid, 60°C Octahydroindole (2S,3aS,7aS)-2-Carboxyoctahydroindole Hydrogenation->Octahydroindole

Caption: Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Perindopril_Synthesis_Pathway cluster_intermediates Key Intermediates cluster_reagents Coupling Reagents cluster_final_product Final Product Synthesis Octahydroindole (2S,3aS,7aS)-2-Carboxyoctahydroindole Benzyl_Ester Benzyl Ester Derivative Octahydroindole->Benzyl_Ester Esterification Coupling Coupling Reaction Benzyl_Ester->Coupling N_Alanine N-[(S)-1-ethoxycarbonyl-1-butyl]-(S)-alanine N_Alanine->Coupling Coupled_Product Coupled Intermediate Coupling->Coupled_Product Debenzylation Debenzylation (Hydrogenolysis) Coupled_Product->Debenzylation Perindopril Perindopril Debenzylation->Perindopril

Caption: Role in the synthesis of Perindopril.

References

Solubility Profile of (2S,3aS,7aS)-2-Carboxyoctahydroindole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2S,3aS,7aS)-2-Carboxyoctahydroindole, a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril, possesses solubility characteristics crucial for its application in pharmaceutical manufacturing and formulation. This technical guide consolidates the available solubility data for this compound and outlines a general experimental protocol for its determination.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₅NO₂N/A
Molecular Weight 169.22 g/mol N/A
Appearance White to off-white solid[1]
Melting Point 275-277 °C[2]

Solubility Data

Quantitative Solubility:

SolventSolubilityConditionsCitation
Water100 mg/mLUltrasonic assistance may be required[3][4]

Qualitative Solubility:

Multiple sources confirm that (2S,3aS,7aS)-2-Carboxyoctahydroindole is soluble in methanol and water[2][5][6].

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of (2S,3aS,7aS)-2-Carboxyoctahydroindole is not explicitly documented in the reviewed literature, a standard method such as the shake-flask technique is generally applicable. The following protocol is a generalized procedure based on established methodologies for pharmaceutical compounds.

Objective: To determine the equilibrium solubility of (2S,3aS,7aS)-2-Carboxyoctahydroindole in a given solvent.

Materials:

  • (2S,3aS,7aS)-2-Carboxyoctahydroindole (of known purity)

  • Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • Thermostatically controlled shaker or agitator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE or equivalent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector if the compound has a chromophore) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of (2S,3aS,7aS)-2-Carboxyoctahydroindole to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-RID, to determine the concentration of the dissolved compound.[7][8] A suitable mobile phase, as described in the literature for purity analysis, could be a buffered aqueous solution (e.g., 10 mM potassium dihydrogen phosphate at pH 3.0).[7][8]

  • Calculation: Calculate the solubility of (2S,3aS,7aS)-2-Carboxyoctahydroindole in the solvent, expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical intermediate like (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess compound B Add to known volume of solvent A->B Dispense C Agitate at constant temperature (24-72h) B->C Equilibrate D Filter supernatant C->D Separate solid E Dilute sample D->E Prepare for analysis F Quantify by HPLC-RID E->F Analyze G Calculate solubility F->G Process data

General workflow for experimental solubility determination.

Conclusion

The available data indicates that (2S,3aS,7aS)-2-Carboxyoctahydroindole is highly soluble in water and soluble in methanol. However, a comprehensive, comparative analysis of its solubility in a broader range of pharmaceutically relevant organic solvents is hampered by the lack of publicly available quantitative data. For drug development professionals requiring such information, it is recommended to perform experimental solubility determinations using a standardized protocol, such as the shake-flask method outlined above, coupled with a validated analytical technique like HPLC-RID. This will ensure accurate and reliable data for process development and formulation activities.

References

In-Depth Technical Guide: (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 80875-98-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity with CAS number 80875-98-5, identified as (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. This bicyclic, non-proteinogenic amino acid analogue is a critical chiral building block in modern medicinal chemistry.[1][2] Its primary significance lies in its role as a key intermediate in the synthesis of potent Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril, which are widely used in the management of hypertension and heart failure.[3][4][5] This document consolidates essential chemical and physical properties, provides detailed experimental protocols for its synthesis, and elucidates its role within the broader context of the Renin-Angiotensin-Aldosterone System (RAAS), the pharmacological target of the drugs derived from it. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical Identification and Properties

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is a derivative of proline featuring a fused cyclohexane ring, which imparts conformational rigidity and increased lipophilicity.[6] These structural features are highly desirable in drug design for enhancing metabolic stability and bioavailability.[6]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 80875-98-5[4][7][8][9][10]
IUPAC Name (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid[6][10]
Synonyms L-Octahydroindole-2-carboxylic acid, (2S,3AS,7aS)-2-carboxyoctahydroindole, Perindopril Related Compound A, Perindopril EP Impurity A, H-Oic-OH[7][10][11][12][13]
Molecular Formula C₉H₁₅NO₂[4][7][8]
InChI Key CQYBNXGHMBNGCG-FXQIFTODSA-N[7][14][15]
SMILES C1CC[C@H]2--INVALID-LINK--C--INVALID-LINK--C(=O)O[7][10][14]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 169.22 g/mol [4][8][9]
Appearance White to off-white crystalline powder/solid[4][6]
Melting Point 259-260 °C (lit.), 260-265 °C, 270-274 °C[4][15][16]
Optical Rotation -45.6° (c=0.46, MeOH); -46 to -50° (c=1, methanol)[6][16]
Solubility Sparingly soluble in water; Soluble in methanol and ethanol[3][4][6]
pKa (Predicted) 2.47 ± 0.20[6]
Storage Room temperature, keep in a dark, dry place[6][17]

Spectroscopic Data

Characterization of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is crucial for identity and purity confirmation.

  • Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum is available. Key absorption bands are expected in the range of 3600-2200 cm⁻¹ (O-H and N-H stretching) and around 1623 cm⁻¹ (C=O stretching of the carboxylic acid).[6][10]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While essential for complete structural elucidation, detailed public domain NMR (¹H, ¹³C) and high-resolution mass spectrometry data are not consistently available across the cited sources. Researchers should expect complex aliphatic signals in NMR due to the fused ring system.

Synthesis and Experimental Protocols

The stereoselective synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is a key challenge due to its three chiral centers.[18] The most common and direct laboratory-scale synthesis involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

Experimental Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is adapted from a published methodology for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[6]

Objective: To synthesize (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid.

Materials:

  • (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

  • Acetic acid (60 mL)

  • Platinum(IV) oxide (PtO₂, 300 mg)

  • Ethanol (for crystallization)

  • Hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A solution of (S)-indoline-2-carboxylic acid (3.0 g) in acetic acid (60 mL) is prepared in a suitable hydrogenation vessel.

  • Platinum(IV) oxide (300 mg) is added to the solution as a catalyst.

  • The mixture is hydrogenated at 60 °C under hydrogen pressure. The reaction is monitored for hydrogen uptake.

  • After 24 hours, the reaction is stopped, and the catalyst is removed by filtration through a pad of celite, washing with additional acetic acid.

  • The solvent from the combined filtrate is evaporated to dryness under reduced pressure using a rotary evaporator.

  • The resulting solid residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid as a white solid.

  • The product is dried under vacuum. Expected yield: ~85%.[6]

Logical Workflow for Synthesis and Purification

The synthesis and purification process follows a logical sequence to ensure high purity of the final product.

G Synthesis and Purification Workflow A Reactant Preparation ((S)-indoline-2-carboxylic acid in Acetic Acid) B Catalyst Addition (PtO₂) A->B C Catalytic Hydrogenation (60°C, H₂ pressure, 24h) B->C D Catalyst Removal (Filtration) C->D E Solvent Evaporation (Rotary Evaporation) D->E F Crystallization (from Ethanol) E->F G Isolation and Drying (Filtration and Vacuum Drying) F->G H Final Product ((2S,3aS,7aS)-Octahydroindole-2-carboxylic acid) G->H

Caption: Workflow for the synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.

Role in Pharmacology: The Renin-Angiotensin-Aldosterone System (RAAS)

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid is not pharmacologically active in its own right. Its importance stems from its use as a precursor to ACE inhibitors like Perindopril.[4][19] These drugs exert their therapeutic effect by inhibiting the Angiotensin-Converting Enzyme within the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[3][7][19]

RAAS Signaling Pathway

The RAAS pathway is initiated by the release of renin from the kidneys in response to low blood pressure or decreased sodium delivery.[7][14] Renin cleaves angiotensinogen to form angiotensin I. ACE, primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II.[7][19] Angiotensin II has multiple effects that increase blood pressure, including direct vasoconstriction and stimulating the release of aldosterone, which promotes sodium and water retention.[3][7][19]

ACE inhibitors, synthesized from our title compound, block the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure.

RAAS_Pathway RAAS Pathway and ACE Inhibition cluster_0 Physiological Cascade cluster_1 Pharmacological Intervention cluster_2 Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) Perindopril Perindopril (ACE Inhibitor) Perindopril->ACE Inhibits IncreaseBP Increased Blood Pressure Vasoconstriction->IncreaseBP NaRetention Na⁺ and H₂O Retention Aldosterone->NaRetention NaRetention->IncreaseBP G Workflow for Perindopril Synthesis A Starting Material ((2S,3aS,7aS)-Octahydroindole- 2-carboxylic acid) B Esterification (e.g., with Benzyl Alcohol) A->B C Peptide Coupling (with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine) B->C D Deprotection (e.g., Catalytic Hydrogenation to remove Benzyl group) C->D E Salt Formation & Purification (e.g., with tert-butylamine) D->E F Final API (Perindopril Erbumine) E->F

References

Methodological & Application

Application Notes and Protocols: Synthesis of Perindopril from (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, commencing from the key intermediate (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Introduction

Perindopril is an effective therapeutic agent for managing hypertension and heart failure.[1][2] Its synthesis is a multi-step process, with a critical step being the coupling of the bicyclic amino acid, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, with a suitably protected alanine derivative. This document outlines a common and industrially viable synthetic route, focusing on the coupling of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, followed by deprotection to yield perindopril, which is subsequently converted to its stable erbumine salt.

Synthetic Pathway Overview

The synthesis of perindopril from (2S,3aS,7aS)-2-carboxyoctahydroindole generally proceeds through three main stages:

  • Protection of the Carboxylic Acid: The carboxylic acid moiety of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid is first protected, commonly as a benzyl ester, to prevent its participation in the subsequent amide bond formation.

  • Peptide Coupling: The protected octahydroindole derivative is then coupled with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine using peptide coupling agents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).[1][3][4]

  • Deprotection and Salt Formation: The protecting group (e.g., benzyl) is removed, typically via catalytic hydrogenation, to yield perindopril.[1][4] The final active pharmaceutical ingredient is often isolated as the tert-butylamine (erbumine) salt to enhance its stability.[1]

Below is a diagram illustrating the logical workflow of the synthesis process.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Deprotection & Salt Formation A (2S,3aS,7aS)-2-Carboxyoctahydroindole B Benzyl Ester Protection A->B Benzyl Alcohol, p-toluenesulfonic acid C (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid benzyl ester B->C E Coupling Reaction C->E D N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine D->E DCC, HOBT F Benzyl Perindopril E->F G Hydrogenolysis F->G H2, Pd/C H Perindopril G->H I Salt Formation H->I tert-Butylamine J Perindopril Erbumine I->J

Caption: Workflow for the synthesis of Perindopril Erbumine.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of perindopril erbumine.

StepProductTypical Yield (%)Reference
Peptide CouplingBenzyl Perindopril92[1]
HydrogenolysisPerindopril94[1]
Salt FormationPerindopril Erbumine95[1]

Experimental Protocols

The following protocols are based on established and published synthetic methods.

Protocol 1: Synthesis of Benzyl Perindopril (Coupling Reaction)

This protocol describes the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.

Materials:

  • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate

  • Triethylamine

  • Ethyl acetate

  • N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine

  • 1-Hydroxybenzotriazole (HOBT)

  • Dicylohexylcarbodiimide (DCC)

Procedure:

  • In a suitable reactor, charge (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate (1 kg) and triethylamine (0.06 kg) into ethyl acetate (4.6 L).

  • Stir the mixture at ambient temperature for 10 minutes.

  • Add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg), 1-hydroxybenzotriazole (0.15 kg), and dicylohexylcarbodiimide (0.5 kg) to the reaction mixture.

  • Heat the heterogeneous mixture to 30°C and maintain with vigorous stirring for 3 hours.

  • Cool the reaction mixture to 0°C.

  • Filter the mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with water.

  • Evaporate the organic solvent under reduced pressure to obtain the crude benzyl perindopril. The expected yield is approximately 92%.[1]

Protocol 2: Synthesis of Perindopril (Hydrogenolysis)

This protocol details the deprotection of the benzyl ester to yield perindopril.

Materials:

  • Benzyl perindopril (from Protocol 1)

  • Methylcyclohexane

  • 5% Palladium on carbon (Pd/C)

  • Water

Procedure:

  • Dissolve the benzyl perindopril residue (1 kg) in methylcyclohexane (1 L).

  • Transfer the solution to a hydrogenator.

  • Add a suspension of 5% palladium on carbon (0.13 kg) in methylcyclohexane (0.4 L) to the hydrogenator.

  • Add water (3.2 L) to the mixture.

  • Hydrogenate the mixture under a pressure of 0.5 bar at a temperature between 15-30°C until the theoretical amount of hydrogen is consumed.

  • Remove the catalyst by filtration.

  • Separate the aqueous phase of the filtrate and wash it with methylcyclohexane.

  • Lyophilize the aqueous phase to yield perindopril. The expected yield is approximately 94%.[1]

Protocol 3: Synthesis of Perindopril Erbumine (Salt Formation)

This protocol describes the formation of the tert-butylamine salt of perindopril.

Materials:

  • Perindopril (from Protocol 2)

  • Ethyl acetate

  • tert-Butylamine

Procedure:

  • Dissolve the lyophilized perindopril (1 kg) in ethyl acetate (14 L).

  • Add tert-butylamine (0.2 kg) dissolved in ethyl acetate (2 L) to the solution.

  • Heat the resulting suspension to reflux until complete dissolution is achieved.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the solution to 15-20°C with stirring to induce precipitation.

  • Filter the precipitate.

  • Wash the collected solid with ethyl acetate.

  • Dry the solid to obtain perindopril erbumine. The expected yield is approximately 95%.[1]

Below is a diagram representing the chemical structures in the synthesis pathway.

Perindopril_Synthesis Start (2S,3aS,7aS)-2-Carboxyoctahydroindole (Starting Material) Protected Protected Intermediate (Benzyl Ester) Start->Protected Protection Coupled Coupled Product (Benzyl Perindopril) Protected->Coupled Coupling Perindopril Perindopril (Active Moiety) Coupled->Perindopril Deprotection Salt Perindopril Erbumine (Final Product) Perindopril->Salt Salt Formation

Caption: Key stages in the synthesis of Perindopril Erbumine.

Conclusion

The described synthetic route provides an efficient and high-yielding method for the preparation of perindopril erbumine from (2S,3aS,7aS)-2-carboxyoctahydroindole. The protocols outlined are scalable and form the basis of industrial production processes. Careful control of reaction conditions and purification at each step is crucial for obtaining a final product with high purity, suitable for pharmaceutical applications. The use of different protecting groups or coupling agents may be explored to optimize the synthesis further, potentially reducing side product formation and improving overall efficiency.[3]

References

Application Notes and Protocols for the Quantification of (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

(2S,3aS,7aS)-2-Carboxyoctahydroindole , also known as perindoprilat , is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril.[1] Accurate quantification of perindoprilat in various matrices, particularly in biological samples like human plasma, is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1] This document provides detailed application notes and protocols for the analysis of perindoprilat using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Perindoprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, perindoprilat reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.

RAAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE Perindoprilat (2S,3aS,7aS)-2-Carboxyoctahydroindole (Perindoprilat) Perindoprilat->Angiotensin_II Inhibition HPLC_Workflow start Start prep_solutions Prepare Mobile Phase and Standard Solutions start->prep_solutions hplc_system Set up HPLC System with C8 Column prep_solutions->hplc_system prep_sample Prepare Sample Solution (from tablets) injection Inject Standard and Sample Solutions (20 µL) prep_sample->injection hplc_system->injection chromatography Run Chromatography injection->chromatography data_acquisition Record Peak Areas from Chromatograms chromatography->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration quantification Determine Perindoprilat Concentration calibration->quantification end End quantification->end LCMSMS_Workflow start Start sample_prep Plasma Sample Preparation (Protein Precipitation) start->sample_prep add_is Add Internal Standard sample_prep->add_is precipitate Add Acetonitrile add_is->precipitate vortex_centrifuge Vortex and Centrifuge precipitate->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Acquisition and Processing (MRM) lcms_analysis->data_processing quantification Quantify Perindoprilat data_processing->quantification end End quantification->end

References

Application Notes & Protocols: HPLC Separation of 2-Carboxyoctahydroindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of 2-carboxyoctahydroindole (OIC) isomers, critical chiral building blocks in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][2] The stereochemical purity of OIC is paramount for the efficacy and safety of these pharmaceuticals.[1] This document outlines reversed-phase and chiral High-Performance Liquid Chromatography (HPLC) methods for the effective separation and quantification of these isomers.

Octahydro-1H-indole-2-carboxylic acid possesses three chiral centers, resulting in eight possible stereoisomers (four pairs of enantiomers).[2] The analytical challenge lies in the separation of both diastereomers and enantiomers. Furthermore, OIC is a non-chromophoric compound, necessitating the use of universal detectors like a Refractive Index Detector (RID) or pre-column derivatization to enable UV detection.[3][4][5]

Method 1: Reversed-Phase HPLC for Diastereomer Separation

This method is suitable for the separation of the diastereomers of 2-carboxyoctahydroindole. It utilizes a C18 stationary phase and a refractive index detector for the quantification of these non-chromophoric compounds.[3][4][5]

Experimental Protocol

1. Instrumentation:

  • Agilent HPLC 1100 series or equivalent, equipped with:

    • Binary gradient pump

    • Autosampler

    • Column temperature controller

    • Refractive Index Detector (RID)[4]

2. Chromatographic Conditions:

  • Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[3][4]

  • Mobile Phase: 10 mM Potassium dihydrogen phosphate (KH2PO4) buffer, adjusted to pH 3.0 with dilute orthophosphoric acid.[3][4]

  • Flow Rate: 1.5 mL/min.[3][4]

  • Column Temperature: 35°C.[3][4]

  • Injection Volume: 10 µL.[3]

  • Run Time: Approximately 35 minutes.[3]

3. Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of each diastereomer (e.g., (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and its isomers) by dissolving 25 mg of each in 10 mL of the mobile phase.[3][4]

  • Sample Solution: Accurately weigh about 50 mg of the 2-carboxyoctahydroindole sample into a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.[3][4]

Quantitative Data Summary

The following table summarizes the performance of the reversed-phase HPLC-RID method for the analysis of 2-carboxyoctahydroindole isomers.[3][4][6]

ParameterResult
Linearity (Correlation Coefficient)> 0.999
Limit of Detection (LOD)~ 0.006 mg/mL
Limit of Quantification (LOQ)0.022 - 0.024 mg/mL
Recovery93.9% - 107.9%
Precision (%RSD at LOQ)< 2%

Method 2: Chiral HPLC for Enantiomer Separation

For the separation of enantiomers, which cannot be resolved by achiral methods, specialized chiral chromatography techniques are necessary.[1] Two primary approaches are presented here: chiral ligand-exchange chromatography and pre-column derivatization followed by chiral HPLC.

Chiral Ligand-Exchange Chromatography (CLEC)

This technique involves the formation of transient diastereomeric metal complexes with a chiral ligand in the mobile phase, allowing for the separation of enantiomers on an achiral stationary phase.[1]

Experimental Protocol (Conceptual)

  • Principle: Formation of transient diastereomeric complexes with a chiral selector in the mobile phase.[7]

  • Stationary Phase: Achiral C18 column.[1]

  • Mobile Phase: Contains a complex of a metal ion (e.g., Cu(II)) with an optically active selector (e.g., L-phenylalaninamide) and an ion-pair reagent like sodium 1-octanesulfonate.[8] The concentrations of the complex and ion-pair reagent, pH, ionic strength, and organic modifier content are critical parameters to optimize for satisfactory resolution.[8]

Pre-column Derivatization with Chiral HPLC

This method involves derivatizing the OIC isomers with a chiral derivatizing agent to form diastereomeric derivatives, which can then be separated on a chiral stationary phase.

Experimental Protocol

  • Derivatization Reagent: Phenyl isothiocyanate (PITC) has been successfully used.[5][9]

  • Derivatization Procedure: The derivatization conditions, including reaction temperature, time, and reagent concentration, must be optimized.[9]

  • Chromatographic Conditions:

    • Column: Ultron ES-OVM chiral column (150 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase & other conditions: The chromatographic conditions need to be optimized for the separation of the PITC-OIC derivatives.[9]

Visualized Workflows and Relationships

Overall Analytical Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 2-carboxyoctahydroindole isomers.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Injection Sample Injection Dissolution->Injection Standard Standard Preparation Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., RID) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for HPLC analysis of OIC isomers.

Method Selection Guide

This decision tree aids in selecting the appropriate HPLC method based on the analytical requirement.

Start Analytical Goal? Diastereomer Separate Diastereomers Start->Diastereomer Enantiomer Separate Enantiomers Start->Enantiomer RP_HPLC Reversed-Phase HPLC with RID Diastereomer->RP_HPLC Chiral_HPLC Chiral HPLC Method Enantiomer->Chiral_HPLC CLEC Chiral Ligand-Exchange Chiral_HPLC->CLEC Derivatization Pre-column Derivatization Chiral_HPLC->Derivatization

Caption: Decision tree for HPLC method selection.

References

Application Notes and Protocols for the Esterification of (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of (2S,3aS,7aS)-2-Carboxyoctahydroindole, a key intermediate in the synthesis of various pharmaceutical compounds, including ACE inhibitors like Perindopril. The following sections outline various methods for the preparation of methyl, ethyl, benzyl, and tert-butyl esters of this bicyclic amino acid derivative.

Introduction

(2S,3aS,7aS)-2-Carboxyoctahydroindole, also known as (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, is a proline analogue that serves as a crucial chiral building block in medicinal chemistry. Its esterification is a fundamental step to protect the carboxylic acid functionality and to facilitate subsequent reactions, such as peptide couplings. The choice of ester group can influence the lability of the protecting group and the overall synthetic strategy. This guide details several common and effective esterification procedures.

Experimental Protocols

Protocol 1: Synthesis of Methyl (2S,3aS,7aS)-Octahydroindole-2-carboxylate

This protocol describes the esterification using methanol with thionyl chloride, which generates HCl in situ to catalyze the reaction.

Materials:

  • (2S,3aS,7aS)-2-Carboxyoctahydroindole

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend (2S,3aS,7aS)-2-Carboxyoctahydroindole (1.0 eq) in anhydrous methanol (10-15 mL per gram of carboxylic acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Benzyl (2S,3aS,7aS)-Octahydroindole-2-carboxylate p-Toluenesulfonate Salt

This method involves the direct esterification with benzyl alcohol using p-toluenesulfonic acid as a catalyst, with azeotropic removal of water.

Materials:

  • (2S,3aS,7aS)-2-Carboxyoctahydroindole

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add (2S,3aS,7aS)-2-Carboxyoctahydroindole (1.0 eq), benzyl alcohol (1.1 - 1.5 eq), and p-toluenesulfonic acid monohydrate (1.0 - 1.1 eq).

  • Add a sufficient amount of toluene to suspend the reagents and to fill the Dean-Stark trap.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • The p-toluenesulfonate salt of the benzyl ester may precipitate upon cooling. If so, collect the solid by filtration and wash with cold toluene or diethyl ether.

  • If the product remains in solution, concentrate the toluene under reduced pressure. The resulting oil or solid can be triturated with diethyl ether or another suitable non-polar solvent to induce crystallization or precipitation.

  • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Synthesis of tert-Butyl (2S,3aS,7aS)-Octahydroindole-2-carboxylate

The synthesis of the tert-butyl ester is often accomplished under acidic conditions using isobutylene or by transesterification. A general procedure using di-tert-butyl dicarbonate is described below.

Materials:

  • (2S,3aS,7aS)-2-Carboxyoctahydroindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tert-butanol (t-BuOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Suspend (2S,3aS,7aS)-2-Carboxyoctahydroindole (1.0 eq) in a mixture of anhydrous t-BuOH and DCM (or THF).

  • Add DMAP (0.1 - 0.2 eq) to the suspension.

  • Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) portion-wise to the stirred mixture at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 5% citric acid solution), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize representative quantitative data for the esterification of (2S,3aS,7aS)-2-Carboxyoctahydroindole based on literature findings. Note that reaction conditions can be further optimized.

Ester TypeMethodReagentsSolventTemp. (°C)Time (h)Yield (%)Citation
Methyl Thionyl ChlorideSOCl₂, MeOHMethanolReflux3~93[1]
Benzyl Acid Catalysisp-TsOH, Benzyl AlcoholTolueneReflux4-8High[2][3]
tert-Butyl (Boc)₂O/DMAP(Boc)₂O, DMAP, t-BuOHDCM/t-BuOHRT12-24Moderate to HighGeneral Method

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the acid-catalyzed esterification of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Esterification_Workflow General Workflow for Acid-Catalyzed Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_end Final Product start Start reagents Combine Carboxylic Acid, Alcohol, and Acid Catalyst in a suitable solvent start->reagents heat Heat to Reflux (with water removal if necessary) reagents->heat monitor Monitor Reaction by TLC heat->monitor monitor->heat Continue if incomplete cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench/Neutralize (e.g., with NaHCO₃) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end Isolated Ester Product purify->end

Caption: General workflow for the acid-catalyzed esterification.

Logical Relationship of Esterification Methods

This diagram shows the relationship between the starting material and the different ester products via various common synthetic routes.

Esterification_Methods Esterification Pathways cluster_products Ester Products start (2S,3aS,7aS)-2-Carboxyoctahydroindole methyl_ester Methyl Ester start->methyl_ester MeOH, SOCl₂ (or H⁺ catalyst) ethyl_ester Ethyl Ester start->ethyl_ester EtOH, H⁺ catalyst benzyl_ester Benzyl Ester start->benzyl_ester BnOH, p-TsOH tertbutyl_ester tert-Butyl Ester start->tertbutyl_ester (Boc)₂O, DMAP, t-BuOH (or Isobutylene, H⁺)

Caption: Pathways to various esters of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

References

Application Notes and Protocols for the Large-Scale Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S,3aS,7aS)-2-Carboxyoctahydroindole is a crucial chiral intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril.[1][2][3] The stereochemistry of this bicyclic proline analogue is critical for the pharmacological activity of the final active pharmaceutical ingredient (API).[1][4] Consequently, developing a robust, scalable, and economically viable synthesis for this intermediate is of significant interest to the pharmaceutical industry.[5][6] This document outlines various approaches to the large-scale synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole, providing detailed experimental protocols and comparative data.

Synthetic Strategies Overview

Several synthetic routes for (2S,3aS,7aS)-2-Carboxyoctahydroindole have been reported, primarily in patent literature. The key challenge lies in controlling the stereochemistry at the three chiral centers. The main strategies employed for industrial-scale production include:

  • Diastereoselective Hydrogenation of Indole-2-Carboxylic Acid Derivatives: This common approach involves the reduction of indole-2-carboxylic acid or its esters, followed by the separation of the desired diastereomer.

  • Chiral Resolution: Racemic mixtures of intermediates are resolved using chiral resolving agents to isolate the desired enantiomer, which is then carried forward.

  • Asymmetric Synthesis: Building the chiral centers stereoselectively from acyclic precursors.

This document will focus on two prominent methods detailed in the literature that are suitable for large-scale production.

Method 1: Synthesis via Hydrogenation and Resolution of Indoline-2-carboxylic acid

This method starts from commercially available 2-carboxyindole and proceeds through a reduction to a racemic indoline intermediate, followed by chiral resolution and subsequent hydrogenation to establish the final stereochemistry.

Signaling Pathway Diagram

cluster_0 Step 1: Reduction cluster_1 Step 2: Chiral Resolution cluster_2 Step 3: Catalytic Hydrogenation cluster_3 Step 4: Isolation A 2-Carboxyindole B (R,S)-2-Carboxyindoline A->B Reduction C (S)-2-Carboxyindoline B->C Precipitation with (+)-methylbenzylamine D (R)-2-Carboxyindoline B->D Remains in solution E (2S,3aS,7aS)-2-Carboxyoctahydroindole C->E Catalytic Hydrogenation F (2S,3aR,7aR) isomer C->F Byproduct G Final Product E->G Crystallization A 1-(1-cyclohexen-1-yl)-pyrrolidine (II) C Intermediate (IV) A->C Reaction in polar solvent B 3-halo-L-serine derivative (III) B->C D Cyclized Intermediate C->D Cyclization in boiling HCl E Crude (2S,3aS,7aS)-2-Carboxyoctahydroindole D->E Catalytic Hydrogenation (Pd/C) F Purified Product (I) E->F Recrystallization

References

Resolving Octahydroindole Stereoisomers: A Guide to Chiral Chromatography Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octahydro-1H-indole-2-carboxylic acid (OIC) and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2][3] The therapeutic efficacy of these drugs is highly dependent on the specific stereochemistry of the octahydroindole core.[3] With three chiral centers, octahydro-1H-indole-2-carboxylic acid can exist as eight stereoisomers (four pairs of enantiomers).[1][2][3] Consequently, the precise control and analysis of the stereoisomeric purity of these intermediates are of paramount importance in drug development and manufacturing.[2][3]

This document provides detailed application notes and protocols for the chromatographic resolution of octahydroindole stereoisomers, catering to researchers, scientists, and professionals in drug development. Both diastereomeric and enantiomeric separation techniques are addressed, offering a comprehensive approach to stereoisomeric purity assessment.

Application Note 1: Diastereomer Separation of Octahydro-1H-indole-2-carboxylic Acid by Reverse-Phase HPLC

This method is suitable for the separation and quantification of the four diastereomeric pairs of octahydro-1H-indole-2-carboxylic acid. It utilizes a standard reverse-phase C18 column and is particularly useful for monitoring the synthesis and purification of specific diastereomers that serve as key starting materials for drugs like Perindopril and Trandolapril.[1][2]

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp Prepare Sample Solution (50 mg in 10 mL mobile phase) inj Inject 10 µL of Sample sp->inj mp Prepare Mobile Phase (10 mM Potassium Phosphate Buffer, pH 3.0) sep Isocratic Elution on C18 Column (Inertsil ODS-4, 250 x 4.6 mm, 5 µm) mp->sep inj->sep det Detection by Refractive Index (RI) sep->det integ Integrate Peak Areas det->integ quant Quantify Diastereomer Content integ->quant

Caption: Workflow for diastereomer separation of octahydroindole stereoisomers.

Chromatographic Conditions

ParameterValue
Stationary Phase Inertsil ODS-4 (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase 10 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Flow Rate 1.5 mL/min
Column Temperature 35°C
Detector Refractive Index (RI)
Injection Volume 10 µL
Run Time 35 minutes

Protocol: Diastereomer Separation

  • Mobile Phase Preparation:

    • Dissolve an appropriate amount of anhydrous potassium dihydrogen phosphate in HPLC-grade water to make a 10 mM solution.

    • Adjust the pH of the buffer to 3.0 using dilute orthophosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Standard and Sample Preparation:

    • Stock Solutions: Prepare individual stock solutions of the desired (e.g., (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid) and other diastereomers by dissolving 25 mg of each isomer in 10 mL of mobile phase.[1]

    • Sample Solution: Accurately weigh about 50 mg of the octahydro-1H-indole-2-carboxylic acid sample into a 10 mL volumetric flask, dissolve in, and dilute to volume with the mobile phase.[1]

  • HPLC System Setup and Analysis:

    • Equilibrate the Inertsil ODS-4 column with the mobile phase at a flow rate of 1.5 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 35°C.

    • Inject 10 µL of the sample solution and start the chromatographic run for 35 minutes.

  • Data Analysis:

    • Identify the peaks corresponding to the different diastereomers based on their retention times, established by running individual standards.

    • Integrate the peak areas of all isomers.

    • Calculate the percentage of each diastereomer in the sample. This method has been shown to be sensitive enough to detect isomers at 0.006 mg/mL and quantify them at 0.024 mg/mL.[1][2]

Application Note 2: Enantiomeric Purity Determination by Chiral HPLC with Pre-column Derivatization

For the simultaneous separation of both diastereomers and enantiomers of octahydroindole-2-carboxylic acid, a pre-column derivatization approach followed by chiral HPLC is effective.[4] This method enhances the detectability of the non-chromophoric octahydroindole core and allows for the separation of all stereoisomers on a suitable chiral stationary phase. Phenyl isothiocyanate (PITC) is a commonly used derivatizing agent for this purpose.[4]

Experimental Workflow

G cluster_deriv Pre-column Derivatization cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample_prep Prepare Sample Solution of OIC add_pitc Add Phenyl Isothiocyanate (PITC) sample_prep->add_pitc reaction Incubate to form PITC-OIC Derivatives add_pitc->reaction inj Inject Derivatized Sample reaction->inj sep Separation on Chiral Column (e.g., Ultron ES-OVM) inj->sep det UV Detection sep->det integ Integrate Peak Areas of all Stereoisomers det->integ quant Determine Diastereomeric and Enantiomeric Purity integ->quant

Caption: Workflow for enantiomeric separation of octahydroindole stereoisomers.

Chromatographic Conditions

ParameterValue
Derivatizing Agent Phenyl isothiocyanate (PITC)
Stationary Phase Ultron ES-OVM chiral column (150 mm x 4.6 mm, 5 µm) or equivalent ovomucoid-based CSP
Mobile Phase To be optimized (typically a mixture of buffer and organic modifier, e.g., acetonitrile)
Flow Rate To be optimized
Column Temperature To be optimized
Detector UV (wavelength to be optimized for PITC derivatives)
Injection Volume To be optimized

Protocol: Enantiomeric Separation via Derivatization

  • Derivatization Procedure:

    • The specific conditions for the derivatization reaction, such as reaction temperature, time, and concentration of PITC, need to be optimized to ensure complete reaction.[4]

    • A general procedure involves mixing the octahydroindole-2-carboxylic acid sample with a solution of PITC in a suitable solvent (e.g., a mixture of acetonitrile and a weak base to facilitate the reaction).

    • The reaction mixture is then incubated at a controlled temperature for a specific duration.

  • Chiral HPLC System Setup and Analysis:

    • Equilibrate the Ultron ES-OVM chiral column with the optimized mobile phase.

    • Inject the derivatized sample solution.

    • Run the chromatogram under the optimized conditions.

  • Data Analysis:

    • Identify the peaks corresponding to the PITC derivatives of all octahydroindole stereoisomers.

    • Integrate the peak areas for each stereoisomer.

    • Calculate the diastereomeric and enantiomeric purity of the sample.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics of the diastereomer separation method. Quantitative data for the enantiomeric separation method is highly dependent on the specific optimized conditions.

MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Diastereomer Separation (Reverse-Phase HPLC) Octahydro-1H-indole-2-carboxylic acid isomers~0.006 mg/mL[2]0.022 - 0.024 mg/mL[2]93.9 - 107.9[2]
Enantiomeric Separation (Chiral HPLC with Derivatization) PITC-derivatized OIC stereoisomersMethod dependentMethod dependentMethod dependent

The choice of chromatographic method for the resolution of octahydroindole stereoisomers depends on the specific analytical goal. For the routine analysis and quantification of diastereomers, a robust reverse-phase HPLC method with refractive index detection is well-established and reliable.[1][2] When the simultaneous determination of both diastereomeric and enantiomeric impurities is required, a chiral HPLC method employing pre-column derivatization provides a powerful solution for achieving complete stereoisomeric separation.[4] The protocols and data presented herein serve as a comprehensive guide for researchers and professionals engaged in the synthesis and quality control of octahydroindole-based pharmaceutical compounds.

References

Application Notes: Characterization of (2S,3aS,7aS)-2-Carboxyoctahydroindole by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2S,3aS,7aS)-2-Carboxyoctahydroindole, a bicyclic amino acid analogue, serves as a crucial chiral building block in medicinal chemistry, notably in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril. Its rigid structure and lipophilic nature make it a valuable component for designing peptidomimetics with enhanced bioavailability and metabolic stability. Accurate structural elucidation and confirmation are paramount for its application in drug discovery and development. These application notes provide detailed protocols for the characterization of (2S,3aS,7aS)-2-Carboxyoctahydroindole using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic and Spectrometric Data

The following tables summarize the key NMR and mass spectrometry data for a closely related derivative, the hydrochloride salt of the epimer (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, which provides a strong reference for the expected values of the title compound.[1]

Table 1: ¹H NMR Data of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride in D₂O (400 MHz)[1]
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
1.20–1.51m5H-H-4, H-5, H-6
1.54–1.70m2H-H-4, H-7
1.72–1.82m1H-H-5
2.02–2.15m1H-H-3a
2.23–2.36m2H-H-3
3.72m1H-H-7a
4.38m1H-H-2
Table 2: ¹³C NMR Data of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride in D₂O (100 MHz)[1]
Chemical Shift (δ) ppmAssignment
20.51C-5
21.01C-4
23.95C-6
24.72C-7
32.44C-3
36.33C-3a
57.61C-7a
59.94C-2
172.76C=O
Table 3: High-Resolution Mass Spectrometry (HRMS) Data[1]
IonCalculated m/zFound m/z
[M - Cl]⁺170.1176170.1177
[M + H]⁺170.1176170.1174

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation and purity assessment of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Materials:

  • (2S,3aS,7aS)-2-Carboxyoctahydroindole sample

  • Deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes and vials

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution; sonication may be used if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the acquisition time to 1-2 seconds and the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (typically 1024 or more) for adequate signal-to-noise, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shifts using the residual solvent peak as the internal standard (e.g., D₂O at 4.79 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

Protocol 2: Mass Spectrometric Analysis

Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern for structural confirmation.

Materials:

  • (2S,3aS,7aS)-2-Carboxyoctahydroindole sample

  • High-purity solvent (e.g., methanol, acetonitrile, water)

  • Volatile acid (e.g., formic acid) for promoting ionization

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent.

    • Prepare a dilute solution for injection by diluting the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup and Calibration:

    • Set the ESI source to positive ion mode.

    • Optimize source parameters, including capillary voltage (e.g., 3-4 kV), cone voltage, source temperature, and desolvation gas flow.

    • Calibrate the mass analyzer using a standard calibration solution to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 50-500).

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion (expected around m/z 170.1176) as the precursor ion.

    • Apply collision-induced dissociation (CID) by varying the collision energy to generate fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺) from the full scan spectrum and compare it with the calculated theoretical mass. The mass error should be within 5 ppm.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. For carboxylic acids, common losses include H₂O (18 Da) and COOH (45 Da).

    • Propose a fragmentation pathway consistent with the observed fragment ions to further confirm the structure.

Visualized Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim & Tune Probe acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 proc2 Calibrate & Integrate proc1->proc2 proc3 Assign Signals proc2->proc3 proc4 Structural Confirmation proc3->proc4

Caption: General workflow for NMR analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis ms_prep1 Prepare Stock Solution (1 mg/mL) ms_prep2 Dilute for Infusion (1-10 µg/mL) ms_prep1->ms_prep2 ms_acq1 Calibrate Mass Spectrometer ms_prep2->ms_acq1 ms_acq2 Infuse Sample (ESI+) ms_acq1->ms_acq2 ms_acq3 Acquire Full Scan (MS1) ms_acq2->ms_acq3 ms_acq4 Acquire MS/MS Spectrum ms_acq3->ms_acq4 ms_proc1 Determine Accurate Mass of [M+H]+ ms_acq4->ms_proc1 ms_proc2 Analyze Fragmentation Pattern ms_proc1->ms_proc2 ms_proc3 Propose Fragmentation Pathway ms_proc2->ms_proc3 ms_proc4 Structural Confirmation ms_proc3->ms_proc4

Caption: General workflow for mass spectrometry analysis.

References

Application Notes and Protocols: (2S,3aS,7aS)-2-Carboxyoctahydroindole as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(2S,3aS,7aS)-2-Carboxyoctahydroindole , also known as (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, is a conformationally restricted bicyclic proline analogue. Its rigid structure and specific stereochemistry make it a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. This document provides an overview of its primary applications, with a focus on its use in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, and includes detailed experimental protocols.

Core Applications

The principal application of (2S,3aS,7aS)-2-carboxyoctahydroindole is as a key intermediate in the synthesis of ACE inhibitors, a class of drugs used to treat hypertension and heart failure.[1][2][3] Its unique stereoisomeric structure is crucial for the biological activity of the final drug molecules.[4]

Key therapeutic agents synthesized using this building block include:

  • Perindopril: An ACE inhibitor widely used for treating high blood pressure, heart failure, and for preventing cardiovascular events.[1][5][6][7]

  • Trandolapril: Another potent ACE inhibitor used for managing hypertension, heart failure after a heart attack, and diabetic kidney disease.[2][6]

Beyond ACE inhibitors, this molecule and its derivatives are utilized in:

  • Peptidomimetics: To create peptide-like molecules with improved stability and bioavailability. It has been used as a surrogate for proline and phenylalanine in bradykinin B2 receptor antagonists, which have potential anti-cancer properties.[4][8]

  • Natural Product Synthesis: The octahydroindole-2-carboxylic acid motif is found in natural products like marine aeruginosins, which exhibit antithrombotic properties.[4]

  • Catalysis: Derivatives of octahydroindole-2-carboxylic acid have been explored in the field of asymmetric organocatalysis.[9]

Synthesis of ACE Inhibitors: Reaction Pathways

The general strategy for synthesizing ACE inhibitors like Perindopril and Trandolapril involves the peptide coupling of a protected form of (2S,3aS,7aS)-2-carboxyoctahydroindole with a suitable dipeptide side chain, followed by deprotection steps.

Diagram: General Synthesis Pathway for ACE Inhibitors

G A (2S,3aS,7aS)-2-Carboxyoctahydroindole B Protection (e.g., Benzyl Ester) A->B Esterification C Protected Chiral Building Block B->C E Peptide Coupling C->E D Dipeptide Side Chain (e.g., N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine) D->E F Protected ACE Inhibitor E->F Formation of Amide Bond G Deprotection (e.g., Hydrogenation) F->G H Final ACE Inhibitor (e.g., Perindopril) G->H

Caption: General workflow for the synthesis of ACE inhibitors.

Quantitative Data from Synthetic Protocols

The following tables summarize quantitative data from various reported syntheses of Perindopril and its intermediates, demonstrating the efficiency of using (2S,3aS,7aS)-2-carboxyoctahydroindole as a chiral building block.

Table 1: Peptide Coupling Reaction for Perindopril Synthesis

Starting Material (Protected Building Block)Coupling PartnerCoupling AgentsSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl ester para-toluenesulfonate saltN-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanineDicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)Ethyl Acetate30392[1]
Benzyl esterN-[(S)-carboxyethylbutyl]-(S)-alanineSodium dicyclohexyl dicarbodiimide (DCC)----[5]
Benzyl ester para-toluenesulfonate saltN-[(S)-carbethoxy-1-butyl]-(S)-alanineDCC, HOBtMethylene Chloride20-25-99 (oil)[10]

Table 2: Deprotection and Final Product Formation

IntermediateReactionReagent/CatalystSolventPressureTemp. (°C)Yield (%)Reference
Benzyl-protected PerindoprilHydrogenation5% Palladium-on-carbonMethylcyclohexane/Water0.5 bar15-3094[1]
Perindopril (free acid)Salt Formationtert-ButylamineEthyl Acetate-Reflux95[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of Perindopril Benzyl Ester via Peptide Coupling

This protocol is adapted from the process described in patent US6835843B2.[1]

Materials:

  • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate (1 kg)

  • Triethylamine (0.06 kg)

  • Ethyl acetate (4.6 L)

  • N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg)

  • 1-Hydroxybenzotriazole (HOBt) (0.15 kg)

  • Dicyclohexylcarbodiimide (DCC) (0.5 kg)

Procedure:

  • To a suitable reactor, add (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, triethylamine, and ethyl acetate with stirring.

  • Stir the mixture for 10 minutes at ambient temperature.

  • Add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 1-hydroxybenzotriazole, and dicylohexylcarbodiimide to the reaction mixture.

  • Heat the heterogeneous mixture to 30°C and maintain for 3 hours with vigorous stirring.

  • Cool the reaction mixture to 0°C.

  • Filter the mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and byproducts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The expected yield is approximately 92%.[1]

Diagram: Experimental Workflow for Peptide Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A Charge Reactor: - Benzyl Ester Salt - Triethylamine - Ethyl Acetate B Stir at Ambient Temp (10 min) A->B C Add Reagents: - Dipeptide Side Chain - HOBt - DCC B->C D Heat to 30°C (3 hours) C->D E Cool to 0°C D->E F Filter Mixture E->F G Wash Filtrate F->G H Evaporate Solvent G->H I Product: Perindopril Benzyl Ester H->I

Caption: Workflow for the synthesis of Perindopril Benzyl Ester.

Protocol 2: Deprotection of Perindopril Benzyl Ester by Catalytic Hydrogenation

This protocol is adapted from the process described in patent US6835843B2.[1]

Materials:

  • Perindopril Benzyl Ester (1 kg)

  • Methylcyclohexane (1 L for dissolution, 0.4 L for slurry)

  • 5% Palladium-on-carbon (Pd/C) catalyst (0.13 kg)

  • Water (3.2 L)

  • Hydrogen gas

Procedure:

  • Dissolve the Perindopril Benzyl Ester residue in methylcyclohexane and transfer the solution to a hydrogenator.

  • Add a suspension of 5% palladium-on-carbon in methylcyclohexane to the hydrogenator, followed by water.

  • Pressurize the hydrogenator with hydrogen gas to 0.5 bar.

  • Maintain the reaction at a temperature of 15 to 30°C, stirring until the theoretical amount of hydrogen has been consumed.

  • Once the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.

  • Separate the aqueous phase of the filtrate and wash it with methylcyclohexane to remove organic impurities.

  • Lyophilize (freeze-dry) the aqueous phase to obtain the final product, Perindopril, as a solid. The expected yield is approximately 94%.[1]

Protocol 3: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid

This protocol is based on the hydrogenation method described by Sayago et al.[4]

Materials:

  • (S)-indoline-2-carboxylic acid (3.0 g)

  • Acetic acid (60 mL)

  • Platinum(IV) oxide (PtO₂) (300 mg)

  • Ethanol for crystallization

Procedure:

  • Dissolve (S)-indoline-2-carboxylic acid in acetic acid in a suitable hydrogenation vessel.

  • Add the PtO₂ catalyst to the solution.

  • Hydrogenate the mixture at 60°C for 24 hours under a suitable hydrogen pressure.

  • After 24 hours, cool the reaction mixture and filter off the catalyst.

  • Wash the filtered catalyst with a small amount of acetic acid.

  • Combine the filtrates and evaporate the solvent to dryness under reduced pressure.

  • Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid. The reported yield is 85%.[4]

Conclusion

(2S,3aS,7aS)-2-Carboxyoctahydroindole is a cornerstone chiral building block, particularly in the pharmaceutical industry for the synthesis of vital ACE inhibitors. The protocols and data presented highlight its effective use in creating complex, stereochemically defined molecules. Its application continues to expand into other areas of chemical and biological research, underscoring its importance as a versatile synthetic tool.

References

Application of (2S,3aS,7aS)-2-Carboxyoctahydroindole in Medicinal Chemistry: A Key Building Block for Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(2S,3aS,7aS)-2-Carboxyoctahydroindole is a chiral bicyclic amino acid derivative that serves as a crucial intermediate in the synthesis of a class of drugs known as angiotensin-converting enzyme (ACE) inhibitors. Its rigid, stereochemically defined structure is pivotal for the high-potency and selectivity of the resulting therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound, with a primary focus on its role in the synthesis of Perindopril, a widely prescribed medication for hypertension and heart failure.

Application Notes

The principal application of (2S,3aS,7aS)-2-Carboxyoctahydroindole in medicinal chemistry is as a key chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The specific stereochemistry of this molecule is essential for the pharmacological activity of the final drug product.

Primary Application: Synthesis of Perindopril

(2S,3aS,7aS)-2-Carboxyoctahydroindole is a cornerstone in the industrial synthesis of Perindopril. Perindopril is a potent, long-acting ACE inhibitor used to treat high blood pressure, heart failure, and to prevent cardiovascular events. The synthesis involves the coupling of the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid moiety with another chiral fragment, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. The resulting molecule, Perindopril, is a prodrug that is metabolized in the body to its active form, perindoprilat. Perindoprilat effectively inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.

Mechanism of Action of Perindopril

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensinogen is converted by renin to angiotensin I, which is then converted by ACE to the potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. Perindoprilat, the active metabolite of Perindopril, inhibits ACE, thereby blocking the formation of angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and consequently, a lowering of blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Increased_BP Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Perindoprilat Perindoprilat ((2S,3aS,7aS) moiety) Perindoprilat->Inhibition

Caption: Renin-Angiotensin-Aldosterone System and the inhibitory action of Perindoprilat.
Stereochemistry and Pharmacological Activity

Perindopril has five chiral centers, leading to the possibility of 32 stereoisomers. The specific (2S,3aS,7aS) configuration of the octahydroindole-2-carboxylic acid moiety is critical for the potent ACE inhibitory activity of the final molecule. A study on the 32 stereoisomers of perindoprilate, the active form of perindopril, revealed that only a few isomers exhibit high potency.[1] Four of these stereoisomers, including perindoprilate itself, demonstrated activities in the nanomolar range, while four others were approximately ten times less active.[1] This highlights the stringent stereochemical requirements for effective binding to the active site of the angiotensin-converting enzyme.

Quantitative Data

Stereoisomer Group of PerindoprilateIn Vitro ACE Inhibitory Potency (IC50)Reference
Perindoprilat and three other stereoisomersNanomolar (nM) range[1]
Four other stereoisomersApproximately 10-fold less active than the most potent group[1]
Remaining 24 stereoisomersSignificantly lower or no activity[1]

Experimental Protocols

The following are representative protocols for the synthesis of Perindopril utilizing (2S,3aS,7aS)-2-Carboxyoctahydroindole or its derivatives.

Protocol 1: Synthesis of Perindopril Benzyl Ester

This protocol describes the coupling of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.

Materials:

  • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate

  • Triethylamine

  • Ethyl acetate

  • N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine

  • 1-Hydroxybenzotriazole (HOBt)

  • Dicyclohexylcarbodiimide (DCC)

Procedure:

  • To a reactor, add (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate (1 kg), triethylamine (0.06 kg), and ethyl acetate (4.6 L) with stirring.

  • After stirring for 10 minutes at ambient temperature, add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg), 1-hydroxybenzotriazole (0.15 kg), and dicyclohexylcarbodiimide (0.5 kg).

  • Heat the heterogeneous mixture to 30°C for 3 hours with vigorous stirring.

  • Cool the reaction mixture to 0°C and filter to remove the precipitated dicyclohexylurea.

  • Wash the filtrate and evaporate to dryness to yield the perindopril benzyl ester. Expected yield is approximately 92%.[2]

Synthesis_Workflow cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Deprotection (Hydrogenolysis) cluster_step3 Step 3: Salt Formation A Reactants: - (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate - N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine - HOBt, DCC, Triethylamine Solvent: Ethyl Acetate B Reaction Conditions: - 30°C, 3 hours A->B C Work-up: - Cool to 0°C - Filter - Wash filtrate - Evaporate solvent B->C D Product: Perindopril Benzyl Ester C->D E Reactant: Perindopril Benzyl Ester Catalyst: 5% Palladium on Carbon Solvent: Methylcyclohexane/Water D->E F Reaction Conditions: - Hydrogen pressure (0.5 bar) - 15-30°C E->F G Work-up: - Filter catalyst - Separate aqueous phase - Wash with methylcyclohexane - Lyophilize F->G H Product: Perindopril (free acid) G->H I Reactants: - Perindopril (from lyophilization) - tert-Butylamine Solvent: Ethyl Acetate H->I J Reaction Conditions: - Heat to reflux for dissolution - Cool to 15-20°C for precipitation I->J K Work-up: - Filter precipitate - Wash with ethyl acetate - Dry and grind J->K L Final Product: Perindopril Erbumine K->L

Caption: General workflow for the synthesis of Perindopril Erbumine.
Protocol 2: Deprotection of Perindopril Benzyl Ester

This protocol describes the removal of the benzyl protecting group via catalytic hydrogenation to yield Perindopril.

Materials:

  • Perindopril benzyl ester (from Protocol 1)

  • Methylcyclohexane

  • 5% Palladium on carbon (Pd/C)

  • Water

Procedure:

  • Dissolve the perindopril benzyl ester (1 kg) in methylcyclohexane (1 L) and transfer to a hydrogenator.

  • Add a suspension of 5% palladium-on-carbon (0.13 kg) in methylcyclohexane (0.4 L), followed by water (3.2 L).

  • Hydrogenate the mixture under a pressure of 0.5 bar at a temperature of 15-30°C until the theoretical amount of hydrogen is absorbed.

  • Remove the catalyst by filtration.

  • Wash the aqueous phase of the filtrate with methylcyclohexane.

  • Lyophilize the aqueous phase to obtain Perindopril as a solid. Expected yield is approximately 94%.[2]

Protocol 3: Formation of Perindopril Erbumine (tert-butylamine salt)

This protocol describes the formation of the pharmaceutically acceptable tert-butylamine salt of Perindopril.

Materials:

  • Perindopril (from Protocol 2)

  • tert-Butylamine

  • Ethyl acetate

Procedure:

  • Dissolve the lyophilized Perindopril (1 kg) in ethyl acetate (14 L).

  • Add tert-butylamine (0.2 kg) and additional ethyl acetate (2 L).

  • Heat the resulting suspension at reflux until complete dissolution is achieved.

  • Filter the hot solution and then cool it to 15-20°C with stirring to induce precipitation.

  • Filter the precipitate, wash with ethyl acetate, dry, and grind to obtain Perindopril erbumine. Expected yield is approximately 95%.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole, a key intermediate in the production of pharmaceuticals like Perindopril and Trandolapril.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole?

A1: The most frequently cited starting material is (S)-indoline-2-carboxylic acid, which undergoes hydrogenation to yield the desired product.[1] Another common precursor is L-serine, which can be converted through a series of steps involving intermediates like N-acetyl-β-acyloxy alanine esters.[2]

Q2: What are the typical catalysts used for the hydrogenation of (S)-indoline-2-carboxylic acid?

A2: Platinum(IV) oxide (PtO₂) and palladium on carbon (Pd/C) are commonly used catalysts for this hydrogenation.[1][3][4] Rhodium-aluminum oxide (Rh/Al₂O₃) has also been reported.[5]

Q3: What solvents are recommended for the synthesis?

A3: For the hydrogenation of (S)-indoline-2-carboxylic acid, acetic acid is a frequently used solvent.[1][4] In coupling reactions to form derivatives, solvents like dichloromethane, ethyl acetate, and isopropyl acetate are common.[2][6] Toluene has been suggested as an alternative to ethyl acetate to avoid the formation of N-acetyl impurities.[7]

Q4: How can I purify the final product?

A4: Crystallization is a common method for purifying (2S,3aS,7aS)-2-Carboxyoctahydroindole.[1] Ethanol is often used as the crystallization solvent. For derivatives, purification might involve column chromatography.[8]

Q5: What are the critical reaction parameters to control for optimal yield and purity?

A5: Key parameters include reaction temperature, hydrogen pressure during hydrogenation, choice of catalyst and solvent, and the molar ratio of reactants. For instance, hydrogenation is often carried out at elevated temperatures (e.g., 60°C) and pressures (e.g., 5 bar).[1][4] In coupling reactions, maintaining a low temperature (e.g., 0-15°C) can be crucial.[2][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete hydrogenation of the starting material.- Ensure the catalyst is active and used in the correct amount.- Optimize hydrogen pressure and reaction time. A pressure of 5 bar is often effective.[4]- Check the purity of the starting (S)-indoline-2-carboxylic acid.
Side reactions occurring during the synthesis.- Adjust the reaction temperature. For coupling reactions, lower temperatures (0-15°C) are often preferred.[2][6]- Use a different solvent to minimize side reactions. Toluene can be a good alternative to ethyl acetate to prevent N-acetylation.[7]
Impurity Formation Formation of N-acetyl impurity.This is a known issue, particularly when using ethyl acetate as a solvent in subsequent coupling reactions.[9][10][11] Consider using a non-reactive solvent like toluene.[7]
Presence of diastereomers.- Diastereomers can be difficult to separate. An effective method involves selective condensation with trichloroacetaldehyde to form an oxazolidinone derivative, allowing for easier separation.[1]- Purification by crystallization can also help in isolating the desired stereoisomer.
Incomplete removal of coupling agents like dicyclohexylcarbodiimide (DCC).- The byproduct, dicyclohexylurea (DCU), can be challenging to remove completely.[7]- Ensure proper filtration after the reaction. Washing the product with a suitable solvent can help remove residual DCU.
Handling Hazardous Reagents Use of corrosive reagents like phosphorus pentachloride.Some synthetic routes utilize hazardous materials like PCl₅.[2][6] Newer methods aim to replace such reagents with safer alternatives, for example, by using an acyloxy group as a leaving group instead of chlorine.[2]

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation of (S)-Indoline-2-carboxylic Acid

This protocol is adapted from a method described for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[1]

Materials:

  • (S)-indoline-2-carboxylic acid

  • Acetic acid

  • Platinum(IV) oxide (PtO₂)

  • Ethanol

Procedure:

  • Dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (e.g., 60 mL).

  • Add PtO₂ (e.g., 300 mg) to the solution.

  • Hydrogenate the mixture at 60°C for 24 hours.

  • After the reaction is complete, filter off the catalyst and wash it with acetic acid.

  • Evaporate the solvent from the filtrate to dryness.

  • Crystallize the resulting residue from ethanol to obtain pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

Expected Yield: Approximately 85%.[1]

Protocol 2: Esterification of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

This protocol describes the formation of the methyl ester, a common derivative.[8]

Materials:

  • (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

  • Dry methanol

  • Thionyl chloride

  • Ethyl acetate

Procedure:

  • Cool a solution of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (e.g., 3.11 g, 18.39 mmol) in dry methanol (e.g., 47 mL) in an ice bath.

  • Add thionyl chloride (e.g., 2.8 mL, 38.12 mmol) dropwise to the cooled solution.

  • Stir the resulting solution at room temperature for 24 hours.

  • Concentrate the solvent in vacuo.

  • Lyophilize the residue and wash it with small portions of ethyl acetate to afford the pure methyl ester.

Expected Yield: Approximately 93%.[8]

Quantitative Data Summary

Synthesis Step Starting Material Reagents/Catalyst Solvent Temperature Time Yield Reference
Hydrogenation(S)-indoline-2-carboxylic acidPtO₂Acetic Acid60°C24 h85%[1]
Hydrogenation1H-Indole-2-carboxylic acid derivative10% Pt/CAcetic AcidRoom Temp-87%[4]
Methyl Esterification(2S,3aS,7aS)-octahydroindole-2-carboxylic acidThionyl chlorideMethanolRoom Temp24 h93%[8]
Boc ProtectionMethyl (2S,3aS,7aS)-octahydroindole-2-carboxylateDi-tert-butyl dicarbonate, DMAP, DIPEATHFRoom Temp24 h-[8]
α-Alkylation (Methylation)Boc-protected methyl esterLDA, Methyl iodideTHF-78°C to -50°COvernight71% (major isomer)[8]
SaponificationBoc-protected α-methyl esterKOHMethanolReflux24 h92%[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole cluster_derivatization Derivatization start Start: (S)-indoline-2-carboxylic acid hydrogenation Hydrogenation (PtO₂, Acetic Acid, 60°C) start->hydrogenation product Product: (2S,3aS,7aS)-2-Carboxyoctahydroindole hydrogenation->product esterification Esterification (Thionyl Chloride, Methanol) product->esterification boc_protection Boc Protection (Boc₂O, DMAP) esterification->boc_protection

Caption: A simplified workflow for the synthesis and derivatization of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

troubleshooting_logic low_yield Low Yield? check_catalyst Check Catalyst Activity and Loading low_yield->check_catalyst optimize_conditions Optimize Temp. & Pressure low_yield->optimize_conditions check_purity Check Starting Material Purity low_yield->check_purity impurity Impurity Detected? n_acetyl N-Acetyl Impurity? (Check Solvent) impurity->n_acetyl diastereomers Diastereomers? (Consider Derivatization/ Crystallization) impurity->diastereomers dcu DCU Present? (Improve Filtration) impurity->dcu start Experiment Outcome start->low_yield start->impurity

Caption: A troubleshooting decision tree for common issues in the synthesis.

References

troubleshooting impurities in perindopril synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of perindopril.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for perindopril?

A1: Perindopril primarily degrades via two main pathways:

  • Hydrolysis: The ester group of perindopril can be hydrolyzed to form its active metabolite, perindoprilat (also known as Perindopril Impurity B). This process is accelerated by the presence of moisture.[1][2]

  • Intramolecular Cyclization: Perindopril can undergo internal cyclization to form a diketopiperazine derivative, known as Perindopril Impurity F.[3] This degradation is more likely to occur in dry conditions and at elevated temperatures.[2]

Q2: What are the common impurities encountered during perindopril synthesis?

A2: Besides the main degradation products (perindoprilat and the diketopiperazine derivative), other common impurities can arise from the synthesis process. These include:

  • Diastereomeric impurities: These can form due to non-selective reaction conditions.

  • Lactam derivatives: Impurities C and D are examples of lactam derivatives that can be formed.[4][5][6]

  • Related substances from starting materials or side reactions: The European Pharmacopoeia (EP) lists several other impurities, such as Impurity A, G, H, J, K, P, and Q, which can be process-related or arise from degradation.[1][7][8][9][10][11]

Q3: How do reaction conditions affect impurity formation?

A3: Several reaction parameters can significantly influence the impurity profile of perindopril:

  • Temperature: High temperatures can accelerate both hydrolysis and cyclization reactions, leading to increased levels of perindoprilat and Impurity F.[12]

  • pH: The pH of the reaction mixture and during workup is critical. Acidic or basic conditions can promote hydrolysis of the ester linkage.[12]

  • Moisture: The presence of water will favor the formation of the hydrolysis product, perindoprilat.[1][2]

  • Reaction Time: Prolonged reaction times can lead to a higher accumulation of degradation products.[12]

Q4: What analytical techniques are recommended for monitoring perindopril impurities?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating and quantifying perindopril and its related impurities.[1] UV detection at approximately 215 nm is typically used.[13]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common impurity issues encountered during perindopril synthesis.

Issue 1: High Levels of Perindoprilat (Impurity B)
  • Probable Cause: Excessive hydrolysis of the perindopril ester group.

  • Troubleshooting Steps:

    • Control Moisture: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Optimize pH: Maintain a neutral or slightly acidic pH during the reaction and workup steps. Avoid strongly acidic or basic conditions.

    • Minimize Reaction Temperature and Time: Conduct the synthesis at the lowest effective temperature and for the shortest duration necessary for reaction completion to reduce the rate of hydrolysis.

Issue 2: High Levels of Diketopiperazine/Lactam Impurities (e.g., Impurity F, C, D)
  • Probable Cause: Intramolecular cyclization.

  • Troubleshooting Steps:

    • Temperature Control: Avoid high temperatures during the synthesis, purification, and drying steps.

    • Optimize Reaction Time: Minimize the duration of the reaction to reduce the opportunity for cyclization to occur.[12]

    • Choice of Base: The choice and amount of base used in the coupling step can influence the formation of these by-products. Careful optimization is recommended.

Issue 3: Presence of Diastereomeric Impurities
  • Probable Cause: Non-stereoselective reaction conditions or impure starting materials.

  • Troubleshooting Steps:

    • Purification via Salt Formation: Crude perindopril can be purified by forming a salt with an appropriate amine, such as dicyclohexylamine or tert-butylamine, in a suitable solvent like acetonitrile. This can selectively precipitate the desired diastereomer, significantly reducing the level of the undesired isomer.[12]

    • Control Reaction Temperature: Maintain strict control over the reaction temperature to enhance stereoselectivity.

    • Stoichiometry: Ensure precise stoichiometric control of all reactants.

Data Presentation

Table 1: Illustrative Example of Impurity Reduction by Dicyclohexylamine Salt Formation

ImpurityLevel in Crude Perindopril (%)Level in Dicyclohexylamine Salt (%)
Isomeric Impurity0.160.04

Note: This data is based on a specific purification process and is intended for illustrative purposes.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a general method for the analysis of perindopril and its impurities. Method optimization and validation are essential for specific applications.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., YMC-Pack C8, 250 mm x 4.6 mm, 5 µm particle size).[13][14]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium phosphate buffer) in a ratio of approximately 37:63 (v/v), with the pH of the buffer adjusted to 2.5 with phosphoric acid.[13][14]

  • Flow Rate: 1.7 mL/min.[13][14]

  • Column Temperature: 50°C.[13][14]

  • Detection: UV at 215 nm.[13][14]

  • Injection Volume: 50 µL.[13][14]

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 40:60, v/v) to a suitable concentration.[13][14]

Visualizations

Perindopril_Degradation_Pathways Perindopril Perindopril Perindoprilat Perindoprilat (Impurity B) Perindopril->Perindoprilat Hydrolysis (+H2O) Diketopiperazine Diketopiperazine (Impurity F) Perindopril->Diketopiperazine Intramolecular Cyclization

Caption: Primary degradation pathways of perindopril.

Troubleshooting_Workflow start Impurity Detected in Perindopril Synthesis identify_impurity Identify Impurity (e.g., HPLC, LC-MS) start->identify_impurity is_hydrolysis Hydrolysis Product? (e.g., Perindoprilat) identify_impurity->is_hydrolysis is_cyclization Cyclization Product? (e.g., Impurity F, C, D) is_hydrolysis->is_cyclization No control_moisture Control Moisture (Anhydrous Conditions) is_hydrolysis->control_moisture Yes is_diastereomer Diastereomer? is_cyclization->is_diastereomer No reduce_temp_time Reduce Temperature & Reaction Time is_cyclization->reduce_temp_time Yes other_impurity Other Process-Related Impurity is_diastereomer->other_impurity No purify_salt Purify via Salt Formation is_diastereomer->purify_salt Yes review_process Review Starting Materials & Side Reactions other_impurity->review_process optimize_ph Optimize pH (Avoid Extremes) control_moisture->optimize_ph purify_salt->reduce_temp_time

Caption: General troubleshooting workflow for perindopril impurities.

Experimental_Workflow sample_prep Sample Preparation (Dissolve in Diluent) hplc_analysis HPLC/UPLC Analysis sample_prep->hplc_analysis peak_detection Peak Detection & Integration hplc_analysis->peak_detection impurity_identification Impurity Identification (vs. Reference Standards) peak_detection->impurity_identification quantification Quantification (% Area) impurity_identification->quantification report Generate Report quantification->report

Caption: Experimental workflow for impurity analysis.

References

Technical Support Center: Chiral Separation of 2-Carboxyoctahydroindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 2-carboxyoctahydroindole isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chiral separation of 2-carboxyoctahydroindole isomers?

A1: The primary challenges in separating 2-carboxyoctahydroindole isomers stem from several factors:

  • Multiple Chiral Centers: 2-Carboxyoctahydroindole possesses three chiral centers, resulting in four pairs of enantiomers, which complicates the separation process.[1][2]

  • Lack of a Chromophore: The molecule is non-chromophoric, making UV detection difficult without derivatization. This often necessitates the use of a universal detector like a Refractive Index Detector (RID), which can have its own limitations.[1][2]

  • Method Development Complexity: Predicting the chromatographic behavior of these optical isomers is not straightforward, often requiring extensive screening of chiral stationary phases (CSPs) and mobile phases.[3]

  • Potential for Poor Peak Shape: Basic compounds like 2-carboxyoctahydroindole can interact with residual silanols on silica-based CSPs, leading to peak tailing.[4]

Q2: Why is the chiral separation of 2-carboxyoctahydroindole important in drug development?

A2: Chiral separation is critical because enantiomers of the same compound can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[5] For instance, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a key starting material for the synthesis of Perindopril, an ACE inhibitor.[1][2] Regulatory agencies often require the marketing of only the active enantiomer to ensure drug efficacy and safety.[6]

Q3: What are the common analytical techniques for the chiral separation of these isomers?

A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for resolving enantiomeric pairs of 2-carboxyoctahydroindole.[5][7] Common approaches include:

  • Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used method, with polysaccharide-based and macrocyclic antibiotic-based CSPs being particularly effective.[5][6][7]

  • Indirect Separation via Derivatization: The isomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[7] Pre-column derivatization with agents like phenyl isothiocyanate (PITC) can also aid in detection.[8]

  • Chiral Ligand-Exchange Chromatography (CLEC): This technique uses a chiral mobile phase additive to form transient diastereomeric complexes with the analyte, which are then separated on an achiral column.[9][10]

Troubleshooting Guides

Problem 1: Poor or No Resolution of Isomers

Symptoms:

  • A single, broad peak instead of multiple peaks for the isomers.

  • Overlapping peaks with resolution (Rs) < 1.5.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) 1. Screen a variety of CSPs. Polysaccharide-based (e.g., Chiralpak®) and macrocyclic antibiotic-based (e.g., CHIROBIOTIC™) columns are good starting points.[5][10] 2. Consult literature for separations of structurally similar compounds, but be aware that structural similarity does not guarantee similar behavior on CSPs.
Suboptimal Mobile Phase Composition 1. Normal Phase: Vary the ratio of the non-polar solvent (e.g., n-Hexane) to the polar modifier (e.g., Isopropanol, Ethanol).[5] 2. Reverse Phase: Adjust the pH of the aqueous portion of the mobile phase, especially for ionizable compounds.[11] 3. Additives: Introduce or adjust the concentration of acidic or basic additives (e.g., Trifluoroacetic Acid, Diethylamine) to improve peak shape and selectivity.[5][12]
Incorrect Temperature Optimize the column temperature. Lower temperatures often improve resolution but can increase backpressure.
Low Flow Rate Decrease the flow rate to increase the interaction time between the analytes and the CSP, which can improve resolution.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Silanols 1. Add a basic modifier like Diethylamine (DEA) to the mobile phase to mask the active silanol groups.[4] 2. Use a CSP with a highly pure silica base to minimize silanol interactions.[13]
Inappropriate Mobile Phase pH For ionizable analytes, adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[4][11]
Column Overload Reduce the sample concentration or injection volume.[13]
Column Contamination Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.[4]
Problem 3: Ghost Peaks

Symptoms:

  • Unexpected peaks appearing in the chromatogram, often in the blank runs as well.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Mobile Phase Contamination 1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[4] 2. Filter the mobile phase before use.
System Contamination/Carryover 1. Clean the injector and autosampler with a strong solvent.[4] 2. Perform several blank injections with a strong solvent to wash the system.
Incomplete Mobile Phase Degassing Ensure the mobile phase is thoroughly degassed to prevent the formation of air bubbles.[4]

Data Presentation

Table 1: Hypothetical Screening Results for Chiral Separation of 2-Carboxyoctahydroindole Isomers

Chiral Stationary Phase Mobile Phase Retention Factor (k') Selectivity (α) Resolution (Rs)
Chiralpak® IAn-Hexane/Ethanol/DEA (80:20:0.1)k'1=2.5, k'2=3.11.241.8
Chiralpak® IBn-Hexane/IPA/DEA (90:10:0.1)k'1=3.8, k'2=4.01.050.6
Chiralcel® OD-Hn-Hexane/Ethanol/DEA (85:15:0.1)k'1=4.2, k'2=4.71.121.1
CHIROBIOTIC™ TMethanol/Acetic Acid/TEA (100:0.1:0.1)k'1=1.9, k'2=2.41.262.0

Based on these hypothetical results, Chiralpak® IA and CHIROBIOTIC™ T show the most promise for further method optimization.[5]

Table 2: Validation Parameters for a Developed HPLC-RID Method for 2-Carboxyoctahydroindole Isomers

Parameter Isomer 1 Isomer 2 Isomer 3
Linearity (Correlation Coefficient) > 0.999> 0.999> 0.999
LOD (mg/mL) ~ 0.006~ 0.006~ 0.006
LOQ (mg/mL) 0.0220.0230.024
Recovery (%) 93.9 - 107.993.9 - 107.993.9 - 107.9
Precision (%RSD at LOQ) < 2%< 2%< 2%

Data adapted from a study on the separation of Octahydro-1H-indole-2-carboxylic acid and its isomers.[1][2]

Experimental Protocols

Protocol 1: Direct Chiral HPLC-RID Method

This protocol is based on a method for separating the diastereomers of octahydro-1H-indole-2-carboxylic acid.[1][2]

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).[1]

  • Column: Inertsil ODS-4 (C18), 250 mm x 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase: 10 mM potassium phosphate buffer with pH adjusted to 3.0.[1][2]

  • Flow Rate: 1.5 mL/min.[1][2]

  • Column Temperature: 35°C.[1][2]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 5 mg/mL.[1]

  • System Equilibration: Due to the nature of the RID, it is crucial to stabilize the system for several hours prior to analysis to achieve a stable baseline.[2]

Protocol 2: Indirect Chiral HPLC Method with Pre-column Derivatization

This protocol is based on a method for the simultaneous determination of diastereoisomeric and enantiomeric impurities.[8]

  • Derivatization Reagent: Phenyl isothiocyanate (PITC).[8]

  • Derivatization Procedure:

    • Investigate optimal reaction conditions (temperature, time, reagent concentration).

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Ultron ES-OVM chiral column, 150 mm x 4.6 mm, 5 µm.[8]

  • Mobile Phase: Optimize the mobile phase composition for the separation of the PITC-derivatized isomers.

  • Detection: UV detection at an appropriate wavelength for the PITC derivatives.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Mixture of 2-Carboxyoctahydroindole Isomers Dissolve Dissolve in Mobile Phase Sample->Dissolve Derivatize Optional: Pre-column Derivatization Dissolve->Derivatize If UV detection Inject Inject Sample Dissolve->Inject Derivatize->Inject Column Chiral Separation on CSP Inject->Column Detect Detection (RID or UV) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Calculate Resolution, Selectivity, and Purity Chromatogram->Analyze

Caption: General experimental workflow for the chiral separation of 2-carboxyoctahydroindole isomers.

Troubleshooting_Logic Start Poor Resolution? CheckCSP CSP Appropriate? Start->CheckCSP Yes CheckMobilePhase Mobile Phase Optimal? CheckCSP->CheckMobilePhase Yes ScreenCSPs Screen Different CSPs CheckCSP->ScreenCSPs No CheckTemp Temperature Optimized? CheckMobilePhase->CheckTemp Yes VaryModifier Vary Modifier Ratio/Type CheckMobilePhase->VaryModifier No OptimizeTemp Optimize Column Temperature CheckTemp->OptimizeTemp No GoodResolution Achieved Good Resolution CheckTemp->GoodResolution Yes ScreenCSPs->CheckMobilePhase AdjustAdditives Adjust Additive Concentration VaryModifier->AdjustAdditives AdjustAdditives->CheckTemp OptimizeTemp->GoodResolution

Caption: Troubleshooting logic for addressing poor resolution in chiral HPLC.

References

stability of (2S,3aS,7aS)-2-Carboxyoctahydroindole under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (2S,3aS,7aS)-2-Carboxyoctahydroindole under various experimental conditions. The following information is primarily based on forced degradation studies of Perindopril, a key therapeutic agent for which (2S,3aS,7aS)-2-Carboxyoctahydroindole is a critical intermediate. The degradation pathways of Perindopril are highly relevant to the stability of its core structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (2S,3aS,7aS)-2-Carboxyoctahydroindole?

A1: Based on studies of Perindopril, the main degradation pathways affecting the core (2S,3aS,7aS)-octahydroindole-2-carboxylic acid structure are hydrolysis and intramolecular cyclization.[1] The ester group in Perindopril is susceptible to hydrolysis, which would revert it to its active metabolite, perindoprilat, containing the intact (2S,3aS,7aS)-2-Carboxyoctahydroindole moiety. However, under more strenuous conditions, further degradation can occur. The presence of moisture is a critical factor that can accelerate hydrolysis.[1]

Q2: How does pH affect the stability of (2S,3aS,7aS)-2-Carboxyoctahydroindole?

A2: The stability of molecules containing the (2S,3aS,7aS)-2-Carboxyoctahydroindole structure is significantly influenced by pH. Forced degradation studies on Perindopril show considerable degradation under both acidic and alkaline conditions.[1][2][3] In acidic conditions (e.g., 1 N HCl), significant degradation has been observed.[2] Similarly, basic conditions (e.g., 0.01 N NaOH) also lead to substantial degradation.[2] The compound is most stable under neutral pH conditions.[3]

Q3: Is (2S,3aS,7aS)-2-Carboxyoctahydroindole sensitive to oxidation?

A3: Yes, oxidative conditions can lead to the degradation of (2S,3aS,7aS)-2-Carboxyoctahydroindole. Studies on Perindopril using 3% hydrogen peroxide showed notable degradation.[2] While it may be relatively more stable under oxidative stress compared to acid and base hydrolysis, precautions should be taken to protect it from strong oxidizing agents.[1][3]

Q4: What is the thermal stability of (2S,3aS,7aS)-2-Carboxyoctahydroindole?

A4: The compound is susceptible to thermal degradation.[3] In the solid state, the presence of moisture can influence the degradation kinetics.[4][5] For long-term storage, it is recommended to keep the compound at -20°C.[1][6] Shorter-term storage at 2-8°C may be acceptable, but the manufacturer's certificate of analysis should always be consulted.[1] In solution, elevated temperatures will accelerate degradation, especially in acidic or basic conditions.[7]

Q5: How does light exposure affect the stability of this compound?

A5: (2S,3aS,7aS)-2-Carboxyoctahydroindole and its derivatives are moderately sensitive to light.[3] Photolytic degradation studies on Perindopril have shown a significant amount of degradation upon exposure to 1.2 million lux hours of light over a week.[2] Therefore, it is crucial to store the compound protected from light, for instance, in amber vials or other light-resistant containers.[1]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Unexpected degradation of the compound in solution. The pH of the solution may be too acidic or basic.Ensure the pH of the solution is neutral (around 7). Use appropriate buffers to maintain pH stability.
The solution may have been exposed to elevated temperatures.Prepare solutions fresh and store them at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.
The solvent may contain oxidizing impurities.Use high-purity, degassed solvents. If necessary, add antioxidants, ensuring they do not interfere with the experiment.
Inconsistent results in analytical assays. Degradation of the compound during sample preparation or analysis.Minimize the time between sample preparation and analysis. Protect samples from light and heat. Use a validated stability-indicating analytical method.
Discoloration of the solid compound. Exposure to light or moisture.Store the solid compound in a tightly sealed, light-resistant container in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

Quantitative Data Summary

The following tables summarize the degradation of Perindopril Erbumine under various stress conditions, which provides an indication of the stability of the (2S,3aS,7aS)-2-Carboxyoctahydroindole core structure.

Table 1: Forced Degradation of Perindopril Erbumine

Stress ConditionReagent/ExposureDurationTemperatureDegradation (%)
Acid Hydrolysis1 N HCl24 hoursRoom Temperature43.6%[2]
Base Hydrolysis0.01 N NaOHNot specifiedNot specifiedSignificant[2]
Oxidative3% H₂O₂24 hoursNot specified14.96%[2]
ThermalHeatNot specifiedNot specified16.88%[2]
Photolytic1.2 million lux hours1 weekNot specified26.14%[2]

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol is a generalized procedure based on common practices for forced degradation studies of pharmaceuticals.

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Keep the solution at room temperature for 24 hours.

    • After the incubation period, neutralize the solution with an appropriate amount of 1 N NaOH.

    • Dilute the solution to a suitable concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.01 N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 1 hour).

    • Neutralize the solution with 0.01 N HCl.

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid compound or a solution of the compound at an elevated temperature (e.g., 60-80°C) for a specified period.

    • For the solid, dissolve it in the mobile phase after heating. For the solution, allow it to cool to room temperature.

    • Dilute to the final concentration with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the solution with the mobile phase for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizations

degradation_pathway Perindopril (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Ethoxycarbonylbutyl]amino]propanoyl]octahydroindole-2-carboxylic acid Perindoprilat Perindoprilat (Active Metabolite) Perindopril->Perindoprilat Hydrolysis (Moisture, Acid, Base) Diketopiperazine Diketopiperazine Derivative (Cyclization Product) Perindopril->Diketopiperazine Intramolecular Cyclization (Heat) Other Other Degradation Products Perindopril->Other Oxidation, Photolysis

Caption: Primary degradation pathways of Perindopril.

experimental_workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidation Oxidation->HPLC Analyze Samples Thermal Thermal Stress Thermal->HPLC Analyze Samples Photolytic Photolytic Stress Photolytic->HPLC Analyze Samples Quantification Quantification of Degradation HPLC->Quantification Stock Prepare Stock Solution of (2S,3aS,7aS)-2-Carboxyoctahydroindole Derivative Stock->Acid Expose to Stress Stock->Base Expose to Stress Stock->Oxidation Expose to Stress Stock->Thermal Expose to Stress Stock->Photolytic Expose to Stress

Caption: Workflow for forced degradation studies.

References

improving the stereoselectivity of 2-Carboxyoctahydroindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 2-carboxyoctahydroindole synthesis.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Catalytic Hydrogenation of Indole-2-carboxylic Acid

Q: My catalytic hydrogenation of (S)-indoline-2-carboxylic acid is resulting in a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?

A: Low diastereoselectivity during the hydrogenation of the indole precursor is a common challenge. The stereochemical outcome is highly dependent on the catalyst, solvent, and reaction conditions.[1] Here are several factors to consider and optimize:

  • Catalyst Choice: The type of catalyst plays a crucial role. Platinum oxide (PtO₂) is commonly used for this transformation.[2][3] Palladium on carbon (Pd/C) is another option, though it may lead to different stereoselectivity.[4][5] The choice between these catalysts can influence the final diastereomeric ratio.

  • Solvent Effects: Acetic acid is a frequently used solvent for this hydrogenation and has been shown to be effective.[2][3] The polarity and coordinating ability of the solvent can influence the substrate's conformation on the catalyst surface, thereby affecting the direction of hydrogen addition.

  • Temperature and Pressure: Hydrogenation is typically carried out at elevated temperatures (e.g., 60°C) and pressures (e.g., 40 psi or 5 bar).[5][6] Systematically varying these parameters can help optimize the diastereoselectivity. It is advisable to start with milder conditions and incrementally increase the temperature and pressure while monitoring the reaction progress and diastereomeric ratio.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Incomplete reactions can sometimes lead to an inaccurate assessment of the diastereomeric ratio. Monitor the reaction by techniques such as TLC or LC-MS.[7]

Issue 2: Poor Enantioselectivity or Diastereoselectivity in Asymmetric Synthesis

Q: I am attempting an asymmetric synthesis of a specific stereoisomer of 2-carboxyoctahydroindole, but the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) is low. What are the key parameters to investigate?

A: Achieving high stereoselectivity in asymmetric synthesis requires careful control over various factors. Here are some critical areas to focus on:

  • Chiral Catalyst/Auxiliary: The choice and purity of the chiral catalyst or auxiliary are paramount. For cobalt-catalyzed asymmetric C-H alkylation, the structure of the chiral carboxylic acid ligand is critical for achieving high enantio- and diastereoselectivity.[8][9] When using chiral auxiliaries like (S)-(-)-1-phenylethylamine, ensure its enantiomeric purity is high.[10]

  • Reaction Conditions: Temperature, solvent, and the concentration of reagents can significantly impact the stereochemical outcome. Lowering the reaction temperature often enhances selectivity by favoring the transition state leading to the desired stereoisomer.[11]

  • Substrate Control: The substituents on the indole ring can influence the stereochemical course of the reaction through steric and electronic effects.[12]

  • Epimerization: Be aware of potential epimerization at the C-2 position. For instance, heating (S,S,S)-octahydroindole-2-carboxylic acid in acetic acid with a catalytic amount of salicylaldehyde can lead to a 1:1 mixture of diastereoisomers.[2]

Issue 3: Difficulty in Separating Diastereomers

Q: I have synthesized a mixture of diastereomers of 2-carboxyoctahydroindole and am struggling to separate them by conventional chromatography. What other separation techniques can I employ?

A: The separation of diastereomers can indeed be challenging due to their similar physical properties. Here are some effective strategies:

  • Fractional Crystallization: This is a classical and often effective method for separating diastereomers. The success of this technique depends on the differential solubility of the diastereomeric salts. Experiment with different solvents and counter-ions to find conditions that favor the crystallization of one diastereomer.[2]

  • Derivative Formation: Converting the carboxylic acid to a derivative can facilitate separation. A notable method involves the selective condensation with trichloroacetaldehyde to form a trichloromethyloxazolidinone derivative. This reaction can be highly diastereoselective, allowing for the separation of one stereoisomer from another.[2][13]

  • Chromatographic Methods: While standard column chromatography might be difficult, High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase can be a powerful tool for both analytical and preparative separation of stereoisomers.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies to achieve high stereoselectivity in 2-carboxyoctahydroindole synthesis?

A1: The main strategies for stereoselective synthesis of 2-carboxyoctahydroindole include:

  • Catalytic Hydrogenation of Chiral Precursors: Starting with an enantiomerically pure precursor like (S)-indoline-2-carboxylic acid and carefully controlling the hydrogenation conditions.[3]

  • Diastereoselective Alkylation: Utilizing a chiral auxiliary to direct the stereoselective alkylation of an intermediate.[3]

  • Formation of Diastereomeric Derivatives: Reacting a mixture of stereoisomers with a chiral resolving agent to form diastereomers that can be more easily separated, followed by removal of the chiral auxiliary. The use of trichloromethyloxazolidinone is an example of this approach.[2][13]

  • Enzymatic Resolution: Employing enzymes to selectively react with one enantiomer in a racemic mixture.[6]

Q2: How can I synthesize the less common (2R,3aS,7aS)-octahydroindole-2-carboxylic acid stereoisomer?

A2: The (2R,3aS,7aS) stereoisomer can be synthesized from the more readily available (2S,3aS,7aS) isomer through an epimerization and separation process. One effective method involves the following key steps:

  • Epimerization: The (2S,3aS,7aS) isomer is subjected to epimerization at the C-2 position. This can be achieved by heating in acetic acid with a catalytic amount of salicylaldehyde.[2]

  • Diastereoselective Derivatization: The resulting mixture of diastereomers is reacted with trichloroacetaldehyde. This reaction selectively forms a trichloromethyloxazolidinone derivative with the (2R,3aS,7aS) isomer due to steric factors.[2]

  • Separation and Hydrolysis: The oxazolidinone derivative can be separated, and subsequent hydrolysis yields the enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.[2]

Q3: What analytical techniques are suitable for determining the diastereomeric ratio and enantiomeric excess of 2-carboxyoctahydroindole?

A3: The following analytical techniques are commonly used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can often be used to determine the diastereomeric ratio by integrating the signals of protons that are in different chemical environments in each diastereomer.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is the most common and accurate method for determining the enantiomeric excess of chiral compounds. For diastereomers, a standard reverse-phase column may be sufficient for separation and quantification.[1] A refractive index detector can be used for compounds lacking a UV chromophore.[1]

Data Presentation

Table 1: Stereoselectivity in the Synthesis of 2-Carboxyoctahydroindole Derivatives under Various Catalytic Conditions

EntryCatalyst/AuxiliarySubstrateProductYield (%)d.r.e.e. (%)Reference
1PtO₂(S)-indoline-2-carboxylic acid(2S,3aS,7aS)-octahydroindole-2-carboxylic acid85->99[2]
210% Pd/CIndole-2-carboxylic acidL-Octahydroindole-2-carboxylic acid---[4]
310% Pt/CL-indole-2-carboxylic acid derivative(2S,3aS,7aS)-octahydroindole-2-carboxylic acid87-99[5]
4Cp*Co(CO)I₂, AgSbF₆, CCA-4IndoleSubstituted IndoleGood94:6 to >95:592-95[8]

d.r. = diastereomeric ratio; e.e. = enantiomeric excess; CCA-4 = a specific chiral carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via Catalytic Hydrogenation [2][3]

  • Reaction Setup: In a hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, 300 mg) to the solution.

  • Hydrogenation: Hydrogenate the mixture at 60°C under a hydrogen atmosphere. Maintain the pressure according to your apparatus specifications (e.g., 40 psi).

  • Reaction Monitoring: Monitor the reaction for 24 hours or until hydrogen uptake ceases.

  • Work-up: After cooling, filter off the catalyst and wash it with acetic acid.

  • Purification: Evaporate the solvent to dryness. Recrystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

Protocol 2: Epimerization and Diastereoselective Separation to obtain (2R,3aS,7aS)-octahydroindole-2-carboxylic acid [2]

  • Epimerization: Heat a solution of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid in acetic acid in the presence of a catalytic amount of salicylaldehyde to promote the formation of a Schiff base and subsequent epimerization, yielding a mixture of diastereoisomers.

  • Derivative Formation: To the mixture of diastereomers, add trichloroacetaldehyde. The reaction will selectively form a trichloromethyloxazolidinone with the (2R,3aS,7aS) isomer.

  • Separation: Separate the resulting oxazolidinone derivative from the unreacted (2S,3aS,7aS) isomer by crystallization or chromatography.

  • Hydrolysis: Treat the purified (S,S,S,R)-oxazolidinone with a 3N solution of HCl in anhydrous ethyl acetate and stir at room temperature for 24 hours.

  • Isolation: Concentrate the solvent in vacuo and wash the resulting solid with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride.

Visualizations

experimental_workflow cluster_start Starting Material cluster_hydrogenation Catalytic Hydrogenation cluster_product1 Initial Product cluster_epimerization Epimerization cluster_mixture Diastereomeric Mixture cluster_derivatization Diastereoselective Derivatization cluster_separation Separation cluster_products Final Products cluster_hydrolysis Hydrolysis cluster_final_product Target Isomer start (S)-indoline-2-carboxylic acid hydrogenation H₂, PtO₂, AcOH, 60°C start->hydrogenation product1 (2S,3aS,7aS)-Oic hydrogenation->product1 epimerization Salicylaldehyde (cat.), AcOH, Δ product1->epimerization mixture (2S,3aS,7aS)-Oic + (2R,3aS,7aS)-Oic epimerization->mixture derivatization Trichloroacetaldehyde mixture->derivatization separation Crystallization / Chromatography derivatization->separation product2 Purified (S,S,S,R)-Oxazolidinone separation->product2 product3 Unreacted (2S,3aS,7aS)-Oic separation->product3 hydrolysis 3N HCl in EtOAc product2->hydrolysis final_product (2R,3aS,7aS)-Oic·HCl hydrolysis->final_product

Caption: Workflow for the synthesis of (2R,3aS,7aS)-Oic via epimerization and diastereoselective derivatization.

troubleshooting_logic cluster_hydrogenation Catalytic Hydrogenation Issues cluster_asymmetric Asymmetric Synthesis Issues cluster_separation Separation Difficulties start Low Stereoselectivity Observed q1 Check Catalyst start->q1 q4 Check Chiral Source start->q4 q6 Explore Methods start->q6 a1_1 Try PtO₂ vs. Pd/C q1->a1_1 q2 Optimize Solvent q1->q2 If catalyst is optimal a2_1 Use Acetic Acid q2->a2_1 q3 Adjust Conditions q2->q3 If solvent is appropriate a3_1 Vary Temperature & Pressure q3->a3_1 a4_1 Verify Purity of Catalyst/Auxiliary q4->a4_1 q5 Modify Reaction q4->q5 If source is pure a5_1 Lower Temperature q5->a5_1 a6_1 Fractional Crystallization q6->a6_1 a6_2 Diastereoselective Derivatization q6->a6_2 a6_3 Chiral HPLC q6->a6_3

Caption: Troubleshooting logic for improving stereoselectivity in 2-carboxyoctahydroindole synthesis.

References

side reaction products in the synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reaction products during the synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: During the catalytic hydrogenation of (S)-indoline-2-carboxylic acid to produce (2S,3aS,7aS)-2-Carboxyoctahydroindole, I am observing a mixture of stereoisomers. How can I improve the diastereoselectivity for the desired (2S,3aS,7aS) isomer?

Answer:

The formation of multiple stereoisomers is a common challenge in this synthesis due to the creation of two new chiral centers at the 3a and 7a positions. The ratio of the resulting diastereomers is highly dependent on the reaction conditions. Here are key parameters to control:

  • Catalyst Selection: The choice of catalyst is critical. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), often provide good selectivity. Palladium on carbon (Pd/C) is also used, but the selectivity can vary.[1][2]

  • Solvent: Acetic acid is a commonly used solvent for this hydrogenation and has been shown to yield good results.[1][3]

  • Temperature and Pressure: Hydrogenation is typically carried out at room temperature to 60°C and hydrogen pressures ranging from atmospheric to 5 bar.[1][3] Modifying these parameters can influence the stereochemical outcome. It is advisable to start with milder conditions (lower temperature and pressure) and monitor the reaction progress and isomer ratio.

  • Purification: If a mixture of isomers is obtained, purification is necessary. This is often achieved by crystallization from a suitable solvent like ethanol.[3] The different diastereomers exhibit different solubilities, allowing for the isolation of the desired (2S,3aS,7aS) isomer.

Question 2: In the subsequent coupling reaction of (2S,3aS,7aS)-2-Carboxyoctahydroindole with an amino acid ester (e.g., in the synthesis of Perindopril), I am observing a significant amount of a byproduct that is difficult to remove. What could this be and how can I prevent its formation?

Answer:

A likely culprit in peptide coupling reactions is the formation of a diketopiperazine (DKP) . This occurs through an intramolecular cyclization of the dipeptide intermediate.

  • Mechanism of Formation: DKP formation is a well-documented side reaction in peptide synthesis, particularly when proline or other imino acids are involved.[4][5][6] The reaction is often catalyzed by acids or bases.

  • Prevention Strategies:

    • Control of pH and Temperature: The rate of DKP formation is influenced by pH and temperature.[4][5] Maintaining a neutral or slightly acidic pH and lower reaction temperatures can minimize this side reaction.

    • Choice of Coupling Reagents: The use of efficient coupling reagents can accelerate the desired intermolecular coupling, thereby reducing the time available for the intramolecular cyclization to occur.

    • Simultaneous Deprotection and Coupling: A one-pot deprotection/coupling procedure, where the free amine of the deprotected amino acid is immediately trapped by an activated amino acid derivative, can effectively prevent DKP formation.[6]

Another common source of impurities arises from the coupling agents themselves. For instance, when using dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is formed, which can be difficult to remove completely.[7]

  • Mitigation of DCU:

    • Filtration: DCU is sparingly soluble in many organic solvents and can often be removed by filtration.

    • Solvent Selection: Dissolving the reaction mixture in a non-polar solvent like hexane or cyclohexane after concentrating the reaction solvent can help precipitate and remove residual DCU.[7]

    • Alternative Coupling Agents: Using alternative, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can simplify purification, as the corresponding urea byproduct is water-soluble and can be removed by aqueous extraction.

Question 3: I am observing an N-acetylated impurity in my final product after a coupling step. What is the likely source of this impurity and how can it be avoided?

Answer:

The formation of an N-acetylated byproduct, such as N-acetyl-(2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid, has been reported when using certain solvents during the coupling reaction.[8]

  • Source of Acetyl Group: The use of ethyl acetate as a solvent in the coupling step has been identified as a potential source for the N-acetylation of the octahydroindole nitrogen.[8]

  • Prevention: To avoid this side reaction, it is recommended to use alternative solvents that do not contain an acetyl group, such as dichloromethane (DCM) or acetonitrile, for the coupling reaction.

Quantitative Data on Side Product Formation

The following table summarizes reported quantitative data on the formation of side products during the synthesis and further reactions of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Reaction StepSide Product(s)Reported Yield/PercentageConditions/NotesReference(s)
Peptide coupling of benzyl-(2S,3aS,7aS)-octahydroindole-2-carboxylateBy-products from coupling agent5-15%Using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).[9]
Hydrogenation of (S)-indoline-2-carboxylic acidStereoisomersNot specified, but mixtures are commonThe ratio depends on catalyst, solvent, and conditions.[2]
Dipeptide cyclizationDiketopiperazines~50% conversionInvestigated at 132°C and pH 6.2 for isoleucylglycine.[4]

Experimental Protocols

Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole via Hydrogenation [3]

  • Dissolution: Dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂) (e.g., 300 mg) to the solution.

  • Hydrogenation: Hydrogenate the mixture at 60°C under hydrogen pressure.

  • Reaction Monitoring: Monitor the reaction for completion (e.g., 24 hours).

  • Work-up: After completion, filter off the catalyst and wash it with acetic acid.

  • Isolation: Evaporate the solvent to dryness.

  • Purification: Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-2-Carboxyoctahydroindole as a white solid.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common side reactions during the synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole and its subsequent use in coupling reactions.

G cluster_synthesis Synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole cluster_coupling Subsequent Coupling Reaction start Start: Hydrogenation of (S)-indoline-2-carboxylic acid check_isomers Problem: Mixture of stereoisomers detected? start->check_isomers optimize_conditions Troubleshoot: 1. Change catalyst (e.g., PtO2). 2. Adjust temperature/pressure. 3. Use acetic acid as solvent. check_isomers->optimize_conditions Yes product1 Desired Product: (2S,3aS,7aS)-2-Carboxyoctahydroindole check_isomers->product1 No purify Purify by recrystallization (e.g., from ethanol). optimize_conditions->purify purify->product1 start_coupling Start: Coupling with amino acid ester product1->start_coupling check_byproducts Problem: Significant byproducts observed? start_coupling->check_byproducts identify_byproduct Identify Byproduct: - Diketopiperazine? - Coupling agent residue (e.g., DCU)? - N-acetylated product? check_byproducts->identify_byproduct Yes product2 Desired Coupled Product check_byproducts->product2 No troubleshoot_dkp Troubleshoot DKP: 1. Lower reaction temperature. 2. Control pH. 3. Use efficient coupling agents. identify_byproduct->troubleshoot_dkp Diketopiperazine troubleshoot_dcu Troubleshoot DCU: 1. Filter the reaction mixture. 2. Use alternative coupling agent (e.g., EDC). identify_byproduct->troubleshoot_dcu Coupling Agent Residue troubleshoot_acetyl Troubleshoot N-acetylation: Avoid ethyl acetate as solvent. Use DCM or acetonitrile. identify_byproduct->troubleshoot_acetyl N-acetylation troubleshoot_dkp->product2 troubleshoot_dcu->product2 troubleshoot_acetyl->product2

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Purification of (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Troubleshooting Guides

Recrystallization

Recrystallization is a common and effective method for purifying (2S,3aS,7aS)-2-Carboxyoctahydroindole, particularly for removing diastereomeric isomers.[1] Ethanol is a frequently used solvent for this purpose.[1]

Common Issues and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The compound's solubility is too high at the elevated temperature, or the solution is cooling too rapidly.- Add a small amount of a co-solvent in which the compound is less soluble to the hot solution. - Ensure the cooling process is slow and gradual. Allow the solution to cool to room temperature before placing it in an ice bath.
Poor Crystal Yield - Too much solvent was used. - The compound is significantly soluble in the solvent even at low temperatures. - Incomplete precipitation.- Reduce the volume of the solvent by evaporation before cooling. - Test different solvent systems to find one with a steeper solubility curve. - Cool the solution for a longer period or at a lower temperature. - If the mother liquor still contains a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[2]
Low Purity of Crystals - Impurities were co-precipitated. - The cooling process was too fast, trapping impurities within the crystal lattice.- Ensure the initial dissolution is complete to release trapped impurities. - Consider a hot filtration step to remove insoluble impurities before cooling. - Slow down the cooling rate to allow for more selective crystal formation. - A second recrystallization may be necessary to achieve the desired purity.
No Crystals Form - The solution is not supersaturated. - The compound has a high nucleation energy barrier.- Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature.
HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of (2S,3aS,7aS)-2-Carboxyoctahydroindole from its stereoisomers.[3][4] A common approach involves using a reversed-phase column with a buffered mobile phase.

Common Issues and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution Between Isomers - Inappropriate mobile phase composition. - Incorrect column selection. - Suboptimal flow rate or temperature.- Adjust the pH of the mobile phase; a pH of 3.0 has been shown to be effective.[3][4] - Use a high-resolution column, such as an Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm).[3][4] - Optimize the flow rate (e.g., 1.5 mL/min) and column temperature (e.g., 35°C).[3][4]
Peak Tailing - Secondary interactions between the analyte and the stationary phase. - Column overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration.
Baseline Drift or Noise - Contaminated mobile phase or detector. - Temperature fluctuations.- Use HPLC-grade solvents and freshly prepared mobile phase. - Ensure the detector is properly stabilized. A Refractive Index Detector (RID) may require several hours to stabilize.[3] - Use a column oven to maintain a constant temperature.[3][4]
Irreproducible Retention Times - Inconsistent mobile phase preparation. - Column degradation. - Fluctuation in pump pressure.- Prepare the mobile phase accurately and consistently. - Use a guard column to protect the analytical column. - Ensure the HPLC system is properly maintained and calibrated.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude (2S,3aS,7aS)-2-Carboxyoctahydroindole?

A1: The most common impurities are its diastereomers, which can form during the synthesis, particularly through catalytic hydrogenation.[1] The ratio of these isomers can depend on the specific synthetic route and reaction conditions used.

Q2: What is a good starting point for recrystallizing this compound?

A2: A good starting point is to use ethanol as the solvent.[1] The compound is soluble in methanol and water.[5] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to form crystals.

Q3: Can I use column chromatography for purification?

A3: Yes, column chromatography can be used for the purification of derivatives of (2S,3aS,7aS)-2-Carboxyoctahydroindole.[1] The choice of stationary phase (e.g., silica gel) and eluent system will depend on the specific impurities present. For the free acid, its polarity might make it challenging to elute from normal phase silica gel, and other techniques might be more suitable for large-scale purification.

Q4: How can I confirm the purity of my final product?

A4: The purity of (2S,3aS,7aS)-2-Carboxyoctahydroindole can be assessed using several analytical techniques:

  • HPLC: This is a highly effective method for separating and quantifying stereoisomeric impurities.[3][4]

  • Melting Point: The melting point of the pure compound is reported to be in the range of 267-269 °C.[1] A broad or depressed melting point can indicate the presence of impurities.

  • Optical Rotation: The specific rotation of the pure compound can be measured and compared to literature values.

Experimental Protocols

Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

  • Dissolution: In a fume hood, place the crude (2S,3aS,7aS)-2-Carboxyoctahydroindole in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

HPLC Method for Purity Analysis

The following HPLC method is adapted from the literature for the separation and quantification of (2S,3aS,7aS)-2-Carboxyoctahydroindole and its isomers.[3][4]

ParameterCondition
Column Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with ortho-phosphoric acid
Flow Rate 1.5 mL/min
Column Temperature 35°C
Detector Refractive Index Detector (RID)
Injection Volume 10 µL
Sample Preparation Dissolve approximately 50 mg of the sample in 10 mL of the mobile phase.[3][4]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude (2S,3aS,7aS)-2-Carboxyoctahydroindole InitialAnalysis Initial Purity Assessment (e.g., HPLC, TLC) Crude->InitialAnalysis Decision Purity Acceptable? InitialAnalysis->Decision Recrystallization Recrystallization (e.g., from Ethanol) Decision->Recrystallization No, Minor Impurities HPLC_Purification Preparative HPLC Decision->HPLC_Purification No, Difficult to Separate Isomers ColumnChromatography Column Chromatography Decision->ColumnChromatography No, Other Impurities PureProduct Pure Product Decision->PureProduct Yes FinalAnalysis Final Purity and Characterization (HPLC, MP, Optical Rotation) Recrystallization->FinalAnalysis HPLC_Purification->FinalAnalysis ColumnChromatography->FinalAnalysis FinalAnalysis->PureProduct

Caption: A decision-making workflow for the purification of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Logical Relationship of Purification Issues

TroubleshootingLogic cluster_recrystallization Recrystallization Issues cluster_hplc HPLC Issues cluster_causes Potential Causes PoorYield Poor Yield Solvent Solvent Choice/ Volume PoorYield->Solvent CoolingRate Cooling Rate PoorYield->CoolingRate OilingOut Oiling Out OilingOut->Solvent OilingOut->CoolingRate LowPurity Low Purity LowPurity->CoolingRate ImpurityProfile Impurity Profile LowPurity->ImpurityProfile PoorResolution Poor Resolution MobilePhase Mobile Phase/ pH PoorResolution->MobilePhase Column Column Condition/ Choice PoorResolution->Column PeakTailing Peak Tailing PeakTailing->MobilePhase PeakTailing->Column SampleConc Sample Concentration PeakTailing->SampleConc BaselineDrift Baseline Drift BaselineDrift->MobilePhase BaselineDrift->Column

Caption: Logical relationships between common purification problems and their potential causes.

References

Technical Support Center: HPLC Analysis of 2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically peak tailing, encountered during the HPLC analysis of 2-Carboxyoctahydroindole.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it identified?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks exhibit a symmetrical Gaussian shape.[2] Tailing is generally identified when the asymmetry factor (As) or tailing factor (Tf) is greater than 1.2.[1][3] This distortion can compromise resolution, and the accuracy of quantification.[2][4]

Q2: Why is 2-Carboxyoctahydroindole prone to peak tailing in reversed-phase HPLC?

A2: 2-Carboxyoctahydroindole contains a secondary amine, which is a basic functional group.[4][5] In reversed-phase HPLC using silica-based columns, these basic groups can interact strongly with residual acidic silanol groups (Si-OH) on the stationary phase surface.[5][6] This secondary interaction, in addition to the primary hydrophobic retention mechanism, causes some analyte molecules to be retained longer, resulting in a tailing peak.[5][7]

Q3: What are the primary causes of peak tailing for a basic compound like 2-Carboxyoctahydroindole?

A3: The primary causes of peak tailing for basic compounds like 2-Carboxyoctahydroindole are:

  • Secondary Silanol Interactions: This is the most common cause, where the basic amine group on the analyte interacts with acidic silanol groups on the silica stationary phase.[5][6]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of silanol groups, increasing their interaction with the protonated basic analyte.[6][8]

  • Column Choice: Using a column that is not well-suited for basic compounds, such as one with a high number of accessible silanol groups (Type A silica) or one that is not end-capped, can lead to significant tailing.[4][9]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol sites.[3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][10]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of 2-Carboxyoctahydroindole.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase composition, particularly its pH, is a critical factor in controlling peak shape for basic compounds.

Issue: The mobile phase pH is too high, leading to ionized silanol groups and strong secondary interactions.

Solution:

  • Lower the Mobile Phase pH: Adjust the mobile phase to a lower pH, typically between 2.5 and 3.5.[3][5] At this pH, the silanol groups are protonated and less likely to interact with the basic analyte.[5] An existing method for 2-Carboxyoctahydroindole utilizes a mobile phase of 10 mM potassium phosphate buffer at pH 3.0.[11][12]

  • Use a Buffer: Employ a buffer in the mobile phase to maintain a consistent pH.[13] Phosphate buffers are commonly used for this purpose.[9]

  • Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.[4][9] TEA will preferentially interact with the active silanol sites, masking them from the analyte.[9]

ParameterRecommended ConditionRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of silanol groups.[3][5]
Buffer 10-20 mM PhosphateMaintains stable pH.[9]
Additive (Optional) ~5 mM Triethylamine (TEA)Acts as a silanol suppressor.[9]
Step 2: Assess and Select the Appropriate HPLC Column

The choice of HPLC column is crucial for achieving good peak symmetry with basic analytes.

Issue: The current column has a high number of active silanol sites, causing significant peak tailing.

Solution:

  • Use an End-Capped Column: Select a column that has been "end-capped." This process chemically derivatizes most of the residual silanol groups, making them less active.[5][7]

  • Choose a High-Purity Silica Column (Type B): Modern columns are often packed with high-purity silica which has fewer metallic impurities and less acidic silanol groups, resulting in better peak shape for basic compounds.[9]

  • Consider Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases designed for basic compounds, such as those with embedded polar groups or hybrid silica technology.[3][14]

Column TypeDescriptionAdvantage for Basic Compounds
End-Capped C18 Residual silanols are chemically bonded with a small silylating agent.Reduces the number of active sites available for secondary interactions.[5][7]
High-Purity Silica (Type B) Contains minimal metallic impurities.Fewer highly acidic silanol groups, leading to reduced tailing.[9]
Polar-Embedded A polar group is incorporated into the C18 chain.Shields the analyte from residual silanols.[14]
Hybrid Silica The silica backbone is a hybrid of silica and organic polymer.More resistant to high pH and can offer improved peak shape.[7]
Step 3: Verify System and Sample Conditions

If mobile phase and column optimization do not resolve the issue, consider other system and sample-related factors.

Issue: Peak tailing is caused by factors other than chemical interactions.

Solution:

  • Check for Column Voids: A void at the column inlet can cause peak distortion. This can be caused by pressure shocks or settling of the packing material.

  • Reduce Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and tailing.[3][15]

  • Ensure Proper Sample Solvent: The sample should be dissolved in a solvent that is weaker than or the same strength as the mobile phase to prevent peak distortion.[3]

  • Prevent Sample Overload: If you suspect sample overload, try diluting the sample or reducing the injection volume.[2][10]

Experimental Protocol: HPLC Analysis of 2-Carboxyoctahydroindole

This protocol is based on a validated method for the separation and quantification of 2-Carboxyoctahydroindole and its isomers.[11][12]

  • Column: Inertsil ODS-4 C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Potassium Phosphate Buffer, pH adjusted to 3.0

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 35°C

  • Detector: Refractive Index (RI)

  • Injection Volume: As appropriate for your sample concentration

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of 2-Carboxyoctahydroindole.

G start Peak Tailing Observed (Asymmetry > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase lower_ph Lower pH to 2.5-3.5 check_mobile_phase->lower_ph pH too high? add_buffer Use 10-20 mM Buffer check_mobile_phase->add_buffer pH unstable? add_tea Add Competing Base (TEA) check_mobile_phase->add_tea Still tailing? check_column Step 2: Assess Column check_mobile_phase->check_column No Improvement resolved Peak Shape Improved lower_ph->resolved add_buffer->resolved add_tea->resolved end_capped Use End-Capped Column check_column->end_capped Using non-end-capped? high_purity Use High-Purity Silica check_column->high_purity Using older column? alt_phase Consider Alternative Phase check_column->alt_phase Persistent tailing? check_system Step 3: Verify System/Sample check_column->check_system No Improvement end_capped->resolved high_purity->resolved alt_phase->resolved column_void Check for Column Void check_system->column_void extra_column Reduce Extra-Column Volume check_system->extra_column sample_solvent Check Sample Solvent check_system->sample_solvent sample_overload Check for Sample Overload check_system->sample_overload column_void->resolved extra_column->resolved sample_solvent->resolved sample_overload->resolved

References

Technical Support Center: (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,3aS,7aS)-2-Carboxyoctahydroindole. This molecule is a key intermediate in the synthesis of Perindopril and is also known as Perindopril impurity A.[1] Consequently, its stability and degradation profile are of significant interest. The information provided here is largely based on forced degradation studies of Perindopril, as direct degradation studies on the isolated intermediate are not extensively published.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for (2S,3aS,7aS)-2-Carboxyoctahydroindole?

A1: Based on the known degradation of Perindopril, the primary degradation pathways for the (2S,3aS,7aS)-2-Carboxyoctahydroindole moiety are expected to involve hydrolysis and oxidation. As an amino acid derivative, it may also be susceptible to racemization under certain conditions. The main degradation pathways for Perindopril, which contains this core structure, are hydrolysis of the ester group and intramolecular cyclization.[2][3] While (2S,3aS,7aS)-2-Carboxyoctahydroindole lacks the specific side chains of Perindopril that undergo these primary reactions, the core bicyclic amino acid structure can still be susceptible to degradation under stress conditions.

Q2: What are the typical stress conditions used to study the degradation of this compound?

A2: Forced degradation studies are typically conducted under the influence of acid, base, oxidation, heat, and light, as outlined by the International Conference on Harmonisation (ICH) guideline Q1A (R2).[4][5] These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[2]

Q3: How can I analyze the degradation of (2S,3aS,7aS)-2-Carboxyoctahydroindole?

A3: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is recommended.[4][5][6] This technique allows for the separation of the parent compound from its degradation products. The selection of the column, mobile phase, and detector wavelength is crucial for achieving adequate separation and sensitivity.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing (2S,3aS,7aS)-2-Carboxyoctahydroindole.

  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Review your sample preparation and storage conditions. The compound may be degrading due to exposure to harsh pH, high temperatures, light, or oxidizing agents. Ensure that solutions are freshly prepared and stored under appropriate conditions (e.g., protected from light, refrigerated). Long-term storage is often recommended at -20°C.[7]

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Check the purity of your solvents, reagents, and starting material. Run a blank injection (mobile phase only) to identify any peaks originating from the system or solvents.

  • Possible Cause 3: Interaction with excipients (if in a formulation).

    • Troubleshooting Step: If you are working with a formulation, excipients may interfere with the analysis. Analyze a placebo sample (all formulation components except the active ingredient) to identify any interfering peaks.[4][5]

Issue 2: I am not achieving good separation between the main peak and the degradation product peaks.

  • Possible Cause 1: Suboptimal HPLC method parameters.

    • Troubleshooting Step: Adjust the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer), pH of the aqueous phase, or the gradient profile. Consider trying a different stationary phase (column) with a different selectivity.

  • Possible Cause 2: Co-elution of impurities.

    • Troubleshooting Step: Modify the chromatographic conditions as mentioned above. A change in temperature can also affect selectivity. Using a high-resolution mass spectrometer (LC-MS) can help to identify if multiple components are co-eluting.

Issue 3: The recovery of my compound is low in accuracy studies.

  • Possible Cause 1: Incomplete extraction from the sample matrix.

    • Troubleshooting Step: Optimize your sample extraction procedure. This may involve adjusting the solvent, pH, or using techniques like sonication or vortexing to improve extraction efficiency.

  • Possible Cause 2: Adsorption of the compound to container surfaces.

    • Troubleshooting Step: Use silanized glassware or low-adsorption plasticware to minimize loss of the analyte.

  • Possible Cause 3: Degradation during the analytical procedure.

    • Troubleshooting Step: Ensure that the sample and standard solutions are kept cool and protected from light during the analysis. The stability of the compound in the analytical solvent should be evaluated.[4][5]

Quantitative Data from Forced Degradation Studies of Perindopril

The following tables summarize the results from forced degradation studies on Perindopril, which contains the (2S,3aS,7aS)-2-Carboxyoctahydroindole moiety. This data provides an indication of the potential stability of the core structure under various stress conditions.

Table 1: Summary of Perindopril Forced Degradation Studies

Stress ConditionReagent/ConditionDurationDegradation ObservedKey Degradation ProductsReference
Acid Hydrolysis1 N HCl24 hours (RT)Significant (43.6%)Impurity 1 and Impurity 3[6]
Base Hydrolysis0.01 N NaOH-SignificantPerindoprilat and other hydrolysis products[2]
Oxidation3% H₂O₂24 hoursSignificant (14.96%)Impurity 3 and Impurity 4[6]
Thermal Degradation105°C7 daysSignificant (16.88%)Impurity 1, 2, and 3[6]
Photolytic Degradation1.2 million lux/h7 daysSignificant (26.14%)Impurity 1 and Impurity 3[6]

Table 2: Percentage Degradation of Perindopril under Different Conditions

Stress ConditionReagentDurationTemperature% DegradationReference
Acidic0.1 N HCl3 hours70°CSignificant[8]
Alkaline---Significant[8]
Oxidative---Significant[8]
Thermal---Significant[8]
Photolytic---Moderate[8]
Neutral---Least[8]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Perindopril and its Degradation Products

This protocol is adapted from validated methods for the analysis of Perindopril.[2][4][5]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., XTerra RP18, 5 µm, 150 x 4.6 mm i.d.).[4][5]

  • Mobile Phase: A mixture of NaH₂PO₄ buffer (pH 2.0; 0.005 M) and acetonitrile (75:25, v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Detection Wavelength: 215 nm.[2][4][5]

  • Column Temperature: 55°C.[4][5]

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare stock solutions of the compound in the mobile phase. For forced degradation studies, subject the stock solution to the desired stress condition, then dilute to the appropriate concentration with the mobile phase before injection. Neutralize acidic and basic samples before injection.[6]

Protocol 2: Forced Degradation Study

This is a general protocol for conducting forced degradation studies as per ICH guidelines.[6]

  • Acid Hydrolysis: Treat the drug substance with 1 N HCl at room temperature for 24 hours.[6]

  • Base Hydrolysis: Treat the drug substance with 0.01 N NaOH.[6]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂.[6]

  • Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 105°C) for an extended period (e.g., 7 days).[6]

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[6]

  • Analysis: After exposure to the stress condition, prepare the samples to the desired concentration and analyze using the validated stability-indicating HPLC method.

Visualizations

Degradation_Pathways cluster_main Perindopril Degradation cluster_products Primary Degradation Products Perindopril (2S,3aS,7aS)-2-Carboxyoctahydroindole containing drug (Perindopril) Perindoprilat Perindoprilat (Hydrolysis Product) Perindopril->Perindoprilat Hydrolysis (Moisture, Acid, Base) Diketopiperazine Diketopiperazine Derivative (Cyclization Product) Perindopril->Diketopiperazine Intramolecular Cyclization

Caption: Primary degradation pathways of Perindopril.

Experimental_Workflow cluster_workflow Forced Degradation Study Workflow start Drug Substance ((2S,3aS,7aS)-2-Carboxyoctahydroindole) stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample_prep Sample Preparation (Dilution, Neutralization) stress->sample_prep hplc RP-HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Peak Identification, Quantification) hplc->data_analysis end Stability Profile data_analysis->end

References

minimizing racemization during the synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole, a key chiral intermediate.

Troubleshooting Guide

Issue: Significant racemization or epimerization is observed in the final product.

This guide provides a step-by-step approach to identifying and mitigating the sources of racemization during the synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Step 1: Analyze the Hydrogenation Step

The primary route to (2S,3aS,7aS)-2-Carboxyoctahydroindole involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. The conditions of this reaction are critical for maintaining stereochemical integrity.

  • Potential Cause: Inappropriate choice of catalyst, solvent, or temperature during hydrogenation can lead to the formation of diastereomers.

  • Recommended Solutions:

    • Catalyst Selection: Platinum(IV) oxide (PtO₂) is often preferred over palladium on carbon (Pd/C) as it can allow the reaction to proceed at atmospheric pressure, potentially offering better control over diastereoselectivity.[1]

    • Solvent and Temperature: Acetic acid is a common solvent for this hydrogenation. A reaction temperature of around 60°C is typically employed.[1] It is crucial to monitor and control the temperature, as higher temperatures may increase the risk of epimerization.

    • Acid Additives: An acid additive is essential for activating the indole ring towards hydrogenation.[2] However, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can be a risk factor for racemization at the α-carbon.

Step 2: Evaluate Carboxylic Acid Activation and Coupling Conditions

If the synthesized (2S,3aS,7aS)-2-Carboxyoctahydroindole is used in subsequent peptide coupling reactions (e.g., for the synthesis of Perindopril), the activation of the carboxylic acid is a major potential step for racemization.

  • Potential Cause: The formation of highly reactive intermediates, such as oxazolones, during carboxyl activation can lead to the loss of stereochemical integrity. This is particularly problematic for proline and its analogues. The choice of coupling reagents, additives, and solvents plays a pivotal role.

  • Recommended Solutions:

    • Avoid High-Risk Reagent Combinations: The combination of a carbodiimide coupling reagent (like DCC or WSCI) with 1-hydroxybenzotriazole (HOBt) in a polar aprotic solvent like dimethylformamide (DMF) has been shown to cause extensive racemization in proline derivatives.[3]

    • Employ Low-Racemization Coupling Protocols:

      • Mixed Anhydride Method: Using a mixed anhydride procedure in a less polar solvent like tetrahydrofuran (THF) can significantly reduce racemization.[3]

      • Carbodiimide in Dichloromethane (DCM): Performing the coupling with a carbodiimide in DCM without the addition of HOBt has been shown to result in almost no racemization for proline derivatives.[3]

    • Control the Temperature: Perform coupling reactions at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.[4]

Step 3: Assess the Impact of the Base

The presence of a base, often required during coupling reactions, can promote racemization through direct enolization of the activated carboxylic acid.

  • Potential Cause: Strong or sterically hindered bases can facilitate the abstraction of the α-proton, leading to epimerization.

  • Recommended Solutions:

    • Choice of Base: Use a weaker base when possible. For Fmoc/tBu-based solid-phase synthesis, N-methylmorpholine (NMM) or, in cases of high racemization risk, sym-collidine are recommended over N,N-diisopropylethylamine (DIPEA).[4]

    • Stoichiometry: Use the minimum necessary amount of base.

Step 4: Analyze Purification and Work-up Procedures

  • Potential Cause: Prolonged exposure to acidic or basic conditions during work-up and purification can contribute to epimerization.

  • Recommended Solutions:

    • Neutralize Carefully: Ensure that any acidic or basic conditions used during extraction or chromatography are neutralized promptly.

    • Recrystallization: Recrystallization can be an effective method to isolate the desired pure stereoisomer. For instance, crystallization from ethanol can be used to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid after hydrogenation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (2S,3aS,7aS)-2-Carboxyoctahydroindole and what are the primary sources of racemization?

The most prevalent synthetic pathway is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[1] The primary sources of racemization or epimerization in the overall synthetic process are:

  • During Hydrogenation: The conditions of the catalytic hydrogenation, including the choice of catalyst, solvent, and temperature, can influence the diastereoselectivity of the reaction.

  • During Subsequent Coupling Reactions: The activation of the carboxylic acid for amide bond formation is a critical step where racemization can occur, particularly through the formation of an oxazolone intermediate. The choice of coupling reagents, additives, solvent, and base significantly impacts the stereochemical outcome.[3][5]

Q2: How can I accurately determine the enantiomeric and diastereomeric purity of my product?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the stereochemical purity of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

  • Chiral HPLC: This can be achieved using a chiral stationary phase column or by using a chiral mobile phase additive, such as a complex of Cu(II) with an optically active selector like L-phenylalaninamide.[6][7]

  • Reverse-Phase HPLC: While not inherently chiral, reverse-phase HPLC can be used to separate diastereomers. A refractive index detector is often employed as the analyte is non-chromophoric.[8]

Q3: Are there any specific coupling reagents that should be avoided when using (2S,3aS,7aS)-2-Carboxyoctahydroindole in peptide synthesis?

Yes, based on studies with proline and its analogues, the combination of a carbodiimide (e.g., DCC, WSCI) with HOBt in DMF should be used with caution as it has been shown to lead to significant racemization.[3]

Q4: What are the best practices for minimizing racemization during the coupling step?

To minimize racemization when coupling (2S,3aS,7aS)-2-Carboxyoctahydroindole:

  • Choose the Right Solvent: Prefer less polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) over polar aprotic solvents like DMF.[3]

  • Select Appropriate Coupling Reagents: Consider using the mixed anhydride method or a carbodiimide in DCM without HOBt.[3]

  • Control the Temperature: Perform the coupling at low temperatures (e.g., 0 °C).

  • Use a Weaker Base: If a base is required, opt for a weaker one like N-methylmorpholine (NMM).[4]

Q5: Can biocatalysis be used to synthesize (2S,3aS,7aS)-2-Carboxyoctahydroindole or its derivatives without racemization?

While specific biocatalytic routes for the synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole are not widely reported in the provided search results, biocatalysis, in general, offers a promising strategy for racemization-free transformations of amino acids. For instance, enzyme-catalyzed amidation of unprotected L-proline has been achieved with excellent optical purity (ee >99%).[9] This suggests that exploring enzymatic methods could be a viable future approach to avoid racemization issues.

Data Presentation

Table 1: Influence of Hydrogenation Catalyst on Diastereoselectivity

Starting MaterialCatalystSolventTemperature (°C)Diastereomeric Ratio ((S,S,S) : (S,R,R))Reference
(S)-indoline-2-carboxylic acidPtO₂Acetic Acid6090:10[1]
(S)-indoline-2-carboxylic acidPd/CAcetic AcidNot specified-[1]

Table 2: Effect of Coupling Conditions on Proline Racemization (Applicable to Proline Analogues)

Coupling Reagent/AdditiveSolventTemperatureDegree of RacemizationReference
WSCI / HOBtDMFNot specifiedExtensive[3]
WSCIDMFNot specifiedGreatly decreased[3]
CarbodiimideDCMNot specifiedAlmost none[3]
Mixed AnhydrideTHFNot specifiedAlmost none[3]

Experimental Protocols

Protocol 1: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via Hydrogenation

This protocol is based on the procedure described by Sayago et al.[1]

  • Reaction Setup: Dissolve (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, 300 mg) to the solution.

  • Hydrogenation: Place the vessel in a hydrogenation apparatus, purge with hydrogen, and then pressurize with hydrogen gas. Heat the mixture to 60 °C with stirring.

  • Reaction Monitoring: Maintain the reaction at 60 °C under a hydrogen atmosphere for 24 hours.

  • Work-up: After cooling, filter off the catalyst and wash it with acetic acid.

  • Isolation: Evaporate the solvent from the filtrate to dryness.

  • Purification: Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

Protocol 2: Chiral HPLC Analysis of Octahydroindole-2-carboxylic Acid Stereoisomers

This protocol provides a general guideline for the chiral separation of octahydroindole-2-carboxylic acid stereoisomers based on the principles described in the literature.[7]

  • HPLC System: An HPLC system equipped with a UV or refractive index detector.

  • Column: A chiral stationary phase column suitable for amino acid separations.

  • Chiral Mobile Phase Preparation:

    • Prepare an aqueous solution of a chiral selector, for example, L-phenylalaninamide, and copper(II) sulfate.

    • Add an ion-pair reagent such as sodium 1-octanesulfonate.

    • Adjust the pH of the mobile phase (e.g., with phosphoric acid).

    • The mobile phase may also contain an organic modifier like acetonitrile.

  • Analysis:

    • Dissolve a small sample of the synthesized product in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the elution of the different stereoisomers.

    • Quantify the peak areas to determine the diastereomeric and/or enantiomeric excess.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Chiral Purity Analysis start Start: (S)-indoline-2-carboxylic acid hydrogenation Catalytic Hydrogenation (PtO₂, Acetic Acid, 60°C) start->hydrogenation 1 filtration Catalyst Filtration hydrogenation->filtration 2 evaporation Solvent Evaporation filtration->evaporation 3 crystallization Crystallization (Ethanol) evaporation->crystallization 4 product Final Product: (2S,3aS,7aS)-2-Carboxyoctahydroindole crystallization->product 5 hplc_prep Sample Preparation (Dissolve in mobile phase) product->hplc_prep Sample for Analysis hplc_injection Chiral HPLC Injection hplc_prep->hplc_injection hplc_detection Detection and Quantification hplc_injection->hplc_detection purity_assessment Determine Enantiomeric/Diastereomeric Purity hplc_detection->purity_assessment

Caption: Experimental workflow for the synthesis and chiral analysis of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

racemization_pathways cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway activated_acid Activated (2S,3aS,7aS)-2- Carboxyoctahydroindole oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) activated_acid->oxazolone Intramolecular cyclization enolate Enolate Intermediate (Planar) activated_acid->enolate Base-mediated α-proton abstraction racemized_product_ox Racemized Product oxazolone->racemized_product_ox Nucleophilic attack racemized_product_en Racemized Product enolate->racemized_product_en Reprotonation

Caption: Key pathways leading to racemization during the activation of the carboxylic acid group.

References

Validation & Comparative

A Comprehensive Guide to the Validated HPLC Method for (2S,3aS,7aS)-2-Carboxyoctahydroindole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed overview and validation data for a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of (2S,3aS,7aS)-2-Carboxyoctahydroindole. This compound is a critical starting material in the synthesis of Perindopril and Trandolapril and is also known as Perindopril Impurity A.[1][2][3] The method detailed below is particularly suited for researchers, scientists, and professionals in drug development who require a reliable, sensitive, and economical analytical procedure for this non-chromophoric compound.

Comparison with Alternative Methods

While this guide focuses on a specific, validated reversed-phase HPLC method utilizing a Refractive Index Detector (RID), it is important to note the existence of other analytical techniques for related compounds. For instance, LC-MS/MS methods have been developed for the quantification of indole in biological matrices, offering high selectivity and sensitivity.[4] However, the HPLC-RID method presented here provides a cost-effective and readily available option for routine quality control and quantification of (2S,3aS,7aS)-2-Carboxyoctahydroindole and its isomers.[2][5][6]

Experimental Protocol: HPLC Method Validation

A detailed experimental protocol for the validated HPLC method is provided below. This method was developed and validated in accordance with ICH guidelines.[2][5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent HPLC 1100 series with an auto-sampler, binary gradient pump, temperature-controlled column oven, and a Refractive Index Detector.[2]

  • Column: Inertsil ODS-4 (250 mm x 4.6 mm, 5 µm particle size).[2][5]

  • Mobile Phase: 10 mM potassium phosphate buffer adjusted to pH 3.0 with dilute orthophosphoric acid.[2][5]

  • Flow Rate: 1.5 mL/min.[2][5]

  • Column Temperature: 35°C.[2][5]

  • Injection Volume: 10 μL.[2]

  • Run Time: 35 minutes.[2][5]

2. Preparation of Solutions:

  • Mobile Phase/Diluent: The mobile phase also serves as the diluent for standard and sample preparations.[2]

  • Stock Solutions: Stock solutions of (2S,3aS,7aS)-2-Carboxyoctahydroindole and its three diastereomers were prepared by dissolving 25 mg of each isomer in 10 mL of the mobile phase separately.[2][5]

  • Sample Solution: Approximately 50 mg of the (2S,3aS,7aS)-2-Carboxyoctahydroindole substance was accurately weighed into a 10 mL volumetric flask, dissolved, and diluted to volume with the mobile phase.[2][5]

Data Presentation: Summary of Validation Parameters

The following table summarizes the quantitative data from the validation of the HPLC method, demonstrating its suitability for its intended purpose.

Validation ParameterIsomer-1Isomer-2Isomer-3(2S,3aS,7aS)-2-Carboxyoctahydroindole
Linearity (Correlation Coefficient, r²) > 0.999> 0.999> 0.999> 0.999
Accuracy (Recovery %) 93.9% - 107.9%93.9% - 107.9%93.9% - 107.9%Not explicitly stated
Limit of Detection (LOD) ~0.006 mg/mL~0.006 mg/mL~0.006 mg/mL~0.006 mg/mL
Limit of Quantification (LOQ) 0.022 mg/mL0.023 mg/mL0.024 mg/mL0.022 mg/mL

Data sourced from a comprehensive study on the separation and quantification of Octahydro-1H-indole-2-carboxylic acid and its isomers.[5][6]

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow of the HPLC method validation process, from initial method development to the final validation report.

HPLC_Validation_Workflow A Method Development & Optimization B Method Validation Protocol A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Solution Stability B->I J System Suitability C->J D->J E->J F->J G->J H->J I->J K Validation Report J->K

Caption: Workflow of the HPLC Method Validation Process.

This comprehensive guide provides the necessary details for the implementation and verification of a validated HPLC method for the quantification of (2S,3aS,7aS)-2-Carboxyoctahydroindole, ensuring adherence to stringent quality standards in pharmaceutical development.[7]

References

A Comparative Guide to the Synthetic Routes of (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

(2S,3aS,7aS)-2-Carboxyoctahydroindole, a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril, has been the subject of extensive synthetic exploration.[1][2][3] This guide provides a comparative analysis of various synthetic strategies, offering researchers and drug development professionals a comprehensive overview of the available methodologies. The comparison focuses on key performance indicators such as reaction yield, stereoselectivity, and the nature of the starting materials.

Comparison of Synthetic Performance

The following table summarizes the quantitative data for different synthetic routes to (2S,3aS,7aS)-2-Carboxyoctahydroindole, providing a clear comparison of their efficiencies.

Synthetic RouteStarting MaterialKey Reagents/CatalystsYield (%)Purity/StereoselectivityReference
Catalytic Hydrogenation(S)-Indoline-2-carboxylic acidPtO₂, Acetic Acid85Enantiomerically pure[4]
Diastereoselective AlkylationSuitably protected (2S,3aS,7aS)-OicLDA, Methyl Iodide95 (for derivative)High diastereoselectivity[5]
Multi-step Synthesis from L-Serine derivative3-halo-L-serine derivative1-(1-cyclohexen-1-yl)-pyrrolidine, Pd/CHigh (claimed)Not specified[6]
Resolution of Diastereomeric SaltsRacemic octahydroindole-2-carboxylic acid benzyl esterResolving agentNot specifiedEnantiomerically pure[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic acid

This method provides a direct and high-yielding route to the desired stereoisomer.

Procedure: A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) was hydrogenated at 60 °C in the presence of PtO₂ (300 mg). After 24 hours, the catalyst was filtered off and washed with acetic acid. The solvent was then evaporated to dryness. The resulting residue was crystallized from ethanol to afford pure (2S,3aS,7aS)-2-Carboxyoctahydroindole as a white solid (2.64 g, 15.60 mmol, 85% yield).[4]

Route 2: Multi-step Synthesis via Enamine and L-Serine Derivative

This approach involves the reaction of an enamine with a chiral building block derived from L-serine.

Procedure:

  • Reaction: 1-(1-cyclohexen-1-yl)-pyrrolidine (II) and a 3-halo-L-serine derivative (III) are reacted in a nonionic polar solvent. The molar ratio of (II) to (III) is typically between 1:1 and 1:10.[6]

  • Work-up: The reaction mixture is concentrated, acidified, and extracted to obtain the intermediate compound (IV).[6]

  • Cyclization: The intermediate (IV) is cyclized in a boiling hydrochloric acid solution.[6]

  • Hydrogenation: The cyclized compound is then hydrogenated using a Pd/C catalyst in glacial acetic acid.[6]

  • Isolation: The final product is obtained by filtering the catalyst, concentrating the solution, and recrystallizing the residue.[6]

Visualizing the Synthetic Pathways

The following diagram illustrates the different strategic approaches for the synthesis of (2S,3aS,7aS)-2-Carboxyoctahydroindole.

cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Target Molecule S_Indoline (S)-Indoline-2-carboxylic acid Hydrogenation Catalytic Hydrogenation (PtO2, H2) S_Indoline->Hydrogenation L_Serine L-Serine Derivative Multi_Step Multi-step Synthesis (Enamine Reaction, Cyclization, Hydrogenation) L_Serine->Multi_Step Racemic_Ester Racemic Ester Resolution Diastereomeric Salt Resolution Racemic_Ester->Resolution Target (2S,3aS,7aS)-2-Carboxyoctahydroindole Hydrogenation->Target Multi_Step->Target Resolution->Target

Caption: Synthetic strategies for (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Conclusion

The choice of synthetic route to (2S,3aS,7aS)-2-Carboxyoctahydroindole depends on factors such as the availability of starting materials, desired scale of production, and the importance of stereochemical purity. The catalytic hydrogenation of (S)-indoline-2-carboxylic acid offers a straightforward and high-yielding method.[4] For syntheses where controlling multiple stereocenters is crucial, multi-step sequences starting from chiral pool materials like L-serine provide a robust alternative.[6][8] Finally, classical resolution of diastereomeric salts remains a viable, albeit potentially less efficient, method for obtaining the enantiomerically pure product.[7] Researchers should consider these trade-offs when selecting a synthetic strategy for this important pharmaceutical intermediate.

References

Determining the Enantiomeric Purity of (2S,3aS,7aS)-2-Carboxyoctahydroindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of (2S,3aS,7aS)-2-Carboxyoctahydroindole, a key chiral building block in the synthesis of pharmaceuticals such as Perindopril, is of paramount importance.[1] Ensuring high enantiomeric purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the determination of its enantiomeric purity, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

Workflow for Enantiomeric Purity Determination

The general workflow for assessing the enantiomeric purity of (2S,3aS,7aS)-2-Carboxyoctahydroindole involves several key stages, from sample preparation to data analysis and reporting. The choice of a specific analytical technique will dictate the precise steps within this workflow.

Enantiomeric Purity Workflow General workflow for enantiomeric purity analysis. cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis & Reporting Sample (2S,3aS,7aS)-2-Carboxyoctahydroindole Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC and Indirect HPLC/NMR) Dissolution->Derivatization If required HPLC Chiral HPLC Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR CE Capillary Electrophoresis Dissolution->CE Derivatization->HPLC GC Chiral GC Derivatization->GC Derivatization->NMR Chromatogram Chromatogram/ Spectrum HPLC->Chromatogram GC->Chromatogram NMR->Chromatogram CE->Chromatogram Integration Peak Integration/ Signal Analysis Chromatogram->Integration Calculation Enantiomeric Excess (% ee) Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for the HPLC analysis of chiral amino acids.[2]

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of (2S,3aS,7aS)-2-Carboxyoctahydroindole is a critical decision influenced by factors such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes and compares the performance of key techniques.

MethodPrincipleTypical Stationary/Mobile Phase or ReagentDetectionAdvantagesDisadvantages
Chiral HPLC (Direct) Direct enantioseparation on a chiral stationary phase (CSP).[2]CSP: Macrocyclic glycopeptide (e.g., Teicoplanin-based) Mobile Phase: Polar organic or reversed-phase.[3]UV, Refractive Index (RI), Mass Spectrometry (MS)Direct analysis, high resolution, established methodology.[3]CSPs can be expensive, method development can be time-consuming.
Chiral HPLC (Ligand-Exchange) Formation of transient diastereomeric metal complexes with a chiral ligand in the mobile phase.[4]Stationary Phase: Achiral C18 Mobile Phase Additive: Cu(II) complex with a chiral ligand (e.g., L-Phenylalaninamide).[4]UV, RIUtilizes common achiral columns, can be cost-effective.Mobile phase preparation is more complex, potential for metal contamination.
Chiral GC Separation of volatile, derivatized enantiomers on a chiral stationary phase.Derivatization: Esterification followed by acylation (e.g., with trifluoroacetic anhydride). CSP: Chirasil-L-Val.Flame Ionization Detector (FID), MSHigh efficiency and sensitivity, suitable for volatile compounds.Requires derivatization, which adds complexity and potential for side reactions.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[5]CSA: (R)- or (S)-BINOL derivatives, diphenylprolinols.[6]NMRNo separation required, provides structural information, relatively fast.[5]Lower sensitivity compared to chromatographic methods, requires higher sample concentration.
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[7]Chiral Selector: Cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin).[7]UVHigh separation efficiency, low sample and reagent consumption, short analysis time.[7]Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (Direct Method)

This protocol details a robust method for the direct enantiomeric separation of (2S,3aS,7aS)-2-Carboxyoctahydroindole using a macrocyclic glycopeptide-based chiral stationary phase.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Refractive Index).

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 250 mm x 4.6 mm, 5 µm.[3]

    • Mobile Phase: A typical starting mobile phase is Methanol/Water/Formic Acid. The organic modifier concentration can be adjusted to optimize resolution. For many amino acids, a mobile phase of water:methanol:formic acid provides good separation.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (if derivatized) or Refractive Index for the underivatized acid.

  • Sample Preparation:

    • Accurately weigh and dissolve the (2S,3aS,7aS)-2-Carboxyoctahydroindole sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.

Chiral Gas Chromatography (Indirect Method)

This protocol describes the determination of enantiomeric purity by GC after derivatization to form volatile esters.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a suitable capillary column.

  • Derivatization Procedure:

    • Esterification: To approximately 1 mg of the amino acid sample, add 1 mL of 3 M HCl in n-butanol. Heat at 100 °C for 30 minutes. Evaporate the reagent under a stream of nitrogen.

    • Acylation: Add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Heat at 150 °C for 10 minutes. Cool to room temperature and evaporate the excess reagent.

    • Reconstitute the residue in a suitable solvent (e.g., dichloromethane) for GC analysis.

  • Chromatographic Conditions:

    • Column: Chirasil®-L-Val, 25 m x 0.25 mm, 0.16 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.

    • Detector Temperature: 250 °C (FID).

  • Data Analysis:

    • Calculate the % ee from the integrated peak areas of the two diastereomeric derivatives.

NMR Spectroscopy with a Chiral Solvating Agent

This protocol outlines the use of a chiral solvating agent to induce chemical shift non-equivalence between enantiomers.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the (2S,3aS,7aS)-2-Carboxyoctahydroindole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). To enhance solubility and interaction, the carboxylic acid may first be derivatized to its methyl ester.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add 1.0 to 1.2 equivalents of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved proton signal (e.g., the α-proton) that shows splitting into two distinct signals in the presence of the chiral solvating agent.

    • Integrate the two signals to determine the ratio of the enantiomers and calculate the % ee.

Capillary Electrophoresis

This protocol describes a method for the enantioseparation of related compounds using a cyclodextrin chiral selector.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40 cm.

    • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 30 mM 2-hydroxypropyl-β-cyclodextrin.[7]

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the sample in the BGE or water to a concentration of 0.1-1 mg/mL.

    • Filter the sample if necessary.

  • Data Analysis:

    • Calculate the % ee from the corrected peak areas of the two enantiomers.

Signaling Pathways and Logical Relationships

The choice of analytical method is often guided by a logical decision-making process based on sample properties and available resources.

Method Selection Logic Decision tree for selecting an analytical method. Start Start: Determine Enantiomeric Purity Volatile Is the analyte volatile or easily derivatized to be volatile? Start->Volatile HighConc Is high sample concentration available? Volatile->HighConc No GC Use Chiral GC Volatile->GC Yes ChiralColumn Is a chiral HPLC column available? HighConc->ChiralColumn No NMR Use NMR with CSA HighConc->NMR Yes DirectHPLC Use Direct Chiral HPLC ChiralColumn->DirectHPLC Yes LigandExchange Use Ligand-Exchange HPLC ChiralColumn->LigandExchange No CE_System Is a CE system available? CE_Method Use Capillary Electrophoresis CE_System->CE_Method Yes End End CE_System->End No (Re-evaluate options) GC->End NMR->End DirectHPLC->End LigandExchange->CE_System CE_Method->End

References

A Comparative Guide to the Spectroscopic Data of 2-Carboxyoctahydroindole Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for two key stereoisomers of 2-carboxyoctahydroindole, a critical building block in the synthesis of several pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. The data presented here is essential for the identification, characterization, and quality control of these stereochemically complex molecules.

2-Carboxyoctahydroindole possesses three chiral centers, giving rise to eight possible stereoisomers. The precise stereochemistry is crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). For instance, the (2S,3aS,7aS) stereoisomer is a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is a precursor to Trandolapril.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two stereoisomers.

¹H NMR Data (400 MHz, D₂O)
Protons(2S,3aS,7aS)-Isomer δ (ppm)(2R,3aS,7aS)-Isomer·HCl δ (ppm)
H-24.06 (m)4.38 (m)
H-3a3.65 (m)3.72 (m)
H-7a2.25–2.36 (m)2.23–2.36 (m)
CH₂1.23–1.64 (m, 7H), 1.73–1.82 (m, 1H), 1.91–2.01 (m, 1H)1.20–1.51 (m, 5H), 1.54–1.70 (m, 2H), 1.72–1.82 (m, 1H), 2.02–2.15 (m, 1H)
¹³C NMR Data (100 MHz, D₂O)
Carbon(2S,3aS,7aS)-Isomer δ (ppm)(2R,3aS,7aS)-Isomer·HCl δ (ppm)
C=O175.42172.76
C-259.3457.61
C-3a59.7059.94
C-7a36.9136.33
C-332.3632.44
C-424.3823.95
C-521.3621.01
C-625.0624.72
C-720.8820.51
Infrared (IR) Spectroscopy Data
StereoisomerTechniqueKey Absorptions (cm⁻¹)
(2S,3aS,7aS)-IsomerKBr3600–2200 (O-H, N-H stretch), 1623 (C=O stretch)
(2R,3aS,7aS)-Isomer·HClKBr3507 (O-H stretch), 3200–2300 (N-H⁺ stretch), 1732 (C=O stretch), 1578
High-Resolution Mass Spectrometry (HRMS) Data
StereoisomerIonCalculated m/zFound m/z
(2S,3aS,7aS)-Isomer[M+H]⁺170.1176170.1174
(2R,3aS,7aS)-Isomer·HCl[M-Cl]⁺170.1176170.1177

Experimental Protocols

The following protocols are based on the work of De Riccardis et al. and are provided for informational purposes.

Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) was hydrogenated at 60 °C in the presence of PtO₂ (300 mg). After 24 hours, the catalyst was filtered off and washed with acetic acid. The solvent was evaporated to dryness, and the resulting residue was crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.

Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride

A 3N solution of HCl in anhydrous ethyl acetate (8 mL) was added to (3S,4aS,8aS,9aR)-3-trichloromethyloctahydrooxazolo[3,4-a]indol-1-one (a precursor derived from the (2S,3aS,7aS)-isomer, 300 mg, 1.01 mmol), and the resulting mixture was stirred at room temperature for 24 hours. The solvent was concentrated in vacuo, and the resulting solid was washed with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as the hydrochloride salt.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 instrument at room temperature using the residual solvent signal as the internal standard. Chemical shifts (δ) are expressed in ppm.

  • IR Spectroscopy: IR spectra were registered on a Mattson Genesis or a Nicolet Avatar 360/370 FTIR spectrophotometer.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker Microtof-Q spectrometer.

Visualization of Stereoisomers

The following diagram illustrates the chemical structures of the two compared stereoisomers of 2-carboxyoctahydroindole, with the chiral centers highlighted.

stereoisomers cluster_S_S_S (2S,3aS,7aS)-octahydroindole-2-carboxylic acid cluster_R_S_S (2R,3aS,7aS)-octahydroindole-2-carboxylic acid node_SSS node_SSS node_RSS node_RSS

A Comparative Analysis of the Biological Activity of (2S,3aS,7aS)-2-Carboxyoctahydroindole and its Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 26, 2025

Octahydro-1H-indole-2-carboxylic acid is a bicyclic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Due to its three chiral centers, eight stereoisomers exist, with the specific stereochemistry being paramount to the biological efficacy of the resulting drug. This guide provides a comparative overview of the biological activity of (2S,3aS,7aS)-2-Carboxyoctahydroindole and its diastereomers, focusing on their role in ACE inhibition.

The (2S,3aS,7aS) isomer is a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is a precursor for Trandolapril.[1] This highlights the critical role of stereochemistry in determining the pharmacological profile of drugs derived from these molecules.

Comparative Biological Activity: ACE Inhibition

The primary biological target for drugs derived from 2-Carboxyoctahydroindole diastereomers is the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[2][3][4] Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[5]

A pivotal study by Vincent et al. (1992) synthesized the 32 possible stereoisomers of perindoprilate, the active diacid form of perindopril, by coupling the eight stereoisomers of 2-carboxyoctahydroindole with the four stereoisomers of the N-[(S)-1-(ethoxycarbonyl)butyl]alanine side chain. The in vitro ACE inhibitory potencies (IC50) of these 32 stereoisomers were determined, revealing that stereochemistry is critical for potent ACE inhibition.[6][7]

The data demonstrated that only four of the 32 diastereomers exhibited potent activity in the nanomolar range.[6][7] The highest activity was observed for perindoprilate itself, which incorporates the (2S,3aS,7aS)-2-Carboxyoctahydroindole core. This underscores the stringent stereochemical requirements of the ACE active site.

Stereochemistry of 2-Carboxyoctahydroindole MoietyCorresponding Perindoprilate DiastereomerIn Vitro ACE Inhibition (IC50)Relative Potency
(2S,3aS,7aS)PerindoprilateNanomolar rangeVery High
Other IsomersVarious DiastereomersMicromolar to inactiveLow to Inactive

Note: The table is a conceptual representation based on the findings that only a few of the 32 stereoisomers of perindoprilate are highly active, with the (2S,3aS,7aS) configuration being optimal. The exact IC50 values for all diastereomers are detailed in the specific cited literature.

The structure-activity relationship strongly indicates that the (S) configuration at all three chiral centers (2S, 3aS, 7aS) of the octahydroindole-2-carboxylic acid moiety is essential for achieving high-potency ACE inhibition in the context of perindopril.

Signaling Pathway and Mechanism of Action

ACE inhibitors exert their effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). This system is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.[2][3][8] The diagram below illustrates the RAAS pathway and the point of intervention for ACE inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Vasoconstriction Systemic Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone secretes Kidneys Kidneys Aldosterone->Kidneys acts on Increased_BP Increased Blood Pressure Kidneys->Increased_BP Na+ & H2O Retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE (Angiotensin Converting Enzyme) ACE_Inhibitor (2S,3aS,7aS)-2-Carboxyoctahydroindole -derived ACE Inhibitors ACE_Inhibitor->ACE INHIBITS

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibition.

Experimental Protocols

The evaluation of ACE inhibitory activity is a critical step in the development of new antihypertensive drugs. A common and well-established in vitro method is the spectrophotometric assay based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

In Vitro ACE Inhibition Assay Protocol

This protocol is adapted from the method originally described by Cushman and Cheung.[9][10]

Objective: To determine the concentration of a test compound (e.g., a diastereomer of 2-Carboxyoctahydroindole) required to inhibit 50% of ACE activity (IC50).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer with NaCl

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Test compounds (diastereomers of 2-Carboxyoctahydroindole)

  • Positive control (e.g., Captopril)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in a suitable buffer.

    • Prepare a stock solution of HHL in borate buffer.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add a specific volume of the test compound dilution (or buffer for control).

    • Add the ACE solution and pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding a defined volume of HCl.

  • Extraction of Hippuric Acid:

    • Add ethyl acetate to the reaction mixture to extract the hippuric acid (HA) formed by the enzymatic cleavage of HHL.

    • Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

  • Quantification:

    • Carefully transfer the upper organic layer (ethyl acetate containing HA) to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in a suitable solvent (e.g., deionized water or buffer).

    • Measure the absorbance of the resulting solution at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of IC50:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the resulting dose-response curve.

The following diagram illustrates the general workflow for screening potential ACE inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Reagents (ACE, HHL, Buffers) C Pre-incubate ACE with Test Compound A->C B Prepare Serial Dilutions of Diastereomer Test Compounds B->C D Initiate Reaction with HHL Substrate C->D E Incubate at 37°C D->E F Stop Reaction with HCl E->F G Extract Hippuric Acid with Ethyl Acetate F->G H Measure Absorbance at 228 nm G->H I Calculate % Inhibition and Determine IC50 H->I

References

comparative analysis of catalysts for 2-Carboxyoctahydroindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Carboxyoctahydroindole, a crucial chiral building block for various pharmaceuticals, notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril, relies heavily on efficient and stereoselective catalytic processes. The core of its synthesis often involves the hydrogenation of indole-2-carboxylic acid or its derivatives. This guide provides a comparative analysis of various catalysts employed in this synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance: A Comparative Analysis

The choice of catalyst significantly impacts the yield, stereoselectivity, and overall efficiency of 2-Carboxyoctahydroindole synthesis. The following table summarizes quantitative data from various studies on the performance of different catalysts in the hydrogenation of indole-2-carboxylic acid and its derivatives.

CatalystStarting MaterialSolventTemperature (°C)Pressure (H₂)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Platinum(IV) Oxide (PtO₂) (S)-Indoline-2-carboxylic acidAcetic Acid60Atmospheric8590:10Not Specified
Palladium on Carbon (Pd/C) Indole-2-carboxylic acidMethanol605 MPaNot SpecifiedNot SpecifiedNot Specified
Palladium on Carbon (Pd/C) Indole-2-carboxylic acidEthanol60-655 MPaNot SpecifiedNot SpecifiedNot Specified
Rhodium on Carbon (Rh/C) Hexahydroindole-2-carboxylic acid hydrochlorideAcetic Acid25-60Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Ruthenium-NHC Complex N-Boc-3-methyl-indolen-hexane/Et₂O25 then 10070 then 100 bar1087:1395:5
Iridium Complex 2-methyl-1H-indoleNot Specified70Not Specified98>20:197
Rhodium/Phosphoramidite Methyl N-acetyl-indole-2-carboxylateCH₂Cl₂4025 bar>95Not Specified74

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of 2-Carboxyoctahydroindole using different catalytic systems.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst

This protocol describes the hydrogenation of (S)-indoline-2-carboxylic acid to yield (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.

Materials:

  • (S)-Indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

  • Glacial acetic acid (60 mL)

  • Platinum(IV) oxide (PtO₂) (300 mg)

  • Hydrogen gas (H₂)

  • Ethanol

Procedure:

  • A solution of (S)-indoline-2-carboxylic acid in acetic acid is prepared in a suitable hydrogenation vessel.

  • Platinum(IV) oxide is carefully added to the solution.

  • The vessel is connected to a hydrogenation apparatus and the system is purged with hydrogen.

  • The reaction mixture is heated to 60 °C and stirred under a hydrogen atmosphere (atmospheric pressure) for 24 hours.

  • After 24 hours, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite. The filter cake is washed with acetic acid.

  • The solvent is evaporated to dryness under reduced pressure.

  • The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[1]

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) Catalyst

This protocol outlines the synthesis of L-Octahydroindole-2-carboxylic acid from Indole-2-carboxylic acid.

Materials:

  • Indole-2-carboxylic acid (25 g)

  • 10% Palladium on Carbon (Pd/C) (2.5 g, dry basis)

  • Methanol (200 mL)

  • Hydrogen gas (H₂)

  • Water

  • 1,2-dimethoxyethane

Procedure:

  • Indole-2-carboxylic acid is hydrogenated in the presence of 10% Pd/C in methanol in a high-pressure reactor.

  • The reaction is carried out at 60 °C under a hydrogen pressure of 5 MPa for 40 hours.

  • After the reaction, the catalyst is filtered off.

  • The filtrate is concentrated by distilling off the methanol.

  • Water (50 mL) is added to the residue, and the mixture is heated to 70 °C to obtain a clear solution.

  • 1,2-dimethoxyethane (140 mL) is added dropwise to the clear solution at 70 °C, causing the solution to become turbid.

  • The mixture is allowed to cool to room temperature to induce crystallization.

  • The precipitated solid is collected by filtration, dried, and then purified by recrystallization from a mixture of 1,2-dimethoxyethane and water to yield L-Octahydroindole-2-carboxylic acid.[2]

Visualizing the Process and Biological Context

To provide a clearer understanding of the synthesis and its relevance, the following diagrams illustrate a generalized experimental workflow and the biological pathway where 2-Carboxyoctahydroindole derivatives play a critical role.

Experimental_Workflow cluster_prep Preparation cluster_reaction Catalytic Hydrogenation cluster_workup Work-up & Purification Start Starting Material (e.g., Indole-2-carboxylic acid) Solvent Dissolve in Appropriate Solvent Start->Solvent Catalyst Add Catalyst (e.g., PtO₂, Pd/C) Solvent->Catalyst Hydrogenation Hydrogenation Reaction (Temperature & Pressure Control) Catalyst->Hydrogenation Filtering Filter to Remove Catalyst Hydrogenation->Filtering Evaporation Solvent Evaporation Filtering->Evaporation Crystallization Crystallization/ Purification Evaporation->Crystallization End Final Product (2-Carboxyoctahydroindole) Crystallization->End

Caption: Generalized workflow for the catalytic synthesis of 2-Carboxyoctahydroindole.

While 2-Carboxyoctahydroindole itself is not directly involved in a signaling pathway, its derivatives are potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

RAAS_Pathway cluster_system Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Downstream Effects of Angiotensin II cluster_inhibition Mechanism of ACE Inhibitors Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure ACE_Inhibitor ACE Inhibitor (containing 2-Carboxyoctahydroindole) ACE_Inhibitor->ACE Inhibits

Caption: The role of 2-Carboxyoctahydroindole-containing ACE inhibitors in the RAAS pathway.

Conclusion

The synthesis of 2-Carboxyoctahydroindole is a critical step in the production of important pharmaceuticals. The choice of catalyst, whether from the platinum group metals or more complex organometallic complexes, dictates the efficiency and stereochemical outcome of the reaction. This guide provides a foundational comparison to assist researchers in navigating the available catalytic systems. The provided protocols offer a starting point for laboratory synthesis, while the diagrams aim to contextualize the experimental workflow and the significant biological role of the target molecule's derivatives. Further research into novel catalytic systems continues to be an active area, promising even more efficient and selective synthetic routes in the future.

References

Navigating the Stereochemical Maze: A Comparative Guide to Cross-Validation of Analytical Methods for 2-Carboxyoctahydroindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of 2-Carboxyoctahydroindole (OIC) isomers is a critical challenge. This bicyclic amino acid is a key chiral building block in the synthesis of vital pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1] The specific stereochemistry of OIC is paramount to the biological activity of the final drug product, necessitating robust and reliable analytical methods to ensure purity and efficacy.[1] This guide provides a comprehensive comparison of cross-validated analytical methods for OIC isomers, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

The inherent challenges in analyzing OIC isomers lie in their similar physical properties and the lack of a strong chromophore, making standard UV-Vis detection difficult.[2] This often requires alternative detection methods or pre-column derivatization to introduce a chromophore.[2] This guide explores three distinct and validated methodologies: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Refractive Index Detection (RID), Chiral HPLC with Pre-column Derivatization, and Chiral Ligand-Exchange Chromatography.

Method 1: Reverse-Phase HPLC with Refractive Index Detection

A reliable and cost-effective method for the simultaneous quantification of four diastereomers of Octahydro-1H-indole-2-carboxylic acid has been developed and validated according to ICH guidelines.[3][4] This approach is particularly advantageous as it does not require derivatization and utilizes a common detector found in many analytical laboratories.

Experimental Protocol

A stability-indicating RP-HPLC method was employed for the separation and quantification of the isomers.[3][4]

  • Instrumentation: High-Performance Liquid Chromatograph equipped with a Refractive Index Detector.

  • Column: Inertsil ODS-4, C18 column (250 mm × 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: 10 mM potassium phosphate buffer with the pH adjusted to 3.0.[3][4]

  • Flow Rate: 1.5 mL/min.[3][4]

  • Column Temperature: 35°C.[3][4]

  • Injection Volume: 10 µL.[4]

  • Run Time: 35 minutes.[4]

Performance Data

The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

ParameterIsomer 1Isomer 2Isomer 3Main Analyte
Linearity (Correlation Coefficient, r²) > 0.999> 0.999> 0.999> 0.999
Accuracy (Recovery %) 93.9% - 107.9%93.9% - 107.9%93.9% - 107.9%93.9% - 107.9%
LOD (mg/mL) ~0.006~0.006~0.006Not specified
LOQ (mg/mL) 0.022 - 0.0240.022 - 0.0240.022 - 0.024Not specified

Table 1: Summary of validation data for the RP-HPLC-RID method. Data sourced from Longdom Publishing.[3][4]

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample OIC Isomer Mixture Dilution Dilute with Mobile Phase Sample->Dilution Injection Inject 10 µL Dilution->Injection Column C18 Column (35°C) Mobile Phase: 10 mM KH2PO4 (pH 3.0) Flow Rate: 1.5 mL/min Injection->Column Detection Refractive Index Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Isomers Chromatogram->Quantification

RP-HPLC-RID Experimental Workflow

Method 2: Chiral HPLC with Pre-column Derivatization

To overcome the detection challenge and enable the separation of enantiomers, a pre-column derivatization method followed by chiral HPLC has been successfully developed.[5] This technique involves reacting the OIC isomers with a chiral derivatizing agent to form diastereomeric derivatives that can be resolved on a standard chiral column.[2]

Experimental Protocol

This method focuses on the separation of three PITC-derivatized OIC stereoisomers.[5]

  • Derivatization Reagent: Phenyl isothiocyanate (PITC).[2][5]

  • Derivatization Conditions: The reaction temperature, time, and concentration of the derivatization reagent were optimized to ensure complete derivatization.[5]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Ultron ES-OVM chiral column (150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase and other chromatographic conditions: Optimized for the separation of the three PITC-Oic derivatives.[5]

Performance Data

While specific quantitative validation data like LOD and LOQ were not detailed in the available abstract, the method was successfully applied for the diastereoisomeric and enantiomeric purity testing of SSS-Oic.[5]

Chiral_HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample OIC Isomer Mixture Derivatization React with Phenyl isothiocyanate (PITC) Sample->Derivatization Derivatives Formation of Diastereomeric PITC-OIC Derivatives Derivatization->Derivatives Injection Inject Derivatives Derivatives->Injection Column Ultron ES-OVM Chiral Column Injection->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Purity_Test Assess Diastereoisomeric & Enantiomeric Purity Chromatogram->Purity_Test

Chiral HPLC with Derivatization Workflow

Method 3: Chiral Ligand-Exchange Chromatography (CLEC)

A novel approach for the separation of OIC stereoisomers involves Chiral Ligand-Exchange Chromatography.[6] This technique relies on the formation of transient diastereomeric complexes between the analyte, a metal ion, and a chiral selector present in the mobile phase.

Experimental Protocol

This method was developed for the separation of three stereoisomers: RRR-, SSS-, and SRR-Oic.[6]

  • Instrumentation: High-Performance Liquid Chromatograph.

  • Chiral Mobile Phase: Contains a complex of Cu(II) with the optically active selector L-phenylalaninamide (L-PheA) and an ion-pair reagent, sodium 1-octanesulfonate.[6]

  • Optimization: The concentrations of the Cu(II)–L-PheA complex and the ion-pair reagent, mobile phase pH, ionic strength, acetonitrile content, and column temperature were all studied to achieve satisfactory resolution.[6]

Performance Data

The study demonstrated that satisfactory resolution was achieved for the three stereoisomers, although detailed quantitative validation parameters were not provided in the abstract.[6]

CLEC_Logic cluster_components Mobile Phase Components cluster_process Separation Principle OIC OIC Isomers (Analyte) Complex Formation of Transient Diastereomeric Complexes [OIC-Cu(II)-L-PheA] OIC->Complex Cu Cu(II) Ion Cu->Complex L_PheA L-phenylalaninamide (Chiral Selector) L_PheA->Complex Separation Differential Interaction with Stationary Phase Complex->Separation Resolution Separation of Isomers Separation->Resolution

Principle of Chiral Ligand-Exchange Chromatography

Comparison and Conclusion

FeatureRP-HPLC-RIDChiral HPLC with DerivatizationChiral Ligand-Exchange Chromatography
Principle Separation of diastereomers based on polarity.Separation of enantiomers as diastereomeric derivatives.Separation of stereoisomers via transient diastereomeric metal complexes.
Detection Refractive IndexUV (after derivatization)Not specified (likely UV)
Derivatization Not requiredRequired (PITC)Not required
Applicability Diastereomer quantificationEnantiomeric and diastereoisomeric purityStereoisomer separation
Advantages Simple, cost-effective, no derivatization.Enables enantiomeric separation with standard chiral columns.Direct chiral separation without derivatization.
Disadvantages Does not separate enantiomers.Additional sample preparation step, potential for incomplete derivatization.Requires optimization of complex mobile phase.

The choice of the most suitable analytical method for the cross-validation of 2-Carboxyoctahydroindole isomers depends on the specific requirements of the analysis. For routine quality control focusing on diastereomeric purity, the RP-HPLC-RID method offers a simple, robust, and economical solution. When enantiomeric purity is the critical parameter, Chiral HPLC with pre-column derivatization provides a validated pathway, albeit with an additional sample preparation step. Chiral Ligand-Exchange Chromatography presents an elegant alternative for direct chiral separation, though it may require more extensive method development to optimize the complex mobile phase.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as presented in this guide, will empower researchers and drug development professionals to select and implement the most appropriate analytical strategy for ensuring the quality and stereochemical integrity of 2-Carboxyoctahydroindole and its derivatives.

References

The Unseen Saboteurs: A Comparative Guide to Assessing the Impact of Impurities on Final Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of impurities in a final drug product, even in minute quantities, can significantly compromise its safety, efficacy, and stability.[1][2] These undesirable chemical entities can arise from various stages of the manufacturing process, including raw materials, synthesis, and storage.[3][4] This guide provides a comparative framework for understanding and assessing the impact of impurities, supported by experimental data and detailed analytical protocols.

Quantitative Impact of Impurities: A Comparative Analysis

The control of impurities is a critical aspect of pharmaceutical quality control.[1] The presence of impurities above acceptable limits can have a significant impact on the quality of the final drug product. A study of various pharmaceutical products revealed that approximately 15% of drug formulations contain impurities exceeding the acceptable limits set by regulatory authorities. The primary sources of these impurities were identified as synthesis by-products (40%), residual solvents (30%), degradation products (20%), and excipient-related impurities (10%).[5]

To illustrate the tangible impact of impurities, the following table summarizes the analysis of different batches of Ciprofloxacin Hydrochloride raw material, highlighting the variation in impurity content.

Sample IDImpurity C (Photodegradation Product) (%)Total Impurities (%)Compliance with Norms
C1Not Detected< 0.1Compliant
C2Not Detected< 0.1Compliant
C3Not Detected< 0.1Compliant
C4Not Detected< 0.1Compliant
C5 0.579 0.625 Non-Compliant
C6Not Detected< 0.1Compliant
C7 Not Detected0.118 (unspecified impurity) Non-Compliant

Data synthesized from a case study on Ciprofloxacin Hydrochloride raw material analysis.[6]

As the data indicates, samples C5 and C7 failed to meet the required quality standards due to excessive levels of a photodegradation product and an unspecified impurity, respectively.[6] Such deviations can lead to reduced therapeutic efficacy and potential safety concerns.[7]

Experimental Protocols for Impurity Assessment

Accurate and reliable analytical methods are paramount for the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used techniques for impurity profiling.[3][8]

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is a cornerstone technique for the analysis of non-volatile organic impurities.[8]

Objective: To separate, identify, and quantify organic impurities in a drug substance or product.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a known amount of the reference standard and the test sample in a suitable diluent, typically the mobile phase.

    • Prepare a series of calibration standards of the primary impurity and the active pharmaceutical ingredient (API) to determine the response factor.

  • Chromatographic System:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[6]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphoric acid solution) and an organic solvent (e.g., acetonitrile) is typical. The composition can be isocratic (constant) or a gradient (varied over time).[6]

    • Flow Rate: A typical flow rate is 1.0-1.5 mL/min.[6]

    • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[6]

    • Detector: A UV detector set at a wavelength where both the API and the impurities have significant absorbance (e.g., 278 nm for ciprofloxacin).[6]

    • Injection Volume: A fixed volume, typically 20-50 µL, is injected into the system.[6]

  • Data Analysis:

    • The retention time (RT) is used to identify the impurities by comparing them to the retention times of known impurity standards.

    • The peak area is used to quantify the impurities. The percentage of each impurity is calculated based on the peak area of the impurity relative to the peak area of the API, often using a response factor.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is the preferred method for the identification and quantification of volatile organic compounds, such as residual solvents, which are common process-related impurities.[9][10]

Objective: To detect and quantify residual solvents in a drug substance or product.

Methodology:

  • Sample Preparation (Headspace Analysis):

    • Accurately weigh the sample and place it in a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide, water) to dissolve the sample.[11]

    • Seal the vial and place it in the headspace autosampler. The vial is heated to a specific temperature for a set time to allow the volatile solvents to partition into the headspace gas.

  • GC-MS System:

    • GC Column: A capillary column with a suitable stationary phase (e.g., DB-624) is used for separation.[12]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Oven Temperature Program: The oven temperature is programmed to ramp up to effectively separate the different solvents based on their boiling points.

    • Injector: A portion of the headspace gas is automatically injected into the GC.

    • Mass Spectrometer (Detector): The separated components from the GC column enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification.

  • Data Analysis:

    • The retention time in the gas chromatogram provides initial identification of the solvent.

    • The mass spectrum of each peak is compared to a library of known spectra for definitive identification.

    • Quantification is achieved by comparing the peak area of the solvent in the sample to the peak areas of known concentrations of that solvent in standard solutions.

Visualizing the Impurity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the impact of impurities on a final drug product.

Impurity_Assessment_Workflow cluster_0 Impurity Identification & Quantification cluster_1 Impact Assessment cluster_2 Risk Mitigation & Control Impurity_Profiling Impurity Profiling (HPLC, GC-MS, etc.) Structure_Elucidation Structure Elucidation (MS, NMR) Impurity_Profiling->Structure_Elucidation Identify Unknowns Quantification Quantification of Impurities Structure_Elucidation->Quantification Develop Standards Toxicity_Assessment Toxicity Assessment (In-silico, In-vitro) Quantification->Toxicity_Assessment Stability_Studies Stability Studies (Forced Degradation) Quantification->Stability_Studies Efficacy_Evaluation Efficacy Evaluation Quantification->Efficacy_Evaluation Set_Specification Set Specification Limits (ICH Guidelines) Toxicity_Assessment->Set_Specification Stability_Studies->Set_Specification Efficacy_Evaluation->Set_Specification Process_Optimization Process Optimization Set_Specification->Process_Optimization Final_Product_Release Final Product Release Process_Optimization->Final_Product_Release

Workflow for assessing the impact of impurities.

This structured approach, from initial detection to final control, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. By implementing robust analytical methods and adhering to regulatory guidelines, drug developers can effectively mitigate the risks associated with impurities.

References

A Comparative Guide to Chiral Separation Techniques for Octahydroindole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octahydroindole-2-carboxylic acid is a crucial chiral building block in the synthesis of several pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. The stereochemical purity of this intermediate is a critical quality attribute, necessitating robust and efficient analytical methods for enantiomeric separation. This guide provides a comparative overview of key chiral separation techniques, offering insights into their principles, experimental protocols, and performance to aid in method selection and development.

Comparison of Chiral Separation Techniques

The selection of an appropriate chiral separation technique for octahydroindole-2-carboxylic acid depends on various factors, including the desired scale of separation (analytical or preparative), required resolution, sample matrix, and available instrumentation. The following table summarizes the performance of different techniques based on available data for octahydroindole-2-carboxylic acid and structurally related bicyclic amino acids.

TechniqueStationary Phase/Chiral SelectorMobile Phase/Solvent SystemResolution (R_s)Enantiomeric Excess (ee%)Key Advantages & Disadvantages
Chiral HPLC (Pre-column Derivatization) Ultron ES-OVMOptimized conditions after derivatization with Phenyl isothiocyanate (PITC)Data not availableData not availableAdvantages: High resolution, established methodology. Disadvantages: Requires derivatization step, which can be time-consuming and introduce potential side reactions.
Chiral Ligand-Exchange Chromatography (CLEC) Achiral C18 or specialized ligand-exchange columnMobile phase containing a complex of Cu(II) with L-phenylalaninamide and sodium 1-octanesulfonateSatisfactory resolution reported for three stereoisomers[1]Data not availableAdvantages: Direct analysis, good resolution for specific stereoisomers. Disadvantages: Method development can be complex, dependent on the formation of ternary complexes.
Supercritical Fluid Chromatography (SFC) Polysaccharide-based (e.g., Chiralcel OD) or Crown ether-based (e.g., Crownpak® CR-I(+))Supercritical CO₂ with alcohol modifiers (e.g., methanol, ethanol, isopropanol) and additives (e.g., TFA, NH₄OH)Baseline resolution reported for primary amines on Crownpak columns>99% for some primary aminesAdvantages: Fast separations, reduced solvent consumption, complementary selectivity to HPLC. Disadvantages: Requires specialized instrumentation, method development can be challenging for polar compounds.
Capillary Electrophoresis (CE) Cyclodextrins (e.g., β-CD, γ-CD) or Crown ethers (e.g., (+)-18-crown-6-tetracarboxylic acid) added to the background electrolyteAqueous buffers (e.g., phosphate buffer)Baseline resolution (R_s > 1.5) for many amino acids[2]>99% for some amino acidsAdvantages: High efficiency, low sample and reagent consumption, suitable for polar and charged analytes. Disadvantages: Lower loading capacity, can be sensitive to matrix effects.
Diastereomeric Crystallization Chiral resolving agent (e.g., amino acid derivatives)Appropriate solvent system for crystallizationNot directly applicableCan achieve >98% ee for the desired enantiomer after recrystallizationAdvantages: Suitable for large-scale preparative separation, can yield high enantiomeric purity. Disadvantages: Success is highly dependent on the formation of well-defined crystalline diastereomeric salts, can be labor-intensive to optimize.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation techniques. Below are representative experimental protocols for the discussed methods.

Chiral HPLC with Pre-column Derivatization

This method involves the reaction of the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. A published method for octahydroindole-2-carboxylic acid utilizes phenyl isothiocyanate (PITC) as the derivatization reagent.

Derivatization Protocol (General):

  • Dissolve a known amount of the octahydroindole-2-carboxylic acid sample in a suitable solvent.

  • Add an excess of the derivatizing agent (e.g., PITC) and a catalyst if required.

  • Incubate the reaction mixture at a specific temperature for a defined period to ensure complete derivatization.

  • Quench the reaction and dilute the sample with the mobile phase before injection into the HPLC system.

HPLC Conditions:

  • Column: Ultron ES-OVM chiral column (or a suitable achiral C18 column for diastereomer separation).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), with the composition optimized for the separation of the diastereomeric derivatives.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivatized analyte.

Chiral Ligand-Exchange Chromatography (CLEC)

CLEC is a powerful technique for the direct separation of enantiomers of amino acids and their derivatives. It relies on the formation of transient diastereomeric metal complexes between the analyte enantiomers, a chiral ligand in the mobile or stationary phase, and a metal ion.

Experimental Protocol:

  • Column: An achiral C18 column or a specialized ligand-exchange column.

  • Mobile Phase: An aqueous buffer containing a metal salt (e.g., copper(II) sulfate) and a chiral selector (e.g., L-phenylalaninamide). An ion-pair reagent like sodium 1-octanesulfonate may be added to improve peak shape and resolution. The pH and concentration of the mobile phase components are critical parameters to be optimized.[1]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature to ensure reproducible results.

  • Detection: UV detection, typically at a low wavelength (e.g., 210-230 nm).

Supercritical Fluid Chromatography (SFC)

SFC is a high-speed chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is particularly well-suited for chiral separations on polysaccharide-based and crown ether-based chiral stationary phases (CSPs).

Experimental Protocol:

  • Column: A chiral stationary phase, such as Chiralcel OD-H (polysaccharide-based) or Crownpak® CR-I(+) (crown ether-based).

  • Mobile Phase: Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol, or isopropanol). Additives such as trifluoroacetic acid (TFA) for acidic compounds or a primary amine, or ammonium hydroxide for basic compounds, are often necessary to improve peak shape and selectivity.

  • Flow Rate: Typically 1 - 4 mL/min.

  • Back Pressure: Maintained at a constant pressure (e.g., 100-150 bar) to keep the mobile phase in a supercritical state.

  • Column Temperature: Controlled to optimize separation.

  • Detection: UV or Mass Spectrometry (MS).

Capillary Electrophoresis (CE)

CE offers high-efficiency separations of charged analytes in narrow-bore capillaries under the influence of an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

Experimental Protocol:

  • Capillary: A fused-silica capillary, typically 50-75 µm internal diameter and 30-60 cm in length.

  • Background Electrolyte (BGE): An aqueous buffer (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector such as a cyclodextrin (e.g., β-cyclodextrin or its derivatives) or a crown ether.[2][3]

  • Applied Voltage: Typically 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Temperature: The capillary is thermostatted to ensure reproducible migration times.

  • Detection: UV detection or laser-induced fluorescence (LIF) if the analyte is derivatized with a fluorescent tag.

Diastereomeric Crystallization

This classical resolution technique is particularly useful for the preparative-scale separation of enantiomers. It involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which are then separated by fractional crystallization based on their different solubilities.

Experimental Protocol:

  • Diastereomer Formation: React the racemic octahydroindole-2-carboxylic acid with an optically pure chiral resolving agent (e.g., an amino acid derivative) in a suitable solvent to form diastereomeric salts.

  • Crystallization: Concentrate the solution and/or change the solvent composition to induce crystallization. The less soluble diastereomer will crystallize out preferentially.

  • Isolation: Isolate the crystals by filtration. The diastereomeric and enantiomeric purity of the crystalline material and the mother liquor should be determined by a suitable analytical technique (e.g., chiral HPLC).

  • Liberation of Enantiomer: Regenerate the desired enantiomer from the purified diastereomer by an appropriate chemical reaction (e.g., acid/base treatment).

Visualizing Experimental Workflows and Decision Making

To further aid in understanding and selecting the appropriate technique, the following diagrams illustrate a general experimental workflow for chiral separation and a decision-making flowchart.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_separation Chiral Separation cluster_analysis Analysis & Purification Sample Racemic Octahydroindole- 2-carboxylic Acid Sample Derivatization Derivatization (optional, for indirect methods) Sample->Derivatization Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization->Dissolution HPLC Chiral HPLC / CLEC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC CE Chiral CE Dissolution->CE Crystallization Diastereomeric Crystallization Dissolution->Crystallization Detection Detection (UV, MS, etc.) HPLC->Detection SFC->Detection CE->Detection Isolation Isolation of Enantiomers (for preparative methods) Crystallization->Isolation Quantification Quantification (Rs, ee%) Detection->Quantification Isolation->Quantification Decision_Flowchart decision decision result result start Start: Chiral Separation of Octahydroindole-2-carboxylic Acid scale Analytical or Preparative Scale? start->scale analytical_options Consider: - Chiral HPLC/CLEC - Chiral SFC - Chiral CE scale->analytical_options Analytical preparative_options Consider: - Diastereomeric Crystallization - Preparative Chiral HPLC/SFC scale->preparative_options Preparative instrumentation Specialized Instrumentation Available (SFC/CE)? analytical_options->instrumentation crystallization Diastereomeric Crystallization preparative_options->crystallization prep_chrom Preparative Chiral HPLC or SFC preparative_options->prep_chrom hplc_clec Chiral HPLC / CLEC instrumentation->hplc_clec No sfc_ce Chiral SFC or Chiral CE instrumentation->sfc_ce Yes sample_properties Sample Properties: Polar & Charged? sfc_ce->sample_properties sample_properties->result Yes, CE is a strong candidate sample_properties->result No, SFC may be more suitable

References

Safety Operating Guide

Essential Disposal Protocol for 2-Carboxyoctahydroindole, (2S,3aS,7aS)-

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper Disposal of 2-Carboxyoctahydroindole, (2S,3aS,7aS)-

This document provides a comprehensive guide for the safe and compliant disposal of 2-Carboxyoctahydroindole, (2S,3aS,7aS)- (CAS No: 80875-98-5), a compound commonly used in pharmaceutical development and as an unnatural amino acid derivative. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This substance is categorized as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3]

Hazard Identification and Safety Data

A thorough understanding of the hazards associated with 2-Carboxyoctahydroindole, (2S,3aS,7aS)- is the foundation of safe handling and disposal.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[1][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][3]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[1][3]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of 2-Carboxyoctahydroindole, (2S,3aS,7aS)- is through a licensed and approved chemical waste disposal service. On-site chemical treatment or neutralization is not recommended.

1. Personal Protective Equipment (PPE) and Preparation:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[3]

  • Respiratory Protection: In case of insufficient ventilation or potential for dust formation, use a NIOSH-approved respirator.[2]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[2][3]

  • Work Area: Ensure the disposal preparation area is well-ventilated.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep or scoop up any solid 2-Carboxyoctahydroindole, (2S,3aS,7aS)-. Avoid actions that generate dust.[2]

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container.

  • Contaminated Materials:

    • Any materials used for cleaning spills (e.g., absorbent pads, paper towels), used weighing papers, and contaminated gloves should be collected in the same designated waste container.

  • Empty Containers:

    • Do not rinse or reuse empty containers.[4] Seal the empty, unrinsed container and dispose of it as chemical waste along with the substance.

3. Labeling and Storage:

  • Labeling: The waste container must be clearly and accurately labeled with the following information:

    • "Waste: 2-Carboxyoctahydroindole, (2S,3aS,7aS)-"

    • CAS Number: 80875-98-5

    • Hazard symbols (irritant)

    • Date of accumulation start

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials. Keep the container tightly closed.[2]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and proper disposal.

  • Provide the waste manifest with all necessary information about the chemical.

  • Disposal must be conducted in accordance with all local, regional, national, and international regulations.[2][4][5]

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Prevent the spill from spreading or entering drains.[3]

  • Personal Protection: Wear the appropriate PPE as described above.

  • Clean-up:

    • For solid spills, gently sweep up the material to avoid creating dust and place it in the designated waste container.[2]

    • Clean the spill area with a suitable solvent (consult your institution's EHS for guidance) and collect all cleaning materials in the waste container.

  • Decontaminate: Thoroughly wash the area after the spill has been cleaned.

  • Report: Report the spill to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 2-Carboxyoctahydroindole, (2S,3aS,7aS)-.

G cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Designate Waste Container A->B C Collect Solid Waste (Avoid Dust Generation) B->C F Securely Seal Container C->F D Collect Contaminated Materials (Gloves, Wipes, etc.) D->F E Collect Empty, Unrinsed Containers E->F G Label Container with Contents & Hazards F->G H Store in Designated Chemical Waste Area G->H I Contact EHS or Licensed Waste Disposal Service H->I J Arrange for Professional Disposal I->J

References

Essential Safety and Operational Guide for Handling (2S,3aS,7aS)-2-Carboxyoctahydroindole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling of (2S,3aS,7aS)-2-Carboxyoctahydroindole (CAS No. 80875-98-5). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.

Hazard Identification and GHS Classification

(2S,3aS,7aS)-2-Carboxyoctahydroindole is classified as an irritant.[1] Based on the Globally Harmonized System (GHS), this compound presents the following hazards:

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2]

  • Specific target organ toxicity (single exposure); Respiratory tract irritation: Category 3[1][2]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required at all times.[3] A face shield should be worn when there is a significant splash hazard.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][4] Gloves should be inspected for integrity before each use.
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[3][4]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area or a chemical fume hood.[2][3] A NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.[3]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with solid (2S,3aS,7aS)-2-Carboxyoctahydroindole and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

Safe Handling Practices:

  • Weighing: When weighing the solid compound, perform the task within a chemical fume hood.

  • Solution Preparation: To avoid splashing, slowly add the solid compound to the solvent. When working with acids, always add acid to water, not the other way around.[5][6]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[6]

Storage:

  • Store in a tightly sealed, clearly labeled container.[2]

  • Keep containers in a dry, cool, and well-ventilated place.[2]

  • Avoid storing with incompatible materials such as strong bases.[7]

Disposal Plan

Proper disposal of (2S,3aS,7aS)-2-Carboxyoctahydroindole and associated waste is essential to protect personnel and the environment.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant.[2]

  • Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour waste down the drain.[3]

Quantitative Data Summary

PropertyValue
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol [1]
Appearance White to off-white powder[8]
Melting Point 267-269 °C[9]
Solubility Soluble in methanol and water.[9]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general procedures for safe handling and risk assessment.

cluster_handling Safe Handling Workflow prep Preparation & PPE weigh Weighing in Fume Hood prep->weigh Proceed with caution dissolve Dissolution weigh->dissolve reaction Reaction/Use dissolve->reaction cleanup Decontamination & Cleanup reaction->cleanup

Caption: Experimental Workflow for Safe Handling.

cluster_risk Risk Assessment Logic chemical Chemical Properties (Irritant) exposure Potential Exposure Routes (Inhalation, Skin, Eyes) chemical->exposure leads to controls Control Measures (PPE, Fume Hood) exposure->controls mitigated by safe_handling Safe Handling Achieved controls->safe_handling results in

Caption: Logical Relationship for Risk Assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Carboxyoctahydroindole, (2S,3aS,7aS)-
Reactant of Route 2
2-Carboxyoctahydroindole, (2S,3aS,7aS)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.